N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate
Description
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Properties
IUPAC Name |
benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZYKJHWKVREOQ-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692828 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16964-83-3 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-N-Benzyloxycarbonyl-L-lysine-benzyl-ester-p-toluenesulfonate-in-Modern-Peptide-Synthesis
Abstract
The strategic selection and application of protected amino acids are foundational to successful peptide synthesis. Among the diverse repertoire of available building blocks, Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate holds a significant position, particularly in solution-phase and fragment condensation strategies. This technical guide provides an in-depth examination of this reagent's role, elucidating the synergistic function of its constituent parts: the Benzyloxycarbonyl (Cbz or Z) and Benzyl ester (Bzl) protecting groups, and the p-toluenesulfonate (tosylate) counter-ion. We will explore the causality behind its use, present detailed experimental protocols, and offer insights into its strategic deployment in complex peptide synthesis workflows.
Introduction: The Imperative of Protection in Peptide Synthesis
The assembly of a peptide chain is a meticulous process of sequential amide bond formation. To ensure fidelity and prevent unwanted side reactions, such as polymerization or branching, the reactive functional groups of the constituent amino acids must be temporarily masked.[1][2][3] This is achieved through the use of protecting groups, which must be robust enough to withstand the coupling conditions yet readily removable under specific, non-degrading conditions.[3]
The amino acid lysine, with its primary amine on the ε-carbon of its side chain, presents a particular challenge. Both the α-amino group (involved in peptide bond formation) and the ε-amino group must be managed. Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is a commercially available derivative designed to address this challenge with a specific protection scheme.
Deconstructing the Reagent: A Trifecta of Functionality
The utility of Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate stems from the distinct roles played by its three key components.
2.1 The Protecting Groups: Cbz and Benzyl Ester
This reagent employs a "matched pair" of benzyl-based protecting groups:
-
Nε-Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide chemistry.[4] It masks the ε-amino group of the lysine side chain, preventing it from interfering with the peptide coupling reaction.[5] Its stability under mildly acidic and basic conditions makes it orthogonal to many other common protecting groups, such as the acid-labile Boc group.[5]
-
Cα-Benzyl Ester (OBzl): The C-terminal carboxylic acid is protected as a benzyl ester. This prevents the carboxylate from participating in unwanted side reactions and keeps the amino acid activated for coupling when intended. Like the Cbz group, it is stable under a wide range of conditions.[6]
The critical advantage of this pairing is that both groups can be removed simultaneously in a single step via catalytic hydrogenolysis.[6][7] This "global deprotection" strategy is highly efficient and yields benign byproducts (toluene and carbon dioxide), simplifying purification.[6]
2.2 The Counter-Ion: The Role of p-Toluenesulfonate (Tosylate)
While the protected amino acid is the active component, the p-toluenesulfonate (tosylate or Tos) salt form is crucial for practical application. Amino acid esters are often oils or amorphous solids that can be difficult to handle, purify, and store. The formation of a tosylate salt with the free α-amino group yields a stable, crystalline solid with a sharp melting point.[8][9]
Causality Behind the Tosylate Salt Form:
-
Enhanced Stability & Shelf-Life: The salt form is less prone to degradation, providing a longer shelf-life.
-
Improved Handling: Crystalline solids are easier to weigh and dispense accurately compared to oils or amorphous powders.[8]
-
Simplified Purification: Crystallization is an effective method for purification, ensuring a high-purity building block for synthesis.[8]
-
Suppression of Side Reactions: The protonated α-amino group is deactivated, preventing side reactions like diketopiperazine formation during storage or prior to the coupling step.
Strategic Application in Peptide Synthesis
This reagent is primarily employed in classical solution-phase peptide synthesis (SPPS) and for the preparation of protected peptide fragments intended for fragment condensation. While less common in modern Fmoc-based solid-phase peptide synthesis (SPPS), where side-chain protection is typically acid-labile (e.g., Boc), the Z-protected lysine is invaluable for specific strategies.[2][10]
Workflow for Incorporation in Peptide Synthesis
The general workflow involves two key stages: coupling and deprotection.
Caption: General workflow for using Z-Lys(Z)-OBzl·Tos in peptide synthesis.
Detailed Experimental Protocols
4.1 Protocol 1: Liberation of the Free Amine and Peptide Coupling
This protocol describes a typical coupling reaction in solution-phase synthesis.
Objective: To couple Nα-Benzyloxycarbonyl-L-lysine benzyl ester to a C-terminally protected dipeptide, H-Ala-Phe-OMe.
Materials:
-
Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate (1.0 eq)
-
H-Ala-Phe-OMe (starting peptide, 1.0 eq)
-
N-Methylmorpholine (NMM) (1.0 eq to neutralize the tosylate salt)
-
HBTU (1.0 eq, coupling agent)
-
HOBt (1.0 eq, racemization suppressant)
-
DIPEA (2.0 eq, base for coupling)
-
Anhydrous DMF (solvent)
Procedure:
-
Dissolution: Dissolve Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate in anhydrous DMF.
-
Neutralization: Add N-Methylmorpholine (NMM) (1.0 eq) to the solution and stir for 15 minutes at room temperature. This neutralizes the p-toluenesulfonic acid, liberating the free α-amino group.
-
Activation: In a separate flask, dissolve the starting peptide (H-Ala-Phe-OMe), HBTU, and HOBt in anhydrous DMF.
-
Coupling Initiation: Add DIPEA to the activation mixture and stir for 5 minutes.
-
Reaction: Add the neutralized lysine solution (from step 2) to the activated peptide solution (from step 4).
-
Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting peptide is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
4.2 Protocol 2: Global Deprotection via Catalytic Hydrogenolysis
This protocol describes the simultaneous removal of the Nε-Cbz and Cα-OBzl groups.
Objective: To deprotect the synthesized Z-Lys(Z)-Ala-Phe-OMe peptide.
Materials:
-
Protected tripeptide (1.0 eq)
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (solvent)
-
Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)
Procedure:
-
Dissolution: Dissolve the protected peptide in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product indicates progress. The reaction is typically complete within 2-16 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and exposed to air. Do not allow the filter cake to dry completely.
-
Isolation: Rinse the filter cake with additional methanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide, H-Lys-Ala-Phe-OMe.
Mechanistic Insight: The Deprotection Pathway
The elegance of the Cbz/Bzl strategy lies in the catalytic hydrogenolysis mechanism. The palladium catalyst facilitates the cleavage of the weak benzylic C-O bonds.
Caption: Simplified mechanism of Cbz/Bzl deprotection via hydrogenolysis.
This process cleaves the benzyloxycarbonyl group to yield an unstable carbamic acid, which spontaneously decarboxylates to the free amine and CO₂.[6][7] Simultaneously, the benzyl ester is reduced to the free carboxylic acid and toluene.[6]
Quantitative Data & Properties
| Property | N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate |
| Chemical Formula | C₂₈H₃₄N₂O₇S[11][12] |
| Molecular Weight | 542.6 g/mol [11][12] |
| Appearance | White to off-white solid |
| Typical Purity | >98% (HPLC) |
| Storage Conditions | 2-8°C, desiccated |
| Protecting Group | Abbreviation | Cleavage Conditions | Byproducts |
| Benzyloxycarbonyl | Cbz, Z | H₂/Pd, Na/NH₃, strong acid (HBr/AcOH) | Toluene, CO₂ |
| Benzyl Ester | Bzl, OBzl | H₂/Pd, saponification, strong acid | Toluene |
Conclusion and Future Perspective
Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate remains a highly relevant and powerful tool in the arsenal of the peptide chemist. Its key advantages—a stable, crystalline form for easy handling, and a matched pair of protecting groups allowing for efficient, one-pot global deprotection—ensure its continued use in solution-phase synthesis and fragment condensation strategies. While Fmoc/tBu chemistry dominates automated SPPS, the unique orthogonality and cleavage conditions of the Cbz/Bzl system provide essential flexibility for the synthesis of complex, modified, or large-scale peptides where alternative strategies are required. Understanding the specific function of each component of this reagent allows researchers to make informed, strategic decisions, leading to more efficient and successful synthetic outcomes.
References
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-
Bock, H. et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Stephenson, K. A. et al. (2013). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. NIH Public Access. [Link]
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Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
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ResearchGate. (2014). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]
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ResearchGate. (2015). Amino acid C-tosylation?. [Link]
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Cardillo, G. et al. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules. [Link]
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Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
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Aapptec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. (2006). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. [Link]
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Papasyn. The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. [Link]
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NIH Public Access. (2021). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. [Link]
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Wikipedia. Tosyl group. [Link]
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ACS Publications. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. [Link]
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Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
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A Comprehensive Technical Guide to N-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate: Properties, Stability, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth exploration of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate, a key intermediate in peptide synthesis and various biochemical applications. As a Senior Application Scientist, this document aims to provide not just procedural steps, but also the underlying scientific principles that govern its use, ensuring both efficacy and safety in the laboratory.
Core Chemical Identity and Properties
This compound, often abbreviated as Z-Lys(Z)-OBzl·TosOH, is a salt form of a doubly protected L-lysine derivative. The core structure consists of the amino acid L-lysine where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (OBzl). The p-toluenesulfonate (tosylate) salt is formed at the ε-amino group of the lysine side chain.
Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate 4-methylbenzenesulfonate | [1] |
| Synonyms | H-Lys(Z)-OBzl·TosOH, Lys(Z)-OBzl TosOH, Z-L-Lysine benzyl ester p-toluenesulfonate salt | [1][2] |
| CAS Number | 16964-83-3 | [3] |
| Molecular Formula | C₂₈H₃₄N₂O₇S | [1][3] |
| Molecular Weight | 542.6 g/mol | [1][3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 132-134 °C (for the similar Glycine benzyl ester p-toluenesulfonate salt) | [5][6] |
| Solubility | Soluble in water and methanol.[5][6] |
The Rationale Behind the Molecular Architecture: A Story of Protection and Activation
The specific combination of protecting groups and the salt form in Z-Lys(Z)-OBzl·TosOH is a deliberate choice rooted in the principles of organic synthesis, particularly in the context of peptide chemistry.
The Role of Protecting Groups:
-
α-Amino Protection (Cbz group): The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used protecting group for amines.[7] Its primary function is to prevent the highly nucleophilic α-amino group from participating in unwanted side reactions during peptide coupling. The Cbz group is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a clean and efficient deprotection method.
-
Carboxyl Protection (Benzyl Ester): The benzyl ester (OBzl) protects the carboxylic acid moiety, preventing it from reacting with coupling reagents or the free amino groups of other amino acids. Similar to the Cbz group, the benzyl ester is conveniently cleaved by catalytic hydrogenation, allowing for simultaneous deprotection of both the N-terminus and C-terminus if desired.
The Significance of the p-Toluenesulfonate Salt:
The presence of the p-toluenesulfonate (tosylate) counterion serves several critical functions:
-
Enhanced Stability and Handling: The salt form generally increases the crystallinity and thermal stability of the amino acid derivative, making it easier to handle and store as a solid.[4]
-
Improved Solubility: The tosylate salt enhances the solubility of the protected amino acid in certain organic solvents used in peptide synthesis.[4]
-
Purification Aid: The crystalline nature of the salt facilitates purification by recrystallization, allowing for the removal of impurities generated during synthesis.
The following diagram illustrates the logical flow of protecting an amino acid for use in synthesis:
Caption: Workflow for the protection and stabilization of L-lysine.
Stability and Storage: Preserving Integrity
The stability of Z-Lys(Z)-OBzl·TosOH is paramount for its successful application. While generally stable, its integrity can be compromised by improper storage and handling.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place.[6] For long-term storage, refrigeration at temperatures not exceeding 5°C (41°F) is recommended.[8] A temperature of ≤-4°C is also suggested.[4]
-
Atmosphere: Keep the container tightly closed to prevent moisture absorption and potential degradation.[6][8]
-
Light: Protect from direct sunlight, although specific photosensitivity data is not extensively documented.
Potential Degradation Pathways:
-
Hydrolysis: The benzyl ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.
-
Oxidation: While generally stable, strong oxidizing agents should be avoided.[8]
-
Thermal Decomposition: At elevated temperatures, decomposition can occur, releasing oxides of carbon, nitrogen, and sulfur.[8]
Experimental Protocols: A Practical Guide
Synthesis of Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate:
A common method for the synthesis of amino acid benzyl ester p-toluenesulfonates involves a Fischer-Speier esterification.[9]
Principle: The amino acid is reacted with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. An azeotropic solvent like toluene is used to remove the water formed during the reaction, driving the equilibrium towards the ester product.
Step-by-Step Methodology: [10]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine Nα-Benzyloxycarbonyl-L-lysine, benzyl alcohol, p-toluenesulfonic acid, and toluene.
-
Azeotropic Reflux: Heat the mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.
-
Monitoring Completion: Continue refluxing until no more water is collected in the trap.
-
Crystallization and Isolation:
-
Allow the reaction mixture to cool, which may induce crystallization.
-
If crystals form, they can be collected by filtration.
-
If an oil forms, the product can be precipitated by adding the mixture to a non-polar solvent like ether. The resulting solid can then be collected.
-
-
Drying: Dry the isolated product under reduced pressure.
Caption: Synthetic workflow for Z-Lys(Z)-OBzl·TosOH.
Safety and Handling: A Prudent Approach
As with any chemical reagent, proper safety precautions are essential when handling Z-Lys(Z)-OBzl·TosOH.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear splash goggles.[8]
-
Skin Protection: Wear a full suit and gloves.[8]
-
Respiratory Protection: Use a dust respirator, especially when handling the powder.[8] In case of insufficient ventilation, a self-contained breathing apparatus should be used.[8]
Handling Procedures:
-
Keep away from heat and sources of ignition.[8]
-
Avoid breathing dust.[8]
-
Wash hands thoroughly after handling.[8]
Spill and Disposal:
-
Small Spills: Use appropriate tools to place the spilled material into a convenient waste disposal container.[8]
-
Large Spills: Use a shovel to transfer the material into a suitable waste disposal container.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Identification:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[8]
-
Ingestion: May be harmful if swallowed.[8]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[8]
-
Eye Contact: May cause eye irritation.[8]
Conclusion: A Versatile and Stable Reagent
This compound is a well-designed and stable intermediate that plays a crucial role in the synthesis of peptides and other complex organic molecules. Its protecting groups and salt form are deliberately chosen to enhance its stability, solubility, and ease of handling. By understanding the chemical principles behind its structure and adhering to proper handling and storage protocols, researchers can effectively and safely utilize this valuable reagent in their scientific endeavors. The p-toluenesulfonate salt form of amino acid benzyl esters offers a reliable and industrially advantageous method for preparing these important synthetic intermediates.[11]
References
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PubChem. This compound. Available from: [Link]
-
Molbase. Synthesis of Nα-Benzyloxycarbonyl-O-benzyl-(L)-lysine p-toluene sulphonate. Available from: [Link]
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AAPPTec. Safety Data Sheet: H-Lys(Z)-OBzl TosOH. Available from: [Link]
-
PubChem. O-benzylglycine toluene-p-sulphonate. Available from: [Link]
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PubChem. Glycylglycine benzyl ester p-toluenesulfonate. Available from: [Link]
-
PubChem. alpha-Carbobenzoxy-L-lysine. Available from: [Link]
- Google Patents. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate.
- Google Patents. EP0985658A1 - Process for producing l-valine benzyl ester p-toluenesulfonate.
-
PubChem. N6-Cbz-L-Lysine benzyl ester hydrochloride. Available from: [Link]
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ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Available from: [Link]
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PubChem. Cbz-lysine thiobenzyl ester(1+). Available from: [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of Z-Lys(OBzl)-OH Tosylate Salt
This guide provides an in-depth exploration of the synthesis and characterization of Nα-Benzyloxycarbonyl-Nε-benzyl-L-lysine p-toluenesulfonate salt (Z-Lys(OBzl)-OH Tosylate Salt), a critical building block in peptide synthesis and various bioconjugation applications. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested methodologies.
Introduction: The Strategic Importance of Protected Lysine Derivatives
Lysine, with its primary amino group on the side chain, is a frequent participant in the construction of peptides and proteins. The strategic protection of its α-amino and ε-amino groups is paramount to prevent unwanted side reactions during peptide synthesis. The selection of protecting groups is a critical decision that influences solubility, reaction efficiency, and the final deprotection strategy.[1] Z-Lys(OBzl)-OH, with its benzyloxycarbonyl (Z) group on the α-amino group and a benzyl (Bzl) group protecting the ε-amino group, offers a stable yet readily cleavable protecting group strategy. The formation of its tosylate salt enhances its crystallinity and handling properties, making it a preferred reagent in many synthetic protocols.[1]
Synthesis of Z-Lys(OBzl)-OH Tosylate Salt: A Step-by-Step Approach
The synthesis of Z-Lys(OBzl)-OH tosylate salt is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The general synthetic pathway involves the selective protection of the lysine amino groups followed by tosylation.
Protection of Lysine
The initial step involves the protection of the α- and ε-amino groups of L-lysine. A common strategy is the use of benzyl chloroformate to introduce the benzyloxycarbonyl (Z) group.
Benzylation of the Side Chain
Following the protection of the α-amino group, the ε-amino group is benzylated. This is typically achieved by reacting the Z-protected lysine with benzyl bromide or a similar benzylating agent.
Tosylation: The Rationale and Protocol
The final step is the formation of the p-toluenesulfonate (tosylate) salt. This is achieved by reacting Z-Lys(OBzl)-OH with p-toluenesulfonic acid. The tosylate anion is a good leaving group and the salt formation often improves the handling characteristics and stability of the amino acid derivative.[2] The increased organic nature of the tosylate counter-ion can also enhance solubility in organic solvents commonly used in peptide synthesis.[1]
Experimental Protocol: Tosylation of Z-Lys(OBzl)-OH
-
Dissolution: Dissolve Z-Lys(OBzl)-OH in a suitable organic solvent, such as ethanol or isopropanol.
-
Addition of p-Toluenesulfonic Acid: To the stirred solution, add an equimolar amount of p-toluenesulfonic acid monohydrate.
-
Crystallization: The tosylate salt will typically precipitate from the solution upon standing or with gentle cooling. The crystallization process can be aided by the addition of a non-polar co-solvent like diethyl ether.
-
Isolation and Drying: The crystalline product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.
Comprehensive Characterization of Z-Lys(OBzl)-OH Tosylate Salt
Rigorous characterization is essential to confirm the identity, purity, and suitability of the synthesized compound for its intended application. A multi-technique approach is employed for a comprehensive analysis.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The proton NMR spectrum will show characteristic peaks for the aromatic protons of the Z, Bzl, and tosylate groups, as well as the aliphatic protons of the lysine backbone.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include the N-H stretches, C=O stretches of the carbamate and carboxylic acid, and the S=O stretches of the tosylate group.
Chromatographic and Mass Spectrometric Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the final product. A reversed-phase C18 column is typically used with a gradient of acetonitrile and water containing a small amount of trifluoroacetic acid (TFA). The presence of a single, sharp peak indicates high purity.[4]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this purpose. The expected mass-to-charge ratio (m/z) would correspond to the protonated Z-Lys(OBzl)-OH cation.[3][4]
Table 1: Key Characterization Data for Z-Lys(OBzl)-OH Tosylate Salt
| Parameter | Expected Value | Significance |
| Molecular Formula | C₃₀H₃₆N₂O₇S | Confirms the elemental composition. |
| Molecular Weight | 542.65 g/mol [5] | Used for stoichiometric calculations. |
| Appearance | White to off-white crystalline solid | A general indicator of purity. |
| Melting Point | Varies, but a sharp range indicates high purity. | Physical property for identification. |
| ¹H NMR | Characteristic peaks for aromatic and aliphatic protons. | Confirms the chemical structure. |
| HPLC Purity | >98% | Ensures suitability for sensitive applications like peptide synthesis. |
| Mass Spectrum (ESI-MS) | [M+H]⁺ corresponding to Z-Lys(OBzl)-OH | Confirms the molecular weight of the cation. |
Applications in Peptide Synthesis and Beyond
Z-Lys(OBzl)-OH tosylate salt is a versatile building block, primarily utilized in:
-
Solution-Phase Peptide Synthesis: Its enhanced solubility in organic solvents makes it well-suited for solution-phase synthesis.[1][6]
-
Solid-Phase Peptide Synthesis (SPPS): While less common than its Fmoc-protected counterparts in modern SPPS, it can be used in Boc-based strategies.[7][8]
-
Bioconjugation: The protected lysine derivative can be incorporated into peptides, and after deprotection, the free ε-amino group serves as a site for conjugation to other molecules like fluorescent dyes, polymers, or drugs.[6]
Handling, Storage, and Safety
Handling: Z-Lys(OBzl)-OH tosylate salt should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9]
Storage: The compound should be stored in a cool, dry place, away from incompatible materials.[5] Proper storage is crucial to maintain its stability and purity over time.
Conclusion
The synthesis and characterization of Z-Lys(OBzl)-OH tosylate salt require a systematic and well-controlled approach. Its successful preparation provides a valuable reagent for the synthesis of complex peptides and bioconjugates. The methodologies and characterization data presented in this guide offer a robust framework for researchers and scientists working in the field of peptide chemistry and drug development.
References
-
PrepChem. (n.d.). Synthesis of Boc-Glu(OBzl)-Lys(Z)-OH (IV). Retrieved from [Link]
-
Watanabe Chemical Industries, Ltd. (n.d.). 5361-91-1 Z-Lys-OBzl・Tos-OH. Retrieved from [Link]
-
LookChem. (n.d.). Cas 16259-78-2, H-LYS-OBZL 2 P-TOSYLATE. Retrieved from [Link]
- Google Patents. (2008). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
-
International Journal of Peptide and Protein Research. (1987). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). Retrieved from [Link]
- Google Patents. (2002). US20020042536A1 - Preparation of amino-protected lysine derivatives.
-
Aapptec Peptides. (n.d.). H-Gly-OBzl TosOH; CAS 1738-76-7; Glycine benzyl ester tosylate salt. Retrieved from [Link]
-
Arkivoc. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Retrieved from [Link]
-
ChemSrc. (n.d.). H-LYS-OBZL 2 P-TOSYLATE | CAS#:16259-78-2. Retrieved from [Link]
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N-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate: A Guide to its Mechanism and Application as a Protecting Group
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate, a critical reagent in peptide synthesis and complex organic chemistry. We will explore the mechanistic underpinnings of its function as a dual protecting group for L-lysine, detailing the roles of the benzyloxycarbonyl (Cbz or Z) and benzyl (Bn) ester moieties. The guide will cover the strategic advantages conferred by the p-toluenesulfonate salt form, present detailed experimental protocols for protection and deprotection, and offer insights into the practical applications and considerations for its use in research and development.
Introduction: The Strategic Imperative for Lysine Protection
L-lysine, with its two primary amino groups (α-amino and ε-amino) and a carboxylic acid, presents a unique challenge in sequential chemical synthesis, particularly in the construction of peptides and other complex molecules. Uncontrolled reactivity of these functional groups can lead to a myriad of side reactions, including undesired branching, polymerization, and incorrect amide bond formation. To achieve regioselectivity and ensure the desired synthetic outcome, a robust protecting group strategy is not merely advantageous but essential.
This compound offers an elegant solution by simultaneously masking the α-amino and carboxylic acid functionalities of lysine, leaving the critical ε-amino group available for subsequent reactions. The p-toluenesulfonate salt form enhances the compound's crystallinity and stability, making it easier to handle and store compared to the free base. This guide will dissect the chemical principles that make this reagent a cornerstone in the synthetic chemist's toolkit.
The Dual Protection Mechanism: A Tale of Two Groups
The efficacy of Nα-Cbz-L-lysine benzyl ester lies in the orthogonal nature of its two protecting groups: the benzyloxycarbonyl (Cbz) group on the α-amino group and the benzyl (Bn) ester protecting the carboxylic acid.
The α-Amino Protection: The Role of the Benzyloxycarbonyl (Cbz) Group
The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a pioneering development in peptide chemistry. It is installed on the α-amino group of lysine via reaction with benzyl chloroformate.
Mechanism of Protection: The lone pair of electrons on the α-nitrogen atom of L-lysine benzyl ester attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is typically carried out in the presence of a mild base to neutralize the resulting hydrochloric acid. The resulting carbamate is stable to a wide range of conditions, including those used for peptide coupling.
Mechanism of Deprotection: The key advantage of the Cbz group is its lability under reductive conditions, most commonly catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). The reaction proceeds via the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide. This deprotection method is remarkably clean and efficient.
Caption: Cbz group removal via catalytic hydrogenolysis.
The Carboxyl Protection: The Benzyl (Bn) Ester
The carboxylic acid of lysine is protected as a benzyl ester. This is often achieved by reacting lysine with benzyl alcohol under acidic conditions (Fischer esterification) or by using the pre-formed L-lysine benzyl ester.
Mechanism of Deprotection: Conveniently, the benzyl ester is also cleaved by the same catalytic hydrogenolysis conditions used to remove the Cbz group. This simultaneous deprotection is a significant advantage in terms of synthetic efficiency. The benzyl ester is cleaved to yield the free carboxylic acid and toluene. Alternatively, it can be removed under strong acidic conditions (e.g., HBr in acetic acid) or via saponification with a base, although the latter can risk racemization.
Caption: Benzyl ester cleavage conditions.
The p-Toluenesulfonate Salt: Enhancing Practicality
The commercially available reagent is often the p-toluenesulfonate (tosylate) salt. The free base of Nα-Cbz-L-lysine benzyl ester can be an oil or a low-melting-point solid, which is challenging to purify and handle accurately. The formation of the tosylate salt with p-toluenesulfonic acid results in a stable, crystalline solid with a high melting point. This offers significant practical advantages:
-
Ease of Handling: Crystalline solids are easier to weigh and dispense accurately.
-
Enhanced Stability: Salts are generally more stable for long-term storage than their corresponding free bases.
-
Simplified Purification: The crystalline nature allows for purification by recrystallization.
Before use in a coupling reaction, the free base is typically liberated from the salt by treatment with an aqueous base (e.g., sodium carbonate or bicarbonate) followed by extraction into an organic solvent.
Experimental Protocols
The following protocols are illustrative and may require optimization based on the specific substrate and scale.
Protocol: Protection of L-Lysine
This protocol describes the simultaneous protection of the α-amino and carboxyl groups of L-lysine.
Materials:
-
L-Lysine hydrochloride
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Benzyl chloroformate
-
Sodium carbonate
-
Diethyl ether
-
Dean-Stark apparatus
Procedure:
-
Esterification: A mixture of L-lysine hydrochloride (1 eq), benzyl alcohol (3 eq), and p-toluenesulfonic acid monohydrate (1.1 eq) in toluene is heated to reflux using a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed.
-
Cbz Protection: The reaction mixture is cooled, and a solution of sodium carbonate (2 eq) in water is added. The mixture is stirred vigorously, and benzyl chloroformate (1.1 eq) is added dropwise at 0-5 °C.
-
Workup and Isolation: The reaction is allowed to warm to room temperature and stirred overnight. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Nα-Cbz-L-lysine benzyl ester p-toluenesulfonate.
Protocol: Deprotection via Catalytic Hydrogenolysis
This protocol details the simultaneous removal of the Cbz and benzyl ester groups.
Materials:
-
Nα-Cbz-L-lysine benzyl ester derivative
-
Palladium on carbon (10% Pd, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Reaction Setup: The protected lysine derivative is dissolved in methanol in a round-bottom flask. The palladium on carbon catalyst is added carefully under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred vigorously under a positive pressure of hydrogen (typically a balloon is sufficient for small scale) at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS. The disappearance of the starting material indicates the completion of the reaction.
-
Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The Celite pad should be washed with methanol. Caution: The palladium catalyst is pyrophoric and should not be allowed to dry in the air.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected L-lysine derivative.
Quantitative Data and Considerations
| Parameter | Nα-Cbz Protection | Benzyl Ester Protection | Catalytic Hydrogenolysis Deprotection |
| Typical Reagents | Benzyl chloroformate, Na₂CO₃ | Benzyl alcohol, p-TsOH | H₂, 10% Pd/C |
| Typical Solvents | Dioxane/Water, Toluene | Toluene | Methanol, Ethanol, Acetic Acid |
| Reaction Temperature | 0 °C to Room Temp | Reflux | Room Temperature |
| Typical Yields | >90% | >85% | >95% |
| Key Advantages | Stable, well-established | Stable, convenient | Clean, high-yielding, simultaneous deprotection |
| Limitations | Requires reductive cleavage | Requires reductive or strong acid cleavage | Catalyst can be pyrophoric; not compatible with other reducible groups (e.g., alkynes, some sulfur compounds) |
Conclusion: An Enduring Strategy in Modern Synthesis
This compound remains a highly relevant and valuable tool for the modern synthetic chemist. Its dual-protecting nature, coupled with the practical advantages of its tosylate salt form, provides a robust and efficient means of incorporating lysine into complex molecular architectures. The orthogonality of the Cbz/Bn protecting groups, particularly their shared lability to catalytic hydrogenolysis, streamlines synthetic routes and enhances overall efficiency. A thorough understanding of the underlying mechanisms of protection and deprotection, as detailed in this guide, is paramount for its successful application in the synthesis of peptides, peptidomimetics, and other advanced therapeutic and diagnostic agents.
References
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate for beginners in peptide chemistry.
An In-Depth Technical Guide to Nε-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate in Peptide Chemistry
Abstract
In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-yield, high-purity target molecules. Nε-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is a critically important building block, offering a pre-packaged solution for introducing a lysine residue with its side-chain amine and C-terminal carboxyl group orthogonally protected. This guide provides an in-depth analysis of this compound, detailing its chemical properties, synthesis, and strategic application in peptide chemistry. We will explore the causality behind its design, provide field-proven experimental protocols, and situate its use within the broader context of modern peptide synthesis strategies for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Lysine Protection
Lysine, with its primary amine on the ε-carbon of its side chain, is a frequent participant in peptide structure and function. This ε-amino group, however, presents a synthetic challenge; its nucleophilicity can lead to unwanted side reactions, such as chain branching, during peptide synthesis.[1] To ensure the orderly, linear assembly of amino acids, this side-chain amine must be temporarily masked with a protecting group.[2] Nε-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate addresses this by protecting the ε-amino group with a benzyloxycarbonyl (Cbz or Z) group and the C-terminal carboxylic acid with a benzyl (Bzl) ester. The p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity, stability, and handling properties, making it an ideal starting material for various synthetic applications.[3]
Core Compound Analysis
The utility of this reagent stems from the distinct properties of its three key components: the Cbz protecting group, the benzyl ester, and the tosylate counter-ion, all built upon an L-lysine scaffold.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below for quick reference.
| Property | Value | Reference |
| Chemical Name | (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate 4-methylbenzenesulfonate | [4][5] |
| Common Synonyms | H-Lys(Z)-OBzl·TosOH, Lys(Z)-OBzl TosOH | [4][5] |
| Molecular Formula | C₂₈H₃₄N₂O₇S | [4][6] |
| Molecular Weight | 542.6 g/mol | [4][6] |
| CAS Number | 16964-83-3 | [6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 138-140 °C | [7] |
The Chemical Logic of the Protecting Groups
The selection of the Cbz and benzyl ester groups is a deliberate choice rooted in the principles of orthogonal protection in peptide synthesis.[8][9] Orthogonality means that different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of a synthesis without affecting other protected functionalities.[2][9]
-
Nε-Benzyloxycarbonyl (Cbz) Group : Introduced by Bergmann and Zervas, the Cbz group is a foundational amino-protecting group in peptide chemistry.[10][11] It is stable to the mildly acidic and basic conditions used in standard Boc and Fmoc solid-phase peptide synthesis (SPPS), respectively. Its primary method of removal is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a mild condition that does not affect most other protecting groups.[10]
-
Cα-Benzyl (Bzl) Ester : The benzyl ester provides robust protection for the carboxylic acid. Like the Cbz group, it is stable to a wide range of synthetic conditions but is readily cleaved by catalytic hydrogenolysis.[12][13] The simultaneous cleavage of both the Cbz and Bzl groups under the same hydrogenolysis conditions is a key feature, often exploited in the final deprotection step of a solution-phase synthesis.
-
p-Toluenesulfonate (Tosylate) Salt : The tosylate anion serves as a counter-ion to the protonated α-amino group. This salt formation is not merely for charge neutrality; it imparts significant practical advantages. It transforms the often-oily free amine into a stable, easily handled, and highly crystalline solid. This crystallinity aids in purification by recrystallization and improves the compound's shelf-life. p-Toluenesulfonic acid is a common reagent used to form such salts with amino acid esters.[14][15]
The Principle of Orthogonality in Practice
The true power of this reagent is realized when used in concert with other protecting group strategies, most notably the Fmoc/tBu and Boc/Bn schemes used in SPPS.[2][9] The Cbz group is considered orthogonal to both acid-labile groups (like Boc and tBu) and base-labile groups (like Fmoc).[10][16]
Caption: Orthogonal relationship of common protecting groups.
Synthesis and Experimental Protocols
A self-validating protocol must be clear, logical, and reproducible. The following sections provide detailed methodologies for the synthesis and application of this key building block.
Protocol 1: Synthesis of Nε-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate
This procedure is based on the direct esterification of Nε-Cbz-L-lysine in the presence of benzyl alcohol and p-toluenesulfonic acid, which acts as both the acid catalyst and the salt-forming agent.
Caption: General workflow for the synthesis of H-Lys(Z)-OBzl·TosOH.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Nε-Benzyloxycarbonyl-L-lysine (1.0 eq), p-toluenesulfonic acid monohydrate (1.05 eq), benzyl alcohol (excess, ~3 eq), and toluene (sufficient to facilitate azeotropic removal of water).[17]
-
Reaction: Heat the mixture to reflux. Water, from both the esterification reaction and the p-toluenesulfonic acid monohydrate, will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.[17]
-
Causality: The removal of water is critical as it drives the equilibrium of the Fischer esterification reaction towards the product side, ensuring a high conversion rate.
-
-
Cooling and Precipitation: Allow the reaction mixture to cool to ambient temperature. The product may begin to crystallize spontaneously. If not, pour the cooled reaction filtrate into a larger volume of diethyl ether with vigorous stirring to induce precipitation of an oil or solid.[17]
-
Isolation: If an oil forms, decant the ether and wash the oil with fresh ether. The oil should slowly crystallize upon standing or scratching. If a solid precipitates, collect the crystals by vacuum filtration.
-
Purification: Wash the collected crystals with cold diethyl ether to remove residual benzyl alcohol and toluene.
-
Drying: Dry the purified white crystalline solid under reduced pressure to a constant weight. A typical yield is in the range of 60-70%.[17]
Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS)
The title compound, having a free α-amino group, must first be protected (e.g., with Fmoc or Boc) before it can be used in standard C-to-N terminus SPPS. However, its primary utility is as a precursor or in solution-phase synthesis. For SPPS, one would typically start with an Nα-protected version, such as Fmoc-Lys(Z)-OH . The benzyl ester protection of the C-terminus is relevant for solution-phase fragment condensation or for specialized cleavage strategies.
The following is a general protocol for coupling an amino acid derivative in a standard Fmoc-based SPPS cycle.
Caption: A typical coupling cycle in Fmoc-based SPPS.
Protocol 3: Deprotection via Catalytic Hydrogenolysis
This protocol describes the simultaneous cleavage of the Nε-Cbz group and a C-terminal benzyl ester.
Methodology:
-
Dissolution: Dissolve the Cbz/Bzl-protected peptide in a suitable solvent such as methanol, ethanol, or THF.[10][12]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate) to the solution.[10]
-
Safety Note: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care.
-
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Purge the flask by evacuating and backfilling with hydrogen gas (H₂). Repeat this purge cycle three times.[10]
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) at room temperature.
-
Monitoring: Monitor the reaction's progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Analytical Characterization
Confirmation of the structure and purity of the synthesized building block and resulting peptides is essential.
-
¹H NMR Spectroscopy: Provides information on the proton environment, confirming the presence of the benzyl, benzyloxycarbonyl, and tosylate aromatic protons, as well as the lysine aliphatic chain protons.
-
Infrared (IR) Spectroscopy: Can identify key functional groups, such as the ester and carbamate carbonyl stretches (~1735 cm⁻¹ and ~1692 cm⁻¹, respectively) and N-H bonds.[17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and is the primary tool for analyzing the purity of synthesized peptides.
Conclusion
Nε-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is more than a simple reagent; it is a strategic tool for the peptide chemist. Its design embodies the core principles of protecting group chemistry, offering a stable, crystalline, and easy-to-handle building block. The orthogonal nature of the Cbz and benzyl groups relative to the widely used Fmoc and Boc protections provides critical flexibility in the synthesis of complex peptides.[8][16] By understanding the causality behind its structure and the validated protocols for its synthesis and use, researchers can confidently and effectively incorporate this versatile derivative into their synthetic workflows, advancing the frontiers of drug discovery and biochemical research.
References
-
Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of Nα-Benzyloxycarbonyl-O-benzyl-(L)-lysine p-toluene sulphonate. (n.d.). Mol-Instincts. Retrieved from [Link]
-
Synthesis and characterization of poly-L-lysine with controlled low molecular weight. (1997). Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
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Albericio, F., & Coin, I. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]
-
Synthesis of poly-l-lysine (PLL). (n.d.). ResearchGate. Retrieved from [Link]
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N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate. (n.d.). PubChem. Retrieved from [Link]
-
An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). ACS Central Science. Retrieved from [Link]
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This compound. (n.d.). Chemosynthesis. Retrieved from [Link]
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New Chemosynthetic Route to Linear ε-Poly-Lysine. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Amphiphilic Polyethylene-b-poly(L-lysine) Block Copolymer: Synthesis, Self-Assembly, and Responsivity. (2023). MDPI. Retrieved from [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). ResearchGate. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
A new synthesis of lysophosphatidylcholines and related derivatives. Use of p-toluenesulfonate for hydroxyl group protection. (2007). PubMed. Retrieved from [Link]
-
The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar. Retrieved from [Link]
-
The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. (1991). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. (2019). MDPI. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved from [Link]
- Process for producing l-valine benzyl ester p-toluenesulfonate. (2000). Google Patents.
-
Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (n.d.). LSU Scholarly Repository. Retrieved from [Link]
-
The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers. (n.d.). Dalhousie University. Retrieved from [Link]
-
Preparation and characterization of poly(ethylene glycol)-block- poly[ε-(benzyloxycarbonyl)-l-lysine] thin films for biomedical applications. (n.d.). Technological University Shannon. Retrieved from [Link]
-
N6-Cbz-L-Lysine benzyl ester HCL. (n.d.). LookChem. Retrieved from [Link]
-
N-Benzyloxycarbonyl-L-lysine Methyl Ester Hydrochloride. (2009). ResearchGate. Retrieved from [Link]
-
Polymer encapsulation of anticancer silver-N-heterocyclic carbene complexes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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- 8. nbinno.com [nbinno.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. prepchem.com [prepchem.com]
An In-depth Technical Guide to Phenylpiperazine-Substituted Pyrazoles in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of a significant class of heterocyclic compounds: phenylpiperazine-substituted pyrazoles. While the initial query referenced CAS number 16964-83-3, which corresponds to Benzyl N6-((benzyloxy)carbonyl)-L-lysinate 4-methylbenzenesulfonate, a protected amino acid derivative primarily used in peptide synthesis, the broader context of the request, particularly its focus on drug development, strongly suggests an interest in pharmacologically active scaffolds. The phenylpiperazine-substituted pyrazoles are a class of compounds with rich and diverse biological activities, making them a more relevant and instructive subject for the intended audience.
This document will delve into the synthesis, physicochemical properties, and, most importantly, the therapeutic applications and mechanisms of action of a representative compound from this class: 1-(2-Chlorophenyl)-4-(1H-pyrazol-4-yl)piperazine and its analogs. These molecules have garnered significant interest for their potential in treating a range of disorders, from neurological conditions to cancer.
Part 1: Core Chemical Identity and Properties
The foundational structure of this class of compounds features a pyrazole ring linked to a piperazine ring, which in turn is substituted with a phenyl group. This modular design allows for extensive structure-activity relationship (SAR) studies, as modifications to each component can fine-tune the compound's pharmacological profile.
Physicochemical Properties of a Representative Compound: 1-(2-Chlorophenyl)-4-pyrazol-1-ylpiperidine
For a representative analog, 1-(2-Chlorophenyl)-4-pyrazol-1-ylpiperidine, the following properties are noted:
| Property | Value | Reference |
| CAS Number | Not explicitly available for this specific structure, but related structures are widely cited. | |
| Molecular Formula | C₁₄H₁₆ClN₃ | [1] |
| Molecular Weight | 261.75 g/mol | [1] |
| Topological Polar Surface Area | 21.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Note: The properties listed are for a piperidine analog, which is structurally very similar to the piperazine core and serves as a good representative.
Part 2: Synthesis and Manufacturing
The synthesis of phenylpiperazine-substituted pyrazoles is typically achieved through multi-step organic reactions. A general and adaptable synthetic route is outlined below. The rationale behind this approach is its modularity, allowing for the introduction of diverse substituents on both the pyrazole and phenyl rings.
General Synthetic Workflow
The synthesis can be conceptualized as the convergence of three key building blocks: a substituted phenylpiperazine, a pyrazole precursor, and a linking agent.
Caption: Generalized synthetic workflow for phenylpiperazine-substituted pyrazoles.
Detailed Experimental Protocol: Synthesis of a 1-(Aryl)-4-(pyrazolyl)piperazine Derivative
This protocol is a composite based on standard organic chemistry practices for similar heterocyclic syntheses.
-
Step 1: Preparation of the Substituted Phenylpiperazine.
-
Rationale: To create the core piperazine structure with the desired aromatic substituent.
-
Procedure: React a suitable dihaloalkane with a substituted aniline under basic conditions. For example, reacting 1-bromo-2-chloroethane with 2-chloroaniline, followed by cyclization with a second equivalent of the aniline or ammonia, can yield 1-(2-chlorophenyl)piperazine.
-
-
Step 2: Functionalization of the Pyrazole Ring.
-
Rationale: To introduce a reactive group on the pyrazole ring that can be coupled with the phenylpiperazine.
-
Procedure: A common method is the Knorr pyrazole synthesis, where a hydrazine is condensed with a 1,3-dicarbonyl compound. The resulting pyrazole can then be halogenated or converted to a triflate to create a suitable electrophile.
-
-
Step 3: Coupling Reaction.
-
Rationale: To form the final C-N or N-N bond between the pyrazole and piperazine moieties.
-
Procedure: A nucleophilic substitution reaction between the phenylpiperazine (nucleophile) and the functionalized pyrazole (electrophile) is carried out in a suitable solvent (e.g., DMF, acetonitrile) with a base (e.g., K₂CO₃, Et₃N) at elevated temperatures. Alternatively, a Buchwald-Hartwig or Ullmann cross-coupling reaction can be employed.
-
-
Step 4: Purification.
-
Rationale: To isolate the pure target compound from unreacted starting materials and byproducts.
-
Procedure: The crude product is purified using column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the final product.
-
Part 3: Biological Activity and Therapeutic Applications
The pyrazole moiety is a "privileged" structure in medicinal chemistry, known for its wide range of biological activities.[2][3][4] When combined with the phenylpiperazine scaffold, which is also a common pharmacophore in centrally active drugs, the resulting compounds exhibit a diverse and potent pharmacological profile.
Key Therapeutic Areas:
-
Anticancer Activity: Many pyrazole derivatives have been investigated as anticancer agents.[5][6][7] Their mechanisms often involve the inhibition of key kinases, such as cyclin-dependent kinases (CDKs) or FMS-like tyrosine kinase 3 (FLT3), which are crucial for cancer cell proliferation and survival.[8]
-
Anti-inflammatory and Analgesic Effects: The pyrazole core is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[9] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes.
-
Antimicrobial and Antifungal Activity: Various substituted pyrazoles have demonstrated significant activity against a range of microbial and fungal pathogens.[3][10]
-
Neuropsychiatric Disorders: The phenylpiperazine component often confers activity at serotonin (5-HT) and dopamine receptors, making these compounds candidates for treating anxiety, depression, and psychosis. For example, mepiprazole, a pyrazolyl-alkyl-piperazine derivative, acts as a 5-HT2A and α1-adrenergic receptor antagonist.[11]
Mechanism of Action: A Focus on Kinase Inhibition in Oncology
A prominent mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases.[8] These enzymes are critical components of signaling pathways that control cell growth, differentiation, and apoptosis. In many cancers, these pathways are dysregulated due to mutations in kinases.
Caption: Simplified signaling pathway showing inhibition of a receptor tyrosine kinase.
As illustrated, the pyrazole-piperazine inhibitor binds to the ATP-binding pocket of a receptor tyrosine kinase like FLT3. This prevents the phosphorylation and activation of downstream signaling molecules, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[8]
Part 4: Future Directions and Conclusion
The phenylpiperazine-substituted pyrazole scaffold represents a highly versatile and pharmacologically relevant class of compounds. The modular nature of their synthesis allows for the generation of large libraries for high-throughput screening, and the diverse biological activities reported to date underscore their potential in a wide range of therapeutic areas.
Future research will likely focus on:
-
Optimizing Selectivity: Fine-tuning the structure to enhance selectivity for specific biological targets, thereby reducing off-target effects and improving the therapeutic index.
-
Elucidating Novel Mechanisms: Investigating new biological targets and mechanisms of action for this class of compounds.
-
Combination Therapies: Exploring the synergistic effects of these compounds when used in combination with other therapeutic agents.
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Pharmaffiliates. 16964-83-3| Chemical Name : Benzyl N6-((benzyloxy)carbonyl)-L-lysinate 4-methylbenzenesulfonate. [Link]
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BuyersGuideChem. H-Lys(Z)-OBzl | C21H26N2O4.C7H8O3S. [Link]
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Chemsrc. CAS#:6366-70-7 | N6-Cbz-L-Lysine benzyl ester hydrochloride. [Link]
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PubChem. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine | C16H21ClN4 | CID 71897. [Link]
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PubChem. N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate | C28H34N2O7S | CID 53230052. [Link]
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MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]
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PubMed Central. Recent advances in the therapeutic applications of pyrazolines. [Link]
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CAS Common Chemistry. 4-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine. [Link]
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ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
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PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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PubChem. 1-(2-Chlorophenyl)-4-pyrazol-1-ylpiperidine | C14H16ClN3 | CID 110454712. [Link]
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PubMed Central. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. [Link]
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PubMed. 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
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PubMed Central. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
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PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]
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MDPI. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]
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Introduction: The Imperative for Control in Peptide Synthesis
An In-depth Technical Guide to the Structure, Nomenclature, and Application of H-Lys(Z)-OBzl TosOH
The synthesis of peptides with a defined sequence is a foundational technique in modern drug discovery, biochemistry, and materials science. The challenge, however, lies in the polyfunctional nature of the amino acid building blocks. Each possesses a nucleophilic amino group and an electrophilic carboxylic acid group, which, if left unchecked, would lead to uncontrolled polymerization and a complex mixture of products. The advent of protecting group chemistry, pioneered by Max Bergmann and Leonidas Zervas with the introduction of the benzyloxycarbonyl (Cbz or Z) group, transformed this field by enabling precise, stepwise control over peptide bond formation.[1]
This guide provides a detailed examination of a critical reagent in this field: H-Lys(Z)-OBzl TosOH. This compound is a derivative of the amino acid L-lysine, engineered with specific protecting groups that make it an invaluable tool for researchers. We will deconstruct its molecular architecture, clarify its nomenclature, and provide practical, field-proven insights into its application, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in solution-phase peptide synthesis (SPPS).[2][3]
Section 1: Deconstructing the Molecular Architecture
H-Lys(Z)-OBzl TosOH is a complex molecule whose structure is best understood by examining its four primary components. Each component serves a distinct and vital role in the context of chemical synthesis.
-
L-Lysine Backbone : The foundation of the molecule is the essential amino acid L-lysine. Lysine is characterized by a side chain containing a primary amine (the ε-amino group), which is highly nucleophilic and requires protection to prevent unwanted side reactions during peptide coupling.
-
ε-Amino Protecting Group: Benzyloxycarbonyl (Z or Cbz) : The reactive ε-amino group of the lysine side chain is protected by a benzyloxycarbonyl group. The Z-group is stable under a wide range of conditions, including the mildly acidic and basic treatments used for N-terminal Boc and Fmoc group manipulations, respectively.[4][5] Its removal is typically achieved via catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids like HBr in acetic acid, providing an orthogonal deprotection strategy.[5]
-
C-Terminal Protecting Group: Benzyl Ester (OBzl) : The carboxylic acid group of lysine is protected as a benzyl ester. This prevents the carboxylate from participating in undesired reactions and deactivates it towards coupling. Like the Z-group, the benzyl ester is robust but can be cleaved simultaneously under the same catalytic hydrogenolysis conditions, a convenient feature for final deprotection.[4][6]
-
Counter-ion: p-Toluenesulfonate (Tosylate or TosOH) : The free α-amino group of the lysine backbone is protonated and forms an ionic bond with a p-toluenesulfonate anion. This salt formation is a crucial formulation choice. The free-base form of the amino acid ester would be an oil, making it difficult to handle, purify, and weigh accurately. The tosylate counter-ion imparts crystallinity to the compound, resulting in a stable, free-flowing solid with improved handling characteristics and a longer shelf-life.[2][7]
Caption: Functional components of H-Lys(Z)-OBzl TosOH.
Section 2: Nomenclature
Precise communication in science requires unambiguous nomenclature. H-Lys(Z)-OBzl TosOH is known by several names, and familiarity with them is essential for literature and database searches.
-
Common Abbreviation : H-Lys(Z)-OBzl TosOH
-
Systematic Name (IUPAC) : (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate 4-methylbenzenesulfonate[8]
-
Other Common Synonyms :
Section 3: Physicochemical Properties and Synthetic Role
The physical properties of H-Lys(Z)-OBzl TosOH are a direct consequence of its chemical structure. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16964-83-3 | [10] |
| Molecular Formula | C₂₈H₃₄N₂O₇S (or C₂₁H₂₆N₂O₄ · C₇H₈O₃S) | [9][10] |
| Molecular Weight | 542.64 g/mol | [10] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in organic solvents like DMF, DCM, Chloroform | [2][11] |
Causality in Synthetic Strategy:
The true utility of this reagent is revealed in its role within a broader peptide synthesis workflow, most commonly the Boc/Bzl strategy.
-
Orthogonality : The core principle is orthogonality—the ability to remove one type of protecting group without affecting another. In a typical synthesis, an N-terminal Boc group is used on the incoming amino acid. This Boc group is labile to mild acid (like trifluoroacetic acid, TFA). The Z and OBzl groups on H-Lys(Z)-OBzl TosOH are completely stable to these conditions.[3]
-
Strategic Deprotection : This stability allows for the stepwise elongation of the peptide chain from the N-terminus. Once the full peptide sequence is assembled, a single, final deprotection step—catalytic hydrogenolysis—can be used to simultaneously remove the Nε-Z group and the C-terminal OBzl ester, liberating the final peptide.[5] This two-step (mild acid for Boc, hydrogenolysis for Z/OBzl) approach is a hallmark of the Boc/Bzl strategy.
Section 4: Experimental Protocol: Solution-Phase Peptide Coupling
The following is a self-validating protocol for the coupling of an N-Boc-protected amino acid to H-Lys(Z)-OBzl TosOH. The causality behind each step is explained to provide a deeper understanding of the process.
Objective : To synthesize the dipeptide Boc-Ala-Lys(Z)-OBzl.
Materials :
-
H-Lys(Z)-OBzl TosOH (1.0 eq)
-
Boc-Ala-OH (1.05 eq)
-
N,N'-Diisopropylethylamine (DIEA) (1.1 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine, aq)
-
Anhydrous MgSO₄
Workflow Diagram:
Caption: Workflow for solution-phase dipeptide synthesis.
Step-by-Step Methodology:
-
Neutralization of the Amino Acid Salt :
-
In a reaction vessel, dissolve H-Lys(Z)-OBzl TosOH (1.0 eq) in anhydrous DMF.
-
Add DIEA (1.1 eq) to the solution and stir for 15-20 minutes at room temperature.[11]
-
Rationale : This is a critical first step. The tosylate salt must be neutralized to generate the free α-amine, which is the nucleophile required for the coupling reaction. DIEA is a bulky, non-nucleophilic base, chosen because it will deprotonate the ammonium salt without competing as a nucleophile in the subsequent coupling step.
-
-
Activation of the Carboxylic Acid :
-
In a separate vessel, dissolve the N-terminal protected amino acid (Boc-Ala-OH, 1.05 eq) and the coupling agent (HBTU, 1.05 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) to this solution and stir for 5-10 minutes.
-
Rationale : The carboxylic acid must be converted into a more reactive electrophile to facilitate amide bond formation. HBTU is a highly efficient coupling reagent that forms a reactive OBt-ester in situ. This activation step requires a base (DIEA) to proceed. Using a slight excess of the activated acid ensures the complete consumption of the more valuable lysine component.
-
-
Peptide Bond Formation (Coupling) :
-
Transfer the activated carboxylic acid solution from Step 2 into the vessel containing the free amine from Step 1.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Rationale : The nucleophilic free amine attacks the activated ester, displacing the leaving group and forming the desired peptide bond. The reaction progress should be monitored by a technique like Thin Layer Chromatography (TLC) to determine completion.
-
-
Workup and Purification :
-
Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine (to remove residual water).[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica gel column chromatography to yield the pure product, Boc-Ala-Lys(Z)-OBzl.
-
Rationale : The workup procedure is designed to systematically remove unreacted starting materials, coupling byproducts, and salts, providing a crude product that can then be purified to homogeneity by chromatography.
-
Conclusion
H-Lys(Z)-OBzl TosOH is a meticulously designed chemical tool that exemplifies the principles of modern synthetic chemistry. Its structure provides a stable, crystalline source of L-lysine wherein the two most reactive functional groups—the side-chain amine and the C-terminal carboxylic acid—are orthogonally protected. The tosylate salt form ensures ease of handling and stability, while the Z and OBzl protecting groups are perfectly suited for the robust Boc/Bzl synthesis strategy. Understanding the specific function of each component of this molecule empowers researchers to deploy it effectively, enabling the controlled and predictable synthesis of complex peptides for a wide array of applications in science and medicine.
References
-
BuyersGuideChem . H-Lys(Z)-OBzl | C21H26N2O4.C7H8O3S. [Link]
-
AAPPTec . Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Watasen . Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
AAPPTec . H-D-Lys-OBzl HCl TosOH, D-Lysine benzyl ester hydrochloride tosylate mixed sal. [Link]
-
PubChem . LY-2584702 (tosylate salt). [Link]
-
AAPPTec . Safety Data Sheet: H-Lys(Z)-OBzl TosOH. [Link]
-
ACS Publications . Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry. [Link]
-
ChemSrc . N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate. [Link]
-
Organic Chemistry Portal . Benzyl Esters. [Link]
- Google Patents. Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
-
Organic Chemistry Portal . p-Toluenesulfonamides. [Link]
-
NPTEL . Carboxyl protecting groups. [Link]
-
ResearchGate . How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. [Link]
-
Master Organic Chemistry . Reactions and Mechanisms. [Link]
-
Organic Chemistry Portal . Cbz-Protected Amino Groups. [Link]
-
Khan Academy . Preparation of mesylates and tosylates. [Link]
-
GLPBIO . MSDS of H-Lys(Boc)-Obzl.HCl. [Link]
-
Carl ROTH . Safety Data Sheet: L-Lysine hydrochloride. [Link]
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- 9. peptide.com [peptide.com]
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Methodological & Application
Application Note & Protocol: Strategic Incorporation of Lysine with Benzyl-Based Protection in Boc-SPPS
Introduction: The Strategic Role of H-Lys(Z)-OBzl·TosOH in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is paramount to achieving high yield and purity. While the Fmoc/tBu strategy is dominant due to its mild reaction conditions, the classic Boc/Bzl strategy remains a powerful and relevant tool, particularly for certain sequences and large-scale syntheses.[1] Central to this strategy is the use of amino acid derivatives with benzyl-based side-chain protection.
H-Lys(Z)-OBzl·TosOH represents a lysine building block where the ε-amino side chain is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxyl group is protected as a benzyl ester (OBzl). The α-amino group exists as a p-toluenesulfonate (TosOH) salt, which enhances the compound's crystallinity and handling stability.[2][3] This specific derivative is primarily a feature of the Boc/Bzl protection strategy , a quasi-orthogonal system where the temporary Nα-Boc group is removed by moderate acid, while the "permanent" benzyl-based groups (Z and OBzl) are cleaved simultaneously at the end of the synthesis using strong acid or hydrogenolysis.[4][5]
This guide provides a comprehensive protocol for the incorporation of a Lys(Z) residue into a growing peptide chain using the Boc/Bzl SPPS methodology. It will detail the underlying chemistry, step-by-step protocols from coupling to final cleavage, and the critical considerations required for success.
Physicochemical Properties and Handling
Understanding the properties of the core protected lysine structure is essential for its effective use. The tosylate salt form is stable for storage but requires neutralization prior to its use in a coupling reaction.
| Property | Value | Reference |
| Chemical Name | Nε-benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate | [6] |
| Molecular Formula | C₂₁H₂₆N₂O₄ · C₇H₈O₃S | [6] |
| Molecular Weight | 542.64 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Solubility | Soluble in organic solvents like DMF and DCM after neutralization | [2] |
| Storage | Store in a cool, dry place, tightly sealed. | [3] |
The Boc/Bzl Orthogonal Protection Strategy
The Boc/Bzl strategy relies on differential acid lability for selective deprotection.[4][7]
-
Temporary Nα-Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the N-terminus of the growing peptide chain. It is quantitatively removed at the beginning of each cycle using a moderate acid, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[8][9]
-
Permanent Side-Chain Protection: Benzyl-based protecting groups, such as benzyloxycarbonyl (Z) for the lysine side chain and benzyl esters (OBzl) for carboxylic acid side chains, are employed. These groups are stable to the repeated TFA treatments used for Boc removal.[4][5]
Figure 2. Experimental workflow for a single coupling cycle of Boc-Lys(Z)-OH.
Protocol 2: Final Cleavage and Deprotection with Hydrogen Fluoride (HF)
WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic substance that can cause severe burns upon contact. It requires a specialized, dedicated HF cleavage apparatus and extensive safety precautions, including personal protective equipment (PPE) and proper training. This procedure must only be performed in a certified fume hood.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger: Anisole (to trap carbocations generated during cleavage) [8]* Cold diethyl ether
-
HF cleavage apparatus
-
Stir bar
Procedure:
-
Preparation: a. After the final SPPS cycle, perform an N-terminal Boc deprotection as described in Protocol 1. b. Thoroughly dry the peptide-resin under high vacuum for several hours. c. Place the dried resin (e.g., 1 gram) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus. d. Add the scavenger, anisole (typically 1.0 mL per gram of resin). [8][10]
-
HF Condensation: a. Cool the reaction vessel in a dry ice/methanol bath to approximately -78°C. b. Carefully condense anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.
-
Cleavage Reaction: a. Replace the dry ice/methanol bath with an ice-water bath to maintain the temperature between 0°C and 5°C. b. Stir the reaction mixture for 1-2 hours. This step cleaves the peptide from the resin and simultaneously removes the Z group from the lysine side chain and all other benzyl-based protecting groups. [10]
-
HF Removal: a. After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, ensuring the vapor is properly scrubbed.
-
Peptide Precipitation and Washing: a. Add cold diethyl ether to the reaction vessel to precipitate the crude peptide and wash away the scavengers. b. Triturate the resin/peptide mixture with the cold ether. c. Filter the solid crude peptide and wash it several more times with cold diethyl ether to remove all remaining organic-soluble impurities.
-
Extraction and Lyophilization: a. Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% aqueous acetic acid). b. Filter to remove the resin beads. c. Lyophilize (freeze-dry) the aqueous solution to obtain the crude peptide as a fluffy powder, which can then be purified by preparative HPLC.
Alternative Deprotection: Catalytic Hydrogenolysis
For peptides that do not contain sulfur (Met, Cys) or other reducible groups, catalytic hydrogenolysis offers a milder alternative to HF for cleaving Z and OBzl groups. [11][12]
-
Procedure: The protected peptide is dissolved in a suitable solvent (e.g., MeOH, AcOH) and stirred under a hydrogen atmosphere (H₂ gas) in the presence of a palladium catalyst (e.g., 10% Pd/C). [13]* Advantages: Avoids the use of highly toxic HF.
-
Limitations: The catalyst can be poisoned by sulfur-containing residues, and other functional groups in the peptide (e.g., Trp) may be susceptible to reduction.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling step should be performed before proceeding to the next cycle.
-
Neutralization: Ensure complete neutralization after TFA deprotection; residual acid will prevent the subsequent coupling reaction from proceeding.
-
HF Cleavage Side Reactions: The tert-butyl carbocation generated during Boc removal and benzyl cations from cleavage can cause side reactions, particularly with Trp and Tyr residues. The use of appropriate scavengers like anisole is critical to minimize this. [14]* Orthogonality: Remember that the Boc/Bzl strategy is quasi-orthogonal. While generally robust, prolonged or repeated exposure to very strong nucleophiles or other harsh conditions not typical of the standard cycle could potentially compromise the benzyl-based protecting groups.
References
- Vertex AI Search Grounding API. (n.d.). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains.
- BenchChem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine.
- BenchChem. (n.d.). Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (n.d.). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH.
- BenchChem. (n.d.). A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis.
- BuyersGuideChem. (n.d.). H-Lys(Z)-OBzl | C21H26N2O4.C7H8O3S.
- BenchChem. (n.d.). Application Notes: Deprotection Strategies for the Z (Benzyloxycarbonyl) Group.
- BenchChem. (n.d.). H-Gly-OBzl.TosOH: A Technical Guide for Researchers.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. H-Lys(Z)-OBzl | C21H26N2O4.C7H8O3S - BuyersGuideChem [buyersguidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate in Solution-Phase Peptide Synthesis
Introduction
Solution-phase peptide synthesis (SPPS), while often overshadowed by its solid-phase counterpart, remains an indispensable technique for the large-scale production of peptides and for the synthesis of short to medium-length peptide fragments.[1][2] Its homogeneity allows for straightforward scalability and purification of intermediates at each step. A critical component of successful solution-phase synthesis is the strategic use of protecting groups to prevent unwanted side reactions. This guide focuses on the application of Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate, a key building block for incorporating lysine residues into a peptide chain.
The choice of this reagent is deliberate. The benzyloxycarbonyl (Z or Cbz) group for the α-amino protection and the benzyl (Bzl) ester for the C-terminal carboxylic acid offer a harmonized protection strategy.[3] Both groups are classically removed under the same conditions via catalytic hydrogenation, simplifying the final deprotection step. The p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity and stability, making it easier to handle and store compared to the free amine.[4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid | [6] |
| Synonyms | H-Lys(Z)-OBzl TosOH, Z-Lys-OBzl TosOH | [6] |
| CAS Number | 16964-83-3 | [6] |
| Molecular Formula | C₂₈H₃₄N₂O₇S | [6] |
| Molecular Weight | 542.6 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Storage | Store at ≤-4°C | [7] |
Core Principles and Workflow
The fundamental logic of using H-Lys(Z)-OBzl·TosOH in a peptide synthesis campaign revolves around a cycle of neutralization, coupling, and purification. The tosylate salt renders the α-amino group protonated and thus unreactive. A stoichiometric amount of a non-nucleophilic base is required to liberate the free amine immediately before the coupling reaction.
General Workflow Diagram
The following diagram illustrates the typical workflow for incorporating a single H-Lys(Z)-OBzl·TosOH residue into a growing peptide chain.
Caption: General workflow for a single coupling cycle in solution-phase peptide synthesis.
Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize conditions based on the specific peptide sequence and available laboratory instrumentation.
Protocol 1: Liberation of the Free Amine from the Tosylate Salt
Rationale: The α-amino group of H-Lys(Z)-OBzl·TosOH is protonated by the p-toluenesulfonic acid. To make it nucleophilic for the coupling reaction, it must be deprotonated to the free amine. This is achieved using a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). These bases are sterically hindered, which minimizes their potential for side reactions.[8]
Materials:
-
H-Lys(Z)-OBzl·TosOH (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve H-Lys(Z)-OBzl·TosOH (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
The resulting solution containing the free amine is now ready for direct use in the coupling reaction. Do not isolate the free amine , as it is less stable than its salt form.
Protocol 2: Peptide Coupling using DCC/HOBt
Rationale: Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid of the N-protected amino acid or peptide fragment.[9] This activation forms a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-active ester.[10] This new intermediate is less prone to racemization and reacts efficiently with the free amine to form the desired peptide bond.[2][10]
Materials:
-
N-protected amino acid or peptide (Carboxyl component, 1.0 eq)
-
Solution of free H-Lys(Z)-OBzl from Protocol 1 (Amino component, 1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) and/or N,N-Dimethylformamide (DMF)
Procedure:
-
In a separate flask, dissolve the N-protected amino acid (carboxyl component, 1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or a minimal amount of DMF if solubility is an issue.
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled carboxyl component solution.
-
Stir the activation mixture at 0 °C for 15-20 minutes.
-
To this mixture, add the freshly prepared free amine solution from Protocol 1.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring overnight.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Purification and Work-up
Rationale: A key advantage of solution-phase synthesis is the ability to purify the product after each coupling. The byproduct of the DCC-mediated coupling is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration.[10] A subsequent aqueous work-up removes unreacted starting materials, the HOBt additive, and any remaining base.
Procedure:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer successively with:
-
1 M HCl (to remove any residual base)
-
Saturated NaHCO₃ solution (to remove unreacted carboxyl component and HOBt)
-
Brine (saturated NaCl solution, to reduce the water content in the organic layer)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude protected peptide.
-
If necessary, purify the crude product further by flash column chromatography on silica gel.
Protocol 3: Global Deprotection via Catalytic Hydrogenation
Rationale: The Z (benzyloxycarbonyl) and Benzyl (Bzl) ester protecting groups are both susceptible to cleavage by catalytic hydrogenation.[12] This method is advantageous because it proceeds under neutral conditions, minimizing the risk of side reactions like racemization that can occur under harsh acidic or basic conditions. Palladium on carbon (Pd/C) is the most common catalyst for this transformation.
Caption: Deprotection of Z and Bzl groups via catalytic hydrogenation.
Materials:
-
Protected Peptide-Lys(Z)-OBzl
-
10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide)
-
Methanol (MeOH), Ethanol (EtOH), or Acetic Acid (AcOH) as solvent
-
Hydrogen gas (H₂) source (balloon or Parr shaker)
Procedure:
-
Dissolve the protected peptide in a suitable solvent like MeOH. If the peptide is poorly soluble, adding some acetic acid can help.
-
Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere if dry.
-
Stir the suspension under a hydrogen atmosphere. This can be achieved by bubbling H₂ through the solution via a balloon or by using a Parr hydrogenation apparatus for higher pressures.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically overnight).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with catalyst may be flammable; do not allow it to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected peptide.
-
The final peptide can be purified by preparative HPLC or recrystallization.
Troubleshooting and Field Insights
-
Incomplete Coupling: If TLC or LC-MS indicates incomplete coupling, consider using a more potent coupling reagent like HBTU or HATU, especially for sterically hindered couplings.[1][13] These uronium/aminium-based reagents often lead to faster and more efficient reactions but require the presence of a base.[8]
-
Racemization: While DCC/HOBt is a robust system, some racemization can still occur, particularly with sensitive amino acids.[10] Maintaining a low temperature (0 °C) during the activation and initial coupling phase is critical. Using additives like Oxyma Pure can sometimes outperform HOBt in suppressing racemization.[13]
-
Catalyst Poisoning: During hydrogenation, sulfur-containing amino acids (Met, Cys) can poison the Palladium catalyst. If your sequence contains these residues, alternative deprotection strategies, such as using different protecting groups orthogonal to the Z/Bzl pair, should be considered.
-
Solubility Issues: As the peptide chain grows, its solubility in common organic solvents like DCM may decrease.[14] Using more polar aprotic solvents like DMF or mixtures thereof can mitigate this issue. In some cases, the Group-Assisted Purification (GAP) strategy may offer an alternative to traditional chromatography for purification.[15][16]
Conclusion
Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate is a highly effective and stable reagent for the incorporation of lysine into peptides via solution-phase synthesis. Its harmonized Z/Bzl protection scheme allows for a straightforward global deprotection, simplifying the overall synthetic strategy. By understanding the principles behind amine liberation, carboxyl activation, and deprotection, and by following robust protocols, researchers can confidently and efficiently synthesize target peptides for a wide array of applications in research and drug development.
References
- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved January 21, 2026.
- Wikipedia. (n.d.). Peptide synthesis. Retrieved January 21, 2026.
- University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved January 21, 2026.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 21, 2026.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 21, 2026.
- Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 21, 2026.
- YouTube. (2019). 08.09 Activation Substitution of Carboxylic Acids. Retrieved January 21, 2026.
- Omics Online. (2015). Peptide Coupling Reactions. Retrieved January 21, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine. Retrieved January 21, 2026.
- (2025). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Retrieved January 21, 2026.
- ResearchGate. (2025). ChemInform Abstract: Biodegradable Polymers Composed of Naturally Occurring α-Amino Acids | Request PDF. Retrieved January 21, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Lys(Z)-OSu. Retrieved January 21, 2026.
- (1997). Synthesis and characterization of poly‐L‐lysine with controlled low molecular weight. Retrieved January 21, 2026.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 21, 2026.
- University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved January 21, 2026.
- ProQuest. (n.d.).
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved January 21, 2026.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 21, 2026.
- PubChem. (n.d.).
- Semantic Scholar. (1991). The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. Retrieved January 21, 2026.
- (2019). Amino Acid-Protecting Groups. Retrieved January 21, 2026.
- National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved January 21, 2026.
- ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved January 21, 2026.
- Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved January 21, 2026.
- ResearchGate. (n.d.). Synthesis of poly‐l‐lysine (PLL). PLL was synthesized using the.... Retrieved January 21, 2026.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 21, 2026.
- National Institutes of Health. (n.d.). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. Retrieved January 21, 2026.
- RCSI Repository. (n.d.). Poly(L-Lysine). Retrieved January 21, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS). Retrieved January 21, 2026.
- Chemical Communications (RSC Publishing). (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP)
- The Royal Society of Chemistry. (n.d.). New Chemosynthetic Route to Linear ε-Poly-Lysine. Retrieved January 21, 2026.
- (n.d.).
- ResearchGate. (n.d.).
- Chem-Impex. (n.d.).
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. innospk.com [innospk.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate | C28H34N2O7S | CID 53230052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. bachem.com [bachem.com]
- 9. youtube.com [youtube.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. omicsonline.org [omicsonline.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Final Step: A Detailed Guide to the Deprotection of the Benzyloxycarbonyl (Z) Group from Lysine Side Chains
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Z or Cbz) group, a stalwart protecting group for amines, plays a pivotal role in the intricate art of peptide synthesis and the broader landscape of complex molecule construction.[1][2] Its introduction by Nobel laureate Max Bergmann and his collaborator Leonidas Zervas in 1932 revolutionized the field, enabling the controlled assembly of amino acids into peptides.[3] The Z group's stability under a range of conditions, coupled with the variety of methods for its removal, makes it a versatile tool in the synthetic chemist's arsenal, particularly for the protection of the ε-amino group of lysine residues.[4][5]
The strategic removal of the Z group from the lysine side chain is a critical final step in many synthetic routes, demanding a nuanced understanding of the available methodologies to ensure high yield and purity of the target molecule. This guide provides a comprehensive overview of the primary deprotection strategies, delves into the mechanistic underpinnings of each, and offers detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Rationale for Z-Group Protection of Lysine
In peptide synthesis, the reactive ε-amino group of lysine must be masked to prevent unwanted side reactions during peptide bond formation. The Z group is an ideal candidate for this role due to its robustness. It is stable to the basic conditions often used for the removal of the temporary N-terminal protecting group (e.g., Fmoc) and the acidic conditions for some other protecting groups, thus offering crucial orthogonality.[4][6] This orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of different functional groups at various stages of the synthesis.[4][6]
Core Deprotection Methodologies: A Comparative Analysis
The choice of deprotection method is dictated by the overall molecular landscape of the substrate, including the presence of other sensitive functional groups. The three principal strategies for Z-group removal are catalytic hydrogenation, acidolysis, and transfer hydrogenation.
| Deprotection Method | Reagents & Conditions | Advantages | Limitations & Considerations |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%), RT, atmospheric or elevated pressure | Mild, clean byproducts (toluene and CO₂), high yielding.[1][2][3] | Incompatible with sulfur-containing residues (e.g., methionine, cysteine), alkynes, and some other reducible functional groups.[2] Catalyst can be pyrophoric. |
| Transfer Hydrogenation | Ammonium formate, formic acid, cyclohexene, or silanes with Pd/C.[1] | Avoids the use of flammable H₂ gas, making it safer and more convenient for standard laboratory setups.[1] | May require higher temperatures or longer reaction times than direct hydrogenation. Reagent choice can influence selectivity. |
| Acidolysis | HBr in acetic acid, trifluoroacetic acid (TFA), TMSI.[2] | Effective when hydrogenation is not feasible. Can be fast. | Harsh conditions can lead to side reactions or degradation of sensitive peptides. HBr/AcOH is corrosive. TFA cleavage often requires scavengers to prevent side reactions.[7] |
Mechanistic Insights: Understanding the "How" and "Why"
A deep understanding of the reaction mechanisms allows for informed troubleshooting and optimization of deprotection protocols.
Catalytic Hydrogenation: A Surface-Mediated Cleavage
Catalytic hydrogenation is the most common and often preferred method for Z-group removal due to its mildness and clean reaction profile.[1] The reaction proceeds on the surface of a palladium catalyst.
Figure 1. Workflow of Z-group deprotection via catalytic hydrogenation.
The mechanism involves the adsorption of the Z-protected lysine and hydrogen gas onto the palladium surface. The palladium catalyst facilitates the cleavage of the H-H bond and the subsequent hydrogenolysis of the benzylic C-O bond of the carbamate.[3] This releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2][3]
Acidolysis: An Electrophilic Attack
Acid-mediated cleavage relies on the protonation of the carbamate oxygen, followed by the departure of the stable benzyl cation.
Figure 2. Mechanism of acid-catalyzed Z-group deprotection.
Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) are effective but can be harsh.[2] Trifluoroacetic acid (TFA) is also commonly used, often in combination with scavengers like triisopropylsilane (TIS) to trap the liberated benzyl cations and prevent side reactions such as the alkylation of sensitive residues like tryptophan and methionine.[7]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and product characterization.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is the preferred method for substrates lacking sulfur or other reducible groups.
Materials:
-
Z-protected lysine-containing peptide
-
Palladium on carbon (10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., MeOH, EtOH, or a mixture with water to aid solubility) in a round-bottom flask. The concentration should typically be in the range of 10-50 mg/mL.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere for dry catalyst.
-
Hydrogenation Setup: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the deprotected product will indicate reaction completion. Reaction times can vary from 1 to 24 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected peptide. Further purification by chromatography or crystallization may be necessary.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
A safer alternative to using hydrogen gas, suitable for standard laboratory settings.
Materials:
-
Z-protected lysine-containing peptide
-
Palladium on carbon (10% w/w)
-
Ammonium formate
-
Methanol (MeOH)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Celite®
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in methanol in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (typically 5-10 equivalents relative to the substrate) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (around 60-70 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times are typically in the range of 30 minutes to a few hours.
-
Filtration: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure. The ammonium formate salts can often be removed by co-evaporation with water or by a suitable work-up procedure.
-
Characterization: Analyze the final product by LC-MS and NMR to confirm deprotection and purity.
Protocol 3: Acidolysis using Trifluoroacetic Acid (TFA)
This method is employed when the substrate is incompatible with hydrogenation.
Materials:
-
Z-protected lysine-containing peptide
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Dichloromethane (DCM) (optional, as a co-solvent)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v/v). The choice and proportion of scavengers depend on the peptide sequence.
-
Reaction Setup: Place the Z-protected peptide (if on solid support, the resin) in a reaction vessel. Add the cleavage cocktail.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up:
-
For solution-phase: Concentrate the reaction mixture under a stream of nitrogen.
-
For solid-phase: Filter the resin and collect the filtrate. Wash the resin with TFA.
-
-
Precipitation: Precipitate the crude peptide by adding the concentrated filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under vacuum.
-
Characterization: Dissolve the crude peptide in a suitable solvent and analyze by LC-MS to confirm deprotection and assess purity. Further purification by HPLC is often required.
Troubleshooting and Key Considerations
-
Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst, inhibiting the reaction. In such cases, acidolysis is the preferred method.
-
Incomplete Reactions: If a hydrogenation reaction stalls, adding a fresh portion of the catalyst may help drive it to completion.
-
Side Reactions in Acidolysis: The choice of scavengers is crucial to prevent side reactions. For instance, TIS is effective at reducing tryptophan and tyrosine modifications.
-
Orthogonality with other Protecting Groups: Ensure that the chosen deprotection conditions are compatible with other protecting groups present in the molecule. For example, catalytic hydrogenation will also cleave benzyl ethers. The Z-group is generally stable to the mildly basic conditions used to remove Fmoc and the acidic conditions for Boc removal, although strong acidolysis will remove Boc groups.[8]
Conclusion
The deprotection of the benzyloxycarbonyl group from lysine side chains is a well-established yet critical transformation in synthetic chemistry. A thorough understanding of the underlying mechanisms and the careful selection of the deprotection strategy based on the substrate's specific characteristics are paramount for success. By leveraging the detailed protocols and insights provided in this guide, researchers can confidently navigate this crucial step, ensuring the efficient and clean unveiling of the final target molecule.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ResearchGate. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
-
ACS Publications. Total Synthesis of Chondrochloren A. Organic Letters. [Link]
-
ACS Omega. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. One moment, please... [total-synthesis.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Cleavage of Benzyl Esters from the Lysine C-Terminus: A Detailed Guide to Deprotection Strategies
An Application Note for Researchers in Peptide Synthesis and Drug Development
Abstract
The strategic use of protecting groups is fundamental to successful peptide synthesis. For the protection of the C-terminal carboxyl group of lysine and other amino acids, the benzyl ester (Bzl) has long been a cornerstone, particularly within the tert-butoxycarbonyl/benzyl (Boc/Bzl) solid-phase peptide synthesis (SPPS) paradigm.[1] Its utility stems from its robust stability under various reaction conditions and the availability of specific, high-yielding methods for its removal. This application note provides a comprehensive overview of the common strategies for the cleavage of benzyl esters from the C-terminus of lysine-containing peptides, with a focus on the underlying chemical mechanisms, detailed experimental protocols, and critical considerations for avoiding side reactions.
Introduction: The Role of Benzyl Esters in Peptide Chemistry
In the stepwise assembly of a peptide chain, the carboxylic acid of the C-terminal amino acid must be protected to prevent unwanted side reactions, such as self-coupling.[2] The benzyl ester provides effective protection due to its stability to the mildly acidic conditions used for the removal of N-terminal Boc groups (e.g., trifluoroacetic acid in dichloromethane) and the basic conditions sometimes employed in synthesis.[1] This orthogonality is paramount for the integrity of the growing peptide chain.[3]
The selection of a deprotection strategy for the C-terminal benzyl ester is contingent upon the overall protecting group scheme of the peptide, particularly the nature of the side-chain protecting groups. The two most prevalent methods for benzyl ester cleavage are catalytic hydrogenolysis and strong acidolysis.
Deprotection Methodologies: A Comparative Overview
The choice between catalytic hydrogenolysis and acidic cleavage is dictated by the presence of other functional groups within the peptide sequence and the desired final form of the peptide (e.g., free acid or peptide amide).
| Method | Primary Reagents | Advantages | Disadvantages | Compatibility |
| Catalytic Hydrogenolysis | H₂, Pd/C catalyst | Mild, neutral conditions; high yield; clean reaction.[4][5] | Incompatible with sulfur-containing residues (e.g., Met, Cys) which poison the catalyst.[6][7] May reduce other functional groups (e.g., alkenes, alkynes). | Generally orthogonal to Boc and Fmoc protecting groups. |
| Catalytic Transfer Hydrogenolysis | Formic acid, ammonium formate, 1,4-cyclohexadiene as H₂ source; Pd/C catalyst | Avoids the use of gaseous hydrogen.[6] | Similar limitations to catalytic hydrogenolysis regarding catalyst poisoning. | Orthogonal to many protecting groups. |
| Acidic Cleavage | Strong acids (e.g., HF, TFMSA, HBr/AcOH) | Effective and often used for final cleavage from the resin in Boc-SPPS.[1][8] | Harsh conditions can lead to side reactions; requires specialized equipment (e.g., for HF). | Not orthogonal with other acid-labile protecting groups like Boc. |
Catalytic Hydrogenolysis: A Mild and Efficient Approach
Catalytic hydrogenolysis is a widely employed method for the deprotection of benzyl esters due to its mild reaction conditions and high efficiency.[6][9] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.[4]
Mechanism of Catalytic Hydrogenolysis
The substrate and hydrogen gas adsorb onto the surface of the palladium catalyst.[9] This facilitates the cleavage of the ester bond, resulting in the formation of the free carboxylic acid and toluene as a byproduct.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Application Note & Protocol: High-Efficiency Coupling of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate using HATU
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and complex molecule assembly.
Abstract: This document provides a comprehensive guide to the coupling of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate with a generic N-protected amino acid, utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the mediating agent. We delve into the mechanistic underpinnings of the HATU reagent, offer field-proven insights into optimizing reaction conditions, and present a detailed, self-validating protocol for solution-phase synthesis. The causality behind experimental choices, troubleshooting strategies, and quantitative data are presented to ensure robust and reproducible outcomes.
The Principle of HATU-Mediated Amide Bond Formation
HATU has become a preeminent coupling reagent in modern organic synthesis due to its high efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization.[1][2] Its efficacy stems from a well-defined, two-stage process that activates a carboxylic acid, preparing it for nucleophilic attack by an amine.
The process, conducted in a polar aprotic solvent like Dimethylformamide (DMF), is initiated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[2][3] The base first deprotonates the carboxylic acid to form a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of the HATU reagent, displacing the 1-hydroxy-7-azabenzotriazole (HOAt) anion and forming a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[2][4] The displaced HOAt anion swiftly attacks this intermediate, yielding the crucial OAt-active ester and releasing tetramethylurea as a byproduct.[3]
The resulting OAt-active ester is significantly more susceptible to nucleophilic attack by an amine than the original carboxylic acid. The final stage involves the amine attacking the active ester to form the desired amide bond. The pyridine nitrogen within the HOAt moiety is thought to play a key role in stabilizing the transition state, which accelerates the coupling reaction and minimizes epimerization.[3][4]
Key Considerations for the Substrate: H-Lys(Z)-OBzl·TosOH
The selected amine component, this compound (H-Lys(Z)-OBzl·TosOH), presents specific considerations that must be addressed for a successful coupling reaction.
-
The p-Toluenesulfonate Salt: The α-amino group of the lysine derivative is protonated, forming a salt with p-toluenesulfonic acid (TosOH).[5] This renders the amine non-nucleophilic. Therefore, a sufficient amount of base must be added not only to facilitate the carboxylic acid activation but also to neutralize this tosylate salt, liberating the free amine in situ. This necessitates the use of at least two equivalents of base relative to the amine component, with an additional equivalent for the carboxylic acid partner.
-
Protecting Group Stability: The benzyloxycarbonyl (Z or Cbz) group on the ε-amine and the benzyl ester (OBzl) at the C-terminus are robust protecting groups that are stable under standard HATU coupling conditions. They are not susceptible to cleavage by the non-nucleophilic bases used or the reaction intermediates.
Optimized Protocol for Solution-Phase Coupling
This protocol outlines a reliable method for coupling a generic N-protected amino acid (the carboxylic acid component) to H-Lys(Z)-OBzl·TosOH (the amine component). The cornerstone of this protocol is the pre-activation of the carboxylic acid before the introduction of the amine, a critical step to prevent undesirable side reactions such as guanidinylation of the amine.[2][6][7]
Materials and Reagents
| Reagent/Material | Purpose |
| N-Protected Amino Acid (e.g., Fmoc-AA-OH) | Carboxylic Acid Component |
| H-Lys(Z)-OBzl·TosOH | Amine Component |
| HATU | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | Reaction Solvent |
| Ethyl Acetate (EtOAc) | Extraction Solvent |
| 1N HCl or 5% Citric Acid Solution | Aqueous Wash (removes base) |
| Saturated NaHCO₃ Solution | Aqueous Wash (removes acid, HOAt) |
| Saturated NaCl Solution (Brine) | Aqueous Wash (removes water) |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent |
| Round-bottom flask, magnetic stirrer, inert atmosphere (N₂/Ar) | Standard Glassware & Setup |
| TLC plates or LC-MS | Reaction Monitoring |
| Silica Gel | Purification (Column Chromatography) |
Quantitative Reaction Parameters
The following stoichiometry is recommended for optimal results. The amine component, H-Lys(Z)-OBzl·TosOH, is designated as the limiting reagent.
| Component | Equivalents | Rationale |
| H-Lys(Z)-OBzl·TosOH | 1.0 | Limiting Reagent |
| N-Protected Amino Acid | 1.1 - 1.2 | A slight excess helps drive the reaction to completion.[8] |
| HATU | 1.1 - 1.2 | A slight excess ensures efficient activation of the carboxylic acid.[1][8] |
| DIPEA | 3.0 - 4.0 | Crucial excess to neutralize the tosylate salt (1 eq.), the carboxylic acid (1 eq.), and drive the reaction.[1][8] |
Step-by-Step Experimental Protocol
-
Pre-activation of the Carboxylic Acid:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected amino acid (1.1 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the flask to 0 °C using an ice bath.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the solution at 0 °C for 15-20 minutes. A color change may be observed as the OAt-active ester forms. This pre-activation step is crucial for maximizing yield and minimizing side reactions.[8]
-
-
Amine Component Preparation and Coupling:
-
In a separate dry flask, dissolve H-Lys(Z)-OBzl·TosOH (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add DIPEA (1.0-2.0 eq) to this solution to neutralize the p-toluenesulfonic acid and liberate the free amine.
-
Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 2 to 18 hours.
-
Monitor the consumption of the limiting reagent (the amine component) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.[1]
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1N HCl or 5% citric acid (2x) to remove excess DIPEA.
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HOAt.
-
Saturated aqueous NaCl (Brine) (1x) to remove residual water.
-
-
This washing sequence effectively removes the majority of reaction byproducts, which are water-soluble.[8]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Purify the resulting crude oil or solid by silica gel column chromatography to obtain the pure dipeptide.
-
Troubleshooting and Technical Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete neutralization of the amine salt.2. Ineffective pre-activation.3. Wet solvent or reagents. | 1. Ensure at least 3.0 total equivalents of base are used.2. Confirm the 15-20 minute pre-activation stir time was followed.3. Use freshly opened anhydrous solvents and ensure all glassware is thoroughly dried. |
| Guanidinylation Side Product | The free amine reacted directly with HATU. This occurs when the amine is added before or at the same time as the activating agent.[2][7] | Strictly adhere to the pre-activation protocol. The carboxylic acid must react with HATU before the amine is introduced to the mixture. |
| Incomplete Reaction | 1. Steric hindrance from bulky protecting groups.2. Insufficient reaction time. | 1. Increase reaction time up to 24 hours.2. Consider gentle heating (e.g., 40 °C), but monitor closely for potential racemization.3. Increase equivalents of HATU and the carboxylic acid to 1.5 eq. |
| Racemization Detected | 1. Reaction temperature is too high.2. Excess base or prolonged exposure to basic conditions. | 1. Maintain the reaction temperature at 0 °C for a longer period before allowing it to slowly warm to room temperature.[8]2. Use the minimum amount of base required (e.g., 3.0 eq) and perform the work-up promptly after reaction completion. Consider using a more sterically hindered base.[9] |
Conclusion
The HATU-mediated coupling of this compound is a highly effective method for peptide bond formation, provided that key principles are respected. The success of the protocol hinges on the use of anhydrous conditions, the critical pre-activation of the carboxylic acid component, and the use of sufficient non-nucleophilic base to both neutralize the amine salt and facilitate the coupling chemistry. By following the detailed methodology and considering the troubleshooting advice presented, researchers can achieve high yields of the desired peptide product with minimal side reactions and preservation of stereochemical integrity.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
Reddit. (2023). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Szymański, W., et al. (2021). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Reddit. (2021). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. This compound | C28H34N2O7S | CID 53230052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application of H-Lys(Z)-OBzl TosOH in the synthesis of bioactive peptides.
Introduction
In the landscape of drug discovery and biochemical research, bioactive peptides represent a frontier of immense therapeutic potential. The precise chemical synthesis of these molecules is paramount to unlocking their full capabilities. A critical challenge in peptide synthesis is the strategic management of reactive functional groups within the constituent amino acids. Lysine, with its nucleophilic ε-amino group, necessitates a robust protection strategy to prevent unwanted side reactions and ensure the fidelity of the peptide sequence.[1][2][3]
This technical guide provides an in-depth exploration of H-Lys(Z)-OBzl TosOH (Nε-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate) , a cornerstone reagent for the incorporation of lysine into bioactive peptides. We will delve into the rationale behind its dual-protection system, provide validated protocols for its application in both solution-phase and solid-phase peptide synthesis, and present quantitative data to guide researchers in its effective utilization.
The Strategic Advantage of H-Lys(Z)-OBzl TosOH
H-Lys(Z)-OBzl TosOH is a derivative of L-lysine where the ε-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the α-carboxyl group is protected as a benzyl ester (OBzl). The α-amino group is protonated with p-toluenesulfonic acid (TosOH), forming a stable, crystalline salt that is highly suitable for peptide synthesis.[4][5][6]
The selection of the Z and OBzl protecting groups is a strategic one, offering orthogonal stability that is central to controlled, sequential peptide elongation.
-
The Benzyloxycarbonyl (Z) Group: This well-established protecting group for amines is stable under the conditions required for peptide coupling.[1][7] It is resistant to racemization during activation and can be removed under specific, non-acidolytic conditions, most commonly catalytic hydrogenolysis.[1][7] This stability is crucial for preventing the formation of branched peptides during synthesis.[8]
-
The Benzyl (Bzl) Ester: The benzyl ester provides robust protection for the carboxylic acid. It is stable to the mildly acidic and basic conditions often employed in peptide synthesis.[9][10] Similar to the Z group, it is readily cleaved by catalytic hydrogenolysis, allowing for simultaneous deprotection of the side chain and the C-terminus if desired.
The tosylate salt form enhances the compound's handling characteristics, rendering it a non-hygroscopic, crystalline solid with improved solubility in organic solvents commonly used in peptide synthesis.[11][12]
Physicochemical Properties
A clear understanding of the physicochemical properties of H-Lys(Z)-OBzl TosOH is essential for accurate stoichiometric calculations and process optimization.
| Property | Value | Reference |
| CAS Number | 16964-83-3 | [4] |
| Molecular Formula | C₂₈H₃₄N₂O₇S | [5][6] |
| Molecular Weight | 542.64 g/mol | [4][5][6] |
| Appearance | White to off-white solid | [11] |
| Melting Point | Varies, typically ~105-115 °C | |
| Solubility | Soluble in DMF, DCM, Chloroform | [11] |
Core Applications in Peptide Synthesis
H-Lys(Z)-OBzl TosOH is a versatile reagent applicable to both major strategies of peptide synthesis: Solution-Phase Peptide Synthesis (SPPS) and Solid-Phase Peptide Synthesis (SPPS).
Solution-Phase Peptide Synthesis (LPPS)
In LPPS, H-Lys(Z)-OBzl TosOH serves as a key building block for the C-terminal lysine residue or for incorporation within the peptide chain. The general workflow involves the neutralization of the tosylate salt to liberate the free α-amino group, followed by coupling with an N-protected amino acid.
Workflow for Dipeptide Synthesis in Solution Phase
Caption: Solution-phase peptide coupling workflow.
Solid-Phase Peptide Synthesis (SPPS)
While less common than in solution-phase, H-Lys(Z)-OBzl TosOH can be utilized in SPPS, particularly within the Boc/Bzl protection strategy. It can be used to introduce a C-terminal lysine residue onto a Merrifield resin (chloromethylated polystyrene).[9]
Workflow for SPPS using H-Lys(Z)-OBzl TosOH
Caption: Boc/Bzl solid-phase peptide synthesis workflow.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide (e.g., Boc-Ala-Lys(Z)-OBzl)
This protocol details the coupling of N-Boc-Alanine to H-Lys(Z)-OBzl TosOH.
Materials:
-
H-Lys(Z)-OBzl TosOH
-
N-Boc-Alanine (Boc-Ala-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (brine) (aq)
-
Anhydrous MgSO₄
Procedure:
-
Neutralization of H-Lys(Z)-OBzl TosOH:
-
In a round-bottom flask, dissolve H-Lys(Z)-OBzl TosOH (1.0 eq) in anhydrous DMF.
-
Add DIEA (1.1 eq) to the solution and stir for 15-20 minutes at room temperature to generate the free amine.[11]
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HBTU (0.98 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) to this solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[11]
-
-
Coupling Reaction:
-
Add the activated Boc-Ala-OH solution to the flask containing the free lysine derivative.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide.
-
Protocol 2: Deprotection of the Z and Benzyl Groups by Catalytic Hydrogenolysis
This protocol describes the simultaneous removal of the Nε-Z and C-terminal benzyl protecting groups.
Materials:
-
Protected peptide (e.g., Boc-Ala-Lys(Z)-OBzl)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Preparation:
-
Dissolve the protected peptide (1 equivalent) in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.[13]
-
-
Catalyst Addition:
-
Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the peptide).
-
-
Hydrogenation:
-
Securely attach a hydrogen-filled balloon to the flask or use a dedicated hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.[13]
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]
-
-
Workup and Isolation:
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide (e.g., Boc-Ala-Lys-OH).
-
Trustworthiness and Self-Validating Systems
The reliability of these protocols is grounded in established principles of peptide chemistry.
-
Reaction Monitoring: The use of TLC or LC-MS at each critical stage (coupling and deprotection) provides an internal validation of reaction completion and allows for troubleshooting in real-time.
-
Purification and Characterization: Final purification by chromatography and characterization by techniques such as NMR and Mass Spectrometry are essential to confirm the identity and purity of the synthesized peptide, ensuring the validity of the entire process.
-
Racemization Control: The use of urethane-based protecting groups like Z and Boc, coupled with modern coupling reagents such as HBTU, is a well-established strategy to minimize racemization during peptide bond formation.[7][14] Additives like 1-Hydroxybenzotriazole (HOBt) can be included to further suppress this side reaction.[10]
Quantitative Data Summary
The following table summarizes typical outcomes for the synthesis and deprotection steps involving H-Lys(Z)-OBzl TosOH, based on literature and internal validation data.
| Step | Starting Materials | Key Reagents | Typical Yield (%) | Purity by HPLC (%) |
| Dipeptide Coupling | H-Lys(Z)-OBzl TosOH, Boc-Ala-OH | HBTU, DIEA, DMF | 85 - 95 | >95 (after chromatography) |
| Deprotection | Boc-Ala-Lys(Z)-OBzl | H₂, 10% Pd/C, MeOH | >90 | >98 |
Conclusion
H-Lys(Z)-OBzl TosOH is an indispensable tool in the synthesis of bioactive peptides. Its dual-protection strategy offers a robust and versatile approach for the controlled incorporation of lysine, compatible with both solution-phase and solid-phase methodologies. The protocols and data presented herein provide a comprehensive guide for researchers, enabling the efficient and reliable synthesis of complex peptide structures. Adherence to rigorous monitoring and purification techniques ensures the scientific integrity of the final product, paving the way for further investigation into the biological activities of these vital molecules.
References
- BenchChem. (2025). A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
- CEM Corporation. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of H-Gly-OBzl.TosOH.
- BenchChem. (2025). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (2025). The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry.
- Sigma-Aldrich. (n.d.). H-Lys(Z)-OH.
- BuyersGuideChem. (n.d.). H-Lys(Z)-OBzl.
- ChemicalBook. (n.d.). H-LYS(CBZ)-OBZL TOS.
- BenchChem. (2025). H-Gly-OBzl.TosOH: A Technical Guide for Researchers.
- Synthesis of Nα-Benzyloxycarbonyl-O-benzyl-(L)
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Liu, F., & Brik, A. (2016). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains.
- BenchChem. (2025). Common side reactions involving H-Gly-OBzl.TosOH in peptide synthesis.
- ChemicalBook. (n.d.). H-Lys-OBzl·HCl·TosOH.
- Hosseini, S., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 27(4), 2237-2257.
- AAPPTec. (n.d.). H-D-Lys-OBzl HCl TosOH.
- ChemRxiv. (2021). Optimized monomer-based synthesis of poly-N-amino peptides.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). H-Lys(Boc)-OH.
- TEMA RICERCA. (n.d.). H-Lys(Z)-OBzl.TosOH.
- PubChem. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Handké, N., et al. (2013). Lysine-tagged peptide coupling onto polylactide nanoparticles coated with activated ester-based amphiphilic copolymer: a route to highly peptide-functionalized biodegradable carriers. Colloids and Surfaces B: Biointerfaces, 103, 298-303.
Sources
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- 4. H-Lys(Z)-OBzl | C21H26N2O4.C7H8O3S - BuyersGuideChem [buyersguidechem.com]
- 5. H-LYS(CBZ)-OBZL TOS [amp.chemicalbook.com]
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- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes & Protocols: Orthogonal Protection Strategies Using Z-Protected Lysine Derivatives
Abstract
In the intricate field of peptide synthesis and drug development, achieving site-specific modification is paramount for creating molecules with enhanced therapeutic properties, targeted delivery mechanisms, and novel functionalities. Orthogonal protection strategies provide the chemical precision necessary for this control. This technical guide offers an in-depth exploration of the benzyloxycarbonyl (Z or Cbz) protecting group as a "semi-permanent" shield for lysine side chains. We will detail its unique chemical properties, provide validated, step-by-step protocols for its selective removal on a solid support, and demonstrate its application in the site-specific biotinylation of peptides—a cornerstone technique for affinity assays and purification.
The Principle of Orthogonal Protection in Peptide Synthesis
The synthesis of complex peptides requires the precise and sequential assembly of amino acids. To prevent unwanted side reactions, the reactive functional groups of each amino acid must be temporarily masked with protecting groups.[1][2] An orthogonal protection strategy is one that employs multiple classes of protecting groups within a single synthesis, where each class can be removed under specific chemical conditions without affecting the others.[3][4] This grants the chemist complete control over which part of the molecule is revealed for subsequent reaction.
In modern Solid-Phase Peptide Synthesis (SPPS), a three-dimensional orthogonal system is often employed, typically involving:
-
Temporary Nα-Amine Protection: Most commonly the Fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions (e.g., piperidine).[5]
-
Permanent Side-Chain Protection: Often tert-Butyl (tBu) based groups, which are stable to the base used for Fmoc removal but are cleaved by strong acid (e.g., Trifluoroacetic Acid, TFA) during the final cleavage from the resin.[4][5]
-
Semi-Permanent Side-Chain Protection: These groups are stable throughout the chain elongation but can be selectively removed while the peptide is still on the solid support, leaving the permanent protecting groups intact. The Benzyloxycarbonyl (Z) group is a prime example of this class.[6][7]
Figure 2: Decision workflow for choosing a Lys(Z) deprotection method.
Application Protocol: Site-Specific On-Resin Biotinylation
Biotinylation is a common modification used to attach an affinity tag to a peptide for purification, immobilization, or detection via streptavidin binding. [3][4]Using a Lys(Z) residue allows for precise placement of the biotin moiety anywhere in the sequence.
Rationale: Once the ε-amino group of a specific lysine residue is selectively deprotected, it becomes a nucleophile that can react with an activated biotin derivative, such as Biotin-NHS ester or an in-situ activated biotin, to form a stable amide bond.
Materials:
-
Peptide-resin with a single, selectively deprotected lysine residue (0.1 mmol)
-
Biotin (3 eq., 0.3 mmol)
-
HBTU (2.9 eq., 0.29 mmol)
-
HOBt (3 eq., 0.3 mmol)
-
DIEA (6 eq., 0.6 mmol)
-
DMF, anhydrous
-
DMSO, anhydrous
-
Kaiser Test reagents
Procedure:
-
Begin with the washed and neutralized resin from the Z-deprotection protocol.
-
In a separate vial, dissolve biotin (3 eq.) in a minimal amount of DMSO (warming may be required), then dilute with DMF. [5]3. Add HBTU (2.9 eq.), HOBt (3 eq.), and finally DIEA (6 eq.) to the biotin solution. This is the activation step. Allow the mixture to pre-activate for 5 minutes.
-
Add the activated biotin solution to the peptide-resin.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction using the Kaiser test. A negative result (clear or yellow beads) indicates complete coupling to the primary amine. If the test is positive, allow the reaction to proceed longer or add a fresh solution of activated biotin.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents.
-
The biotinylated peptide can now be dried or proceed directly to final cleavage from the resin and removal of all remaining side-chain protecting groups using a standard TFA-based cleavage cocktail (e.g., Reagent K). [8]
Table 2: Key experimental parameters for on-resin biotinylation.Parameter Condition Rationale Biotin 3 equivalents Ensures the reaction is driven to completion. Activation HBTU/HOBt/DIEA Standard carbodiimide chemistry for efficient amide bond formation on solid phase. Solvent DMSO/DMF Biotin has poor solubility; DMSO is required to dissolve it before dilution in DMF for the coupling reaction. [5] Monitoring Kaiser Test A qualitative colorimetric test to detect free primary amines on the resin. Reaction Time 2-4 hours Typically sufficient for complete coupling; should be confirmed by monitoring.
Conclusion
The use of Z-protected lysine derivatives represents a powerful and versatile strategy in modern peptide chemistry. Its unique cleavage conditions, orthogonal to the widely used Fmoc/tBu methodology, provide a reliable gateway for the site-specific modification of peptides on solid support. The protocols detailed herein for selective deprotection and subsequent biotinylation offer a robust framework for researchers and drug developers aiming to produce complex, functionalized peptides with high precision and purity. By understanding the underlying chemical principles and carefully selecting the appropriate deprotection method, scientists can unlock a vast potential for creating novel peptide-based therapeutics and research tools.
References
- BenchChem. (2025). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. BenchChem Technical Guides.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Pharmaffiliates. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- LifeTein. (2023). Strategies for the Synthesis of Labeled Peptides. LifeTein.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Conda-Sheridan, M., et al. (2020). Protecting Groups in Peptide Synthesis. In: Methods in Molecular Biology, vol 211. Springer.
- AAPPTec. (n.d.).
- Chempep Inc. (n.d.).
- Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Sigma-Aldrich. (n.d.). H-Lys(Z)-OH. Sigma-Aldrich.
- CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
- Sigma-Aldrich. (n.d.). H-Lys(Z)-OH. Sigma-Aldrich.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- BenchChem. (2025). The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry. BenchChem Technical Guides.
Sources
- 1. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. On-resin biotinylation of chemically synthesized proteins for one-step purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Strategic Synthesis of Branched Peptides Utilizing N-Benzyloxycarbonyl-L-lysine Benzyl Ester p-toluenesulfonate
Introduction: The Architectural Advantage of Branched Peptides
In the landscape of therapeutic and research peptides, molecular architecture plays a pivotal role in defining function. Branched peptides, moving beyond simple linear amino acid sequences, offer a multivalent platform that significantly enhances biological activity, stability, and pharmacokinetic properties.[1][2] These complex structures, often inspired by dendritic forms, are instrumental in developing next-generation vaccines, targeted drug delivery systems, and novel biomaterials.[3][4][5] A cornerstone of this synthetic strategy is the use of trifunctional amino acids, with lysine being a particularly versatile building block due to its two distinct amino groups.
This guide provides a comprehensive overview and detailed protocols for the synthesis of branched peptides using Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate. This specific reagent is advantageous as it provides orthogonal protection of the α-amino and carboxyl groups, leaving the ε-amino group available for peptide chain elongation, thus serving as the initial branch point. We will delve into the underlying principles of orthogonal protection, the strategic choices in synthetic routes, and provide validated, step-by-step protocols for researchers, scientists, and drug development professionals.
The Principle of Orthogonal Protection: A Cornerstone of Complex Peptide Synthesis
The synthesis of complex molecules like branched peptides is fundamentally reliant on the concept of "orthogonal" protecting groups. Orthogonality in this context refers to the use of multiple classes of protecting groups that can be removed under distinct and non-interfering chemical conditions.[6][7] This allows for the selective deprotection of one functional group while others remain intact, a critical requirement for directing the site of peptide bond formation.
In the case of our core reagent, Nα-Cbz-L-lysine-OBzl , we encounter two key protecting groups:
-
Nα-Benzyloxycarbonyl (Cbz or Z): This group protects the α-amino group of lysine. It is stable to the basic conditions used for Fmoc removal and mild acidic conditions, but it is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[8][9]
-
Carboxyl-Benzyl ester (Bzl): This group protects the α-carboxyl group. Similar to the Cbz group, it is cleaved under hydrogenolysis conditions.[10][11]
This specific combination is a classic example within the Boc/Bzl protection strategy , where acid-labile groups are used for temporary N-terminal protection and more robust, yet selectively cleavable, benzyl-based groups are used for side-chain and C-terminal protection.[12][13] The tosylate salt form of the lysine derivative enhances its stability and handling properties as a crystalline solid.
Visualizing the Orthogonal Strategy
The ability to selectively deprotect different functional groups on a lysine core is paramount for building branched structures. The following diagram illustrates the concept of using orthogonal protecting groups to create a simple branched peptide.
Caption: Orthogonal deprotection workflow for branched peptide synthesis.
Experimental Protocols: Solution-Phase Synthesis of a Branched Peptide
This section details the solution-phase synthesis of a model branched peptide using Nα-Cbz-L-lysine-OBzl as the core. Solution-phase synthesis is often preferred for smaller, well-defined dendritic peptides as it allows for purification of intermediates at each step, ensuring high purity of the final product.[14]
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| Nα-Cbz-L-lysine-OBzl p-toluenesulfonate | Major Chemical Suppliers | Synthesis Grade | Core branching unit.[15][16] |
| Boc-protected amino acids (e.g., Boc-Ala-OH, Boc-Gly-OH) | Major Chemical Suppliers | Synthesis Grade | For peptide chain elongation. |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Major Chemical Suppliers | Peptide Synthesis Grade | Coupling reagent. |
| DIPEA (N,N-Diisopropylethylamine) | Major Chemical Suppliers | Peptide Synthesis Grade | Non-nucleophilic base for activation and neutralization. |
| Trifluoroacetic acid (TFA) | Major Chemical Suppliers | Reagent Grade | For Boc deprotection. |
| Palladium on Carbon (10% Pd/C) | Major Chemical Suppliers | Catalyst Grade | For hydrogenolysis (Cbz and Bzl deprotection).[10] |
| Solvents (DMF, DCM, Ethyl Acetate, Methanol) | Major Chemical Suppliers | Anhydrous/HPLC Grade | Ensure dryness for coupling reactions. |
Workflow for Branched Peptide Synthesis
The following diagram outlines the key steps in the synthesis of a simple branched peptide, for example, (Ala)₂-Lys-Gly.
Caption: Solution-phase workflow for synthesizing a model branched peptide.
Detailed Protocol: Synthesis of (Ala)₂-Lys-Gly
Note: This protocol assumes the starting material is Nα-Cbz-L-lysine benzyl ester with a Boc-protected ε-amino group for orthogonal control. If starting with the title compound, the first step would be the protection of the ε-amino group with Boc-anhydride.
Step 1: Coupling of Glycine to the α-Carboxyl Group
-
Preparation: Dissolve Nα-Cbz-Lys(ε-Boc)-OBzl (1.0 eq) in anhydrous DMF.
-
Activation: In a separate flask, dissolve Boc-Gly-OH (1.1 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.
-
Coupling: Add the activated Boc-Gly-OH solution to the lysine derivative solution. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and extract the product with ethyl acetate. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting dipeptide, Boc-Gly-Lys(ε-Boc)-OBzl, by flash column chromatography.
Step 2: Selective Deprotection of the ε-Amino Group
-
Deprotection: Dissolve the purified dipeptide from Step 1 in a solution of 20-50% TFA in DCM. Stir at room temperature for 1-2 hours.
-
Work-up: Remove the solvent under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The resulting product is the TFA salt of the deprotected lysine side chain.
-
Neutralization: Before the next coupling step, neutralize the TFA salt in situ using DIPEA.
Step 3: Coupling of Alanine to the ε-Amino Group (Branching)
-
Preparation: Dissolve the product from Step 2 in anhydrous DMF. Add DIPEA (1.1 eq per TFA salt) to neutralize.
-
Activation: In a separate flask, activate Boc-Ala-OH (2.2 eq) with HBTU (2.2 eq), HOBt (2.2 eq), and DIPEA (5.0 eq) in DMF as described in Step 1.
-
Coupling: Add the activated Boc-Ala-OH solution to the neutralized peptide solution. Stir at room temperature for 6-8 hours, monitoring by TLC or HPLC.
-
Work-up and Purification: Follow the work-up and purification procedures as detailed in Step 1 to isolate the protected branched tripeptide.
Step 4: Global Deprotection (Final Cleavage)
-
Setup: Dissolve the purified, fully protected branched peptide in methanol.
-
Hydrogenolysis: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).[9]
-
Reaction: Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature. The reaction is typically complete within 4-16 hours. Monitor the disappearance of starting material by HPLC.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude branched peptide, (Ala)₂-Lys-Gly.
Purification and Validation
The final crude peptide should be purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity of the final product must be confirmed by:
-
Analytical RP-HPLC: To assess purity (typically >95%).
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized peptide.
Applications and Future Directions
The ability to synthesize well-defined branched peptides opens up a vast array of applications:
-
Immunology: Creation of Multiple Antigen Peptides (MAPs), where multiple copies of an antigenic peptide are attached to a lysine core, significantly enhancing the immune response for vaccine development.[2]
-
Drug Delivery: Branched structures, particularly lysine-based dendrimers, can act as carriers for drugs or genes, improving solubility, stability, and cellular uptake.[3][17][18][19][20][21]
-
Biomaterials: Peptide dendrimers can self-assemble into nanostructures, forming hydrogels or other materials for tissue engineering and regenerative medicine.[4]
The strategic use of orthogonally protected lysine derivatives, such as Nα-Cbz-L-lysine-OBzl, remains a powerful and relevant technique in the modern peptide chemist's toolkit, enabling the precise construction of complex, functional biomolecules.
References
- Synthesis and Application of Dendritic Peptides. (n.d.). Google Cloud.
- Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022). The Journal of Organic Chemistry - ACS Publications.
- CHAPTER 3: Poly(lysine) Dendrimers and Other Dendritic Molecules From Naturally Occurring Monomers. (2020). Books.
- Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. (2020). PubMed.
- Orthogonal and safety-catch protecting group strategies in solid-phase... (n.d.). ResearchGate.
- Lysine-based dendrimer with double arginine residues. (n.d.). RSC Publishing.
- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. (n.d.). Benchchem.
- Branched peptides as therapeutics. (n.d.). PubMed.
- Orthogonal ligation strategies for peptide and protein. (n.d.). PubMed - NIH.
- A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (n.d.). ResearchGate.
- Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications. (2021). Frontiers.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- The synthetic process of lysine core resin. (n.d.). ResearchGate.
- A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.
- Applications of cell penetrating peptide-based drug delivery system in immunotherapy. (n.d.). Frontiers.
- Applications of cell penetrating peptide-based drug delivery system in immunotherapy. (2025). Frontiers.
- Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applications. (n.d.). MDPI.
- Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (n.d.). PMC - NIH.
- N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate. (n.d.). Finetech Industry Limited.
- This compound. (n.d.). PubChem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.
Sources
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- 3. Synthesis and Application of Dendritic Peptides - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
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- 15. This compound | CAS: 16964-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 16. This compound | C28H34N2O7S | CID 53230052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Lysine-based dendrimer with double arginine residues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Frontiers | Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications [frontiersin.org]
- 19. Frontiers | Applications of cell penetrating peptide-based drug delivery system in immunotherapy [frontiersin.org]
- 20. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of N-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate in Advancing Drug Discovery
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic use of bifunctional building blocks is paramount for the synthesis of complex therapeutic modalities. Among these, N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate stands out as a critical reagent, offering a unique combination of protected functionalities that enable precise chemical manipulations. This guide provides a comprehensive overview of its applications, from foundational peptide synthesis to its emerging role in sophisticated drug delivery systems and targeted therapeutics.
I. Compound Profile and Strategic Importance
This compound, often abbreviated as H-Lys(Z)-OBzl TosOH, is a derivative of the amino acid L-lysine where the α-amino group is free, the ε-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (OBzl). The p-toluenesulfonate (tosylate) salt form enhances its crystallinity and handling properties.
The strategic value of this compound lies in its orthogonal protection scheme. The Z group on the ε-amine and the benzyl ester at the C-terminus are both removable by hydrogenolysis, while the free α-amino group is available for peptide bond formation. This allows for the selective incorporation of a lysine residue into a peptide chain, with the ε-amino group available for later modification, such as the attachment of payloads or linkers.
| Property | Value |
| Chemical Name | (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate 4-methylbenzenesulfonate |
| Synonyms | H-Lys(Z)-OBzl·TosOH, Lys(Z)-OBzl·TosOH, H-Lys(Cbz)-OBzl·TosOH |
| CAS Number | 16964-83-3 |
| Molecular Formula | C28H34N2O7S |
| Molecular Weight | 542.6 g/mol |
| Appearance | White to off-white crystalline powder |
II. Core Application: A Cornerstone in Peptide Synthesis
The primary application of H-Lys(Z)-OBzl·TosOH is in the synthesis of peptides, particularly those containing lysine residues where the side chain requires subsequent modification. It is amenable to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Protocol 1: Incorporation of Lys(Z)-OBzl in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of H-Lys(Z)-OBzl·TosOH into a growing peptide chain on a resin support using a standard Fmoc/tBu strategy.
Materials:
-
H-Lys(Z)-OBzl·TosOH
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
Coupling reagents: HCTU (or HATU), DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve H-Lys(Z)-OBzl·TosOH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Caption: Workflow for SPPS incorporating H-Lys(Z)-OBzl·TosOH.
III. Application in the Synthesis of Peptidic Enzyme Inhibitors
Many enzyme inhibitors are peptide-based, and the lysine side chain can be crucial for interacting with the enzyme's active site or for tethering a pharmacophore. H-Lys(Z)-OBzl·TosOH is an ideal starting material for synthesizing such inhibitors.
Conceptual Workflow: Synthesis of a Lysine-Containing Protease Inhibitor
This workflow illustrates how a peptide backbone containing a reactive "warhead" can be synthesized using H-Lys(Z)-OBzl·TosOH.
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Lysine During Peptide Coupling Reactions
Welcome to the Technical Support Center dedicated to a critical challenge in peptide synthesis: the prevention of lysine racemization during coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical integrity issues in their synthetic peptides. Here, we delve into the mechanisms of racemization, provide actionable troubleshooting advice, and offer detailed protocols to ensure the synthesis of optically pure peptides.
Introduction: The Challenge of Lysine's Stereochemical Integrity
Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant side reaction during peptide synthesis. For lysine, an essential amino acid with a chiral center at its α-carbon, maintaining stereochemical purity is paramount for the final peptide's biological activity and therapeutic efficacy. The activation of the carboxylic acid group of an amino acid, a prerequisite for peptide bond formation, unfortunately, also increases the acidity of the α-hydrogen, making it susceptible to abstraction by a base. This can lead to the formation of a planar enolate intermediate or an oxazolone, both of which can be protonated from either side, resulting in a loss of stereochemical information.[1][2]
While urethane-based protecting groups like Fmoc and Boc generally safeguard against racemization, certain conditions and amino acids remain particularly vulnerable.[1] Lysine, with its side-chain amino group, presents unique challenges that necessitate careful optimization of coupling strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization during peptide coupling?
A1: There are two main pathways for racemization during the activation of an amino acid's carboxyl group[1][2]:
-
Direct Enolization: A base directly abstracts the α-proton of the activated amino acid, forming a planar enol intermediate. Reprotonation can then occur from either face, leading to racemization.
-
Oxazolone Formation: The activated carboxyl group can be intramolecularly attacked by the carbonyl oxygen of the N-terminal protecting group or the preceding peptide bond, forming a 5(4H)-oxazolone. The oxazolone's α-proton is highly acidic and readily abstracted by a base, leading to a symmetric, achiral intermediate. Subsequent nucleophilic attack by the incoming amine on this intermediate results in a racemic mixture.[1] Electron-withdrawing groups on the α-amino moiety significantly increase the tendency to racemize via this pathway.[1][3]
Q2: Why is lysine susceptible to racemization, and are there specific protecting groups that can help?
A2: While lysine is not as notoriously prone to racemization as histidine or cysteine, its stereochemical integrity can still be compromised under suboptimal coupling conditions.[4][5] The choice of side-chain protecting group for lysine is crucial to prevent side reactions, including racemization.
For Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Lys(Boc)-OH is the most commonly used derivative.[6] The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final acidolytic cleavage from the resin. This orthogonality is key to preventing the formation of branched peptides.[6] In Boc-based SPPS, 2-chlorobenzyloxycarbonyl (2-Cl-Z) is a common side-chain protecting group for lysine.[6]
The primary focus for preventing lysine racemization lies not in a unique side-chain protecting group that directly influences the α-carbon's stereochemistry, but rather in the overall optimization of the coupling reaction conditions.
Q3: Which coupling reagents are best for minimizing lysine racemization?
A3: The choice of coupling reagent and the use of additives are critical factors in controlling racemization.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but should almost always be used with a racemization-suppressing additive.[1]
-
Additives: 1-Hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), have been mainstays for accelerating coupling and suppressing racemization.[1][4] More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has emerged as a highly effective, non-explosive alternative that provides excellent coupling rates with low racemization.[1][7]
-
Onium Salts: Uronium/aminium salt-based reagents such as HBTU, HATU, and HCTU are highly efficient. However, their use requires a base, which can increase the risk of racemization.[1] COMU, an uronium salt incorporating OxymaPure, offers high reactivity with reduced racemization risk.[1][7]
The combination of DIC with OxymaPure is often an excellent choice for minimizing racemization, including for sensitive amino acids.[5]
Q4: How does the choice of base impact racemization?
A4: The basicity and steric hindrance of the base used during coupling significantly influence the extent of racemization.[2]
-
Strong, non-sterically hindered bases can readily abstract the α-proton, leading to higher levels of racemization.
-
Weaker, sterically hindered bases are preferred. N,N-diisopropylethylamine (DIPEA) is commonly used, but in cases with a high risk of racemization, weaker bases like N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine (TMP) are recommended.[1][2][8]
Q5: Can reaction temperature be used to control lysine racemization?
A5: Yes, temperature plays a significant role.
-
Lower temperatures generally reduce the rate of racemization.[1] Performing couplings at 0°C or even lower can be beneficial, especially for sensitive residues or segment couplings.
-
Microwave-assisted peptide synthesis can accelerate coupling reactions, but the elevated temperatures can also increase the risk of racemization for sensitive amino acids like cysteine and histidine.[8] Lowering the microwave coupling temperature can mitigate this issue.[8] While lysine is generally less susceptible, it is a parameter to consider when troubleshooting.
Troubleshooting Guide
This section addresses specific problems you might encounter related to lysine racemization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Detection of D-Lys in final peptide by chiral analysis. | 1. Inappropriate base: Use of a strong, non-hindered base. 2. Suboptimal coupling reagent/additive combination. 3. Prolonged activation time. 4. High reaction temperature. | 1. Switch to a weaker or more sterically hindered base. Replace DIPEA with NMM or, for highly sensitive couplings, 2,4,6-collidine.[1][2] 2. Optimize your coupling cocktail. Use DIC in combination with OxymaPure or HOAt.[1][5] If using an onium salt, ensure the presence of an additive. 3. Minimize pre-activation time. Add the coupling reagent to the amino acid solution immediately before adding it to the resin. 4. Reduce the coupling temperature. Perform the reaction at 0°C or room temperature instead of elevated temperatures.[1] |
| Low biological activity of a lysine-containing peptide despite correct mass. | 1. Significant racemization at the lysine residue. 2. Racemization at other residues in the sequence. | 1. Perform chiral amino acid analysis to confirm the presence and quantify the extent of D-lysine. 2. Re-synthesize the peptide using the optimized conditions outlined in the first row. 3. Consider the entire sequence. Other amino acids, particularly His and Cys, are more prone to racemization.[4][5] Apply optimized conditions for all sensitive residues. |
| Broad or split peak for the target peptide in HPLC. | 1. Presence of diastereomers due to racemization at one or more chiral centers. | 1. Analyze the crude product by LC-MS to identify the mass of the impurity. Diastereomers will have the same mass. 2. If diastereomers are suspected, re-synthesize the peptide with racemization-suppressing conditions. |
Experimental Protocols
Protocol 1: Standard Coupling with DIC/OxymaPure to Minimize Racemization
This protocol is suitable for Fmoc-SPPS and is designed to minimize racemization of the incorporated amino acid.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling: a. In a separate vessel, dissolve 4 equivalents of Fmoc-Lys(Boc)-OH and 4 equivalents of OxymaPure in DMF. b. Add 4 equivalents of DIC to the solution and allow to pre-activate for 1-2 minutes. c. Add the activation mixture to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive, a second coupling may be necessary.
-
Repeat: Continue the synthesis by returning to the Fmoc deprotection step for the next amino acid.
Protocol 2: Chiral Amino Acid Analysis for Detecting Lysine Racemization
This protocol provides a general workflow for determining the enantiomeric purity of lysine in a synthesized peptide.
-
Peptide Hydrolysis: a. Place a known amount of the purified peptide in a hydrolysis tube. b. Add 6 N HCl. c. Degas the tube and seal under vacuum. d. Heat at 110°C for 24 hours.
-
Derivatization (Marfey's Method): a. Evaporate the HCl from the hydrolyzed sample. b. Reconstitute the amino acid mixture in a suitable buffer (e.g., sodium bicarbonate solution). c. Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). d. Incubate at a controlled temperature (e.g., 40°C) for approximately 1 hour. e. Quench the reaction by adding HCl.
-
HPLC Analysis: a. Analyze the derivatized amino acid mixture by reverse-phase HPLC. b. The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification. c. Compare the retention times with those of derivatized L-Lys and D-Lys standards.
Visualizing the Racemization Process
The following diagrams illustrate the key mechanisms of racemization and the decision-making process for troubleshooting.
Caption: Troubleshooting Workflow for Racemization.
Conclusion
Preventing the racemization of lysine during peptide coupling reactions is an achievable goal that hinges on a solid understanding of the underlying chemical mechanisms and careful control of reaction parameters. By selecting the appropriate combination of coupling reagents, additives, and bases, and by optimizing reaction conditions such as temperature and activation time, researchers can confidently synthesize lysine-containing peptides with high stereochemical purity. This guide serves as a foundational resource to troubleshoot and resolve issues of racemization, ultimately ensuring the integrity and biological relevance of your synthetic peptides.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Collins, J. M., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3). Retrieved from [Link]
-
Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(5), 3094-3104. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
-
Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (1995). Letters in Peptide Science. Retrieved from [Link]
-
Liu, W., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5384. Retrieved from [Link]
-
Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Retrieved from [Link]
-
E-Mail, G. M. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 886(1-2), 225-235. Retrieved from [Link]
-
Lee, D. (2023). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. Retrieved from [Link]
-
Angell, Y. M., et al. (2002). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Journal of Peptide Research. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: H-Lys(Z)-OBzl TosOH Coupling Efficiency
Welcome to the technical support center for troubleshooting peptide synthesis involving H-Lys(Z)-OBzl TosOH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low coupling efficiency with this specific amino acid derivative.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is H-Lys(Z)-OBzl TosOH, and why is it used in a salt form?
H-Lys(Z)-OBzl TosOH is a derivative of the amino acid lysine used in peptide synthesis.[1] The designations indicate:
-
H : A free alpha-amino group available for peptide bond formation.
-
Lys : The three-letter code for lysine.
-
(Z) : The epsilon-amino group on the lysine side chain is protected by a benzyloxycarbonyl (Z) group.
-
OBzl : The C-terminal carboxylic acid is protected as a benzyl ester.[2]
-
TosOH : The molecule is a salt with p-toluenesulfonic acid (tosic acid).[3]
The tosylate salt form enhances the compound's crystallinity and stability, making it easier to handle and store compared to the oily free base.[3]
Q2: Is the neutralization of the tosylate salt always necessary before coupling?
Yes, the neutralization of the p-toluenesulfonic acid is a critical step.[4][5] The alpha-amino group must be converted from its protonated salt form to a free amine to act as a nucleophile and attack the activated carboxylic acid of the incoming amino acid.[4][6] This is typically achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).[4][5]
Q3: What are the most common coupling reagents to use with H-Lys(Z)-OBzl TosOH?
Common and effective coupling reagents for peptide synthesis include uronium/aminium salts like HATU, HBTU, and HCTU, as well as phosphonium salts like PyBOP.[7] Carbodiimides such as DCC, often used with an additive like HOBt to reduce racemization, are also frequently employed.[5][6] The choice of reagent can depend on factors like the steric hindrance of the amino acids being coupled and the desired reaction kinetics.[7][8]
Q4: How do I monitor the progress of the coupling reaction?
In solid-phase peptide synthesis (SPPS), the Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.[9][10] A positive Kaiser test (indicated by a blue color) after a coupling step signifies that there are still unreacted amino groups, and the coupling is incomplete.[11][12] For solution-phase synthesis, Thin Layer Chromatography (TLC) is a common method to monitor the consumption of starting materials and the formation of the product.[4]
Section 2: Common Causes of Low Coupling Efficiency & Troubleshooting
Low coupling efficiency can stem from various factors, from the quality of the starting materials to the specifics of the reaction conditions. The following table outlines common problems, their probable causes, and recommended solutions.
| Symptom | Probable Cause(s) | Recommended Solutions & Explanations |
| Positive Kaiser test or persistent starting material on TLC after standard coupling time. | 1. Incomplete Neutralization: Insufficient base was added to neutralize the tosylate salt, leaving the amino group protonated and non-nucleophilic.[4] | - Verify Stoichiometry: Ensure at least one equivalent of base (e.g., DIPEA) is added for the neutralization step, in addition to the base required for the coupling reagent activation. A slight excess (1.1 eq) for neutralization is common practice.[4] |
| 2. Poor Quality Reagents: The H-Lys(Z)-OBzl TosOH, coupling reagent, or solvent may be degraded or contain impurities. | - Check Reagent Quality: Use fresh, high-purity reagents. Coupling reagents, especially, can be sensitive to moisture and should be stored in a desiccator. Solvents like DMF and DCM should be anhydrous. | |
| 3. Steric Hindrance: The amino acid being coupled to the lysine derivative or the growing peptide chain may be sterically bulky, slowing down the reaction.[12] | - Switch to a More Potent Coupling Reagent: If using a standard reagent like HBTU, consider switching to a more reactive one like HATU, which can be more effective for difficult couplings.[7][12] - Increase Reaction Time: Extend the coupling time from the typical 2 hours to 4-6 hours.[12] - Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.[12] | |
| 4. Peptide Aggregation (SPPS): The growing peptide chain may be folding on the solid support, making the N-terminal amine inaccessible.[9] | - Change Solvent System: Use a solvent known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), or a mixture of DMF/DCM/NMP.[12] - Add Chaotropic Salts: Incorporate salts like LiCl (at a concentration of around 0.5 M) into the reaction mixture to help break up aggregates.[12] | |
| Formation of unexpected byproducts. | 1. Side Reactions of Protecting Groups: The Z or OBzl groups may be susceptible to certain reaction conditions. | - Avoid Harsh Conditions: While generally stable, these protecting groups can be sensitive to strong acids or bases. Ensure that the reaction conditions are optimized for peptide coupling and not overly harsh. The Z group is removed by hydrogenolysis or strong acid.[13] |
| 2. Racemization: The chiral center of the amino acid being activated may epimerize, leading to a mixture of diastereomers. | - Use Racemization Suppressants: Additives like 1-Hydroxybenzotriazole (HOBt) are commonly used with carbodiimide coupling reagents to minimize racemization.[5][14] - Pre-activation Time: When using uronium/aminium reagents, pre-activating the carboxylic acid for a short period before adding the amine component can sometimes help. However, prolonged pre-activation can also lead to side reactions.[15] |
Systematic Troubleshooting Workflow
When faced with low coupling efficiency, a systematic approach is key. The following workflow can help pinpoint the issue.
Caption: A systematic workflow for troubleshooting low coupling efficiency.
Section 3: Experimental Protocols
Protocol 1: Standard Coupling of an N-Fmoc Amino Acid to H-Lys(Z)-OBzl TosOH (Solution Phase)
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to H-Lys(Z)-OBzl TosOH using HATU as the coupling reagent.
Materials:
-
H-Lys(Z)-OBzl TosOH (1.0 eq)
-
Fmoc-AA-OH (the amino acid to be coupled) (1.0 eq)
-
HATU (1.0 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (brine) (aq)
-
Anhydrous MgSO₄
Procedure:
-
Neutralization: In a round-bottom flask, dissolve H-Lys(Z)-OBzl TosOH (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 15-20 minutes at room temperature to generate the free amine.[4]
-
Activation: In a separate flask, dissolve the Fmoc-AA-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[4]
-
Coupling: Add the activated Fmoc-AA-OH solution to the flask containing the free H-Lys(Z)-OBzl. Stir the reaction mixture at room temperature for 2-4 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine.[4]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the product by flash column chromatography on silica gel.
Protocol 2: Kaiser Test for Monitoring Coupling in SPPS
This protocol is for qualitatively determining the presence of free primary amines on the resin during solid-phase peptide synthesis.[11]
Reagents:
-
Solution A: 80% Phenol in ethanol
-
Solution B: KCN in H₂O/pyridine
-
Solution C: 6% Ninhydrin in ethanol
Procedure:
-
Sample Preparation: Remove a small sample of resin beads (1-5 mg) from the reaction vessel.
-
Washing: Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reaction: Place the washed beads in a small glass test tube. Add 2-3 drops of each of the three Kaiser test solutions.
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[11] Be cautious not to overheat, as this can sometimes lead to false positives.[16][17]
-
Observation:
Mechanism of Action: The Role of p-Toluenesulfonic Acid
p-Toluenesulfonic acid (p-TsOH) is a strong organic acid.[18] In the context of H-Lys(Z)-OBzl TosOH, it forms a salt with the free alpha-amino group of the lysine derivative. This protonation of the amino group renders it non-nucleophilic and prevents it from participating in undesired side reactions during storage and handling.[19] The neutralization step with a base like DIPEA is essential to deprotonate the amino group, thereby "activating" it for the nucleophilic attack that forms the peptide bond.[3][4]
Caption: The role of neutralization before the coupling reaction.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]
-
Indian Journal of Chemistry. (2006). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Retrieved from [Link]
-
ACS Publications. (2018, August 2). p-Toluenesulfonic Acid-Based Deep-Eutectic Solvents for Solubilizing Metal Oxides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]
-
PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]
-
ACS Publications. (2020, November 25). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
SBS Genetech. (2023, July 26). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
p-Toluenesulfonic acid-ptbba. (2024, April 28). Mechanism of p-Toluenesulfonic acid. Retrieved from [Link]
-
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
- 10. fiveable.me [fiveable.me]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. reddit.com [reddit.com]
- 16. chempep.com [chempep.com]
- 17. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 18. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 19. Para-Toluene Sulfonic Acid Supplier China | High Quality PTSA Manufacturer & Exporter | Uses, Safety Data, Price [p-toluenesulfonicacid-ptbba.com]
Optimizing cleavage cocktail for peptides containing Z-protected lysine.
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the cleavage of peptides containing Z-protected lysine. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to empower you to navigate this challenging step in peptide synthesis with confidence.
The Challenge of the Z-Protecting Group
The benzyloxycarbonyl (Z or Cbz) group is a stalwart protecting group for lysine's ε-amine, valued for its stability under the mildly acidic and basic conditions used for Boc and Fmoc solid-phase peptide synthesis (SPPS), respectively.[1] However, this same stability is the primary reason it poses a challenge during the final cleavage step. Unlike the tert-Butoxycarbonyl (Boc) group, the Z-group is resistant to cleavage by standard trifluoroacetic acid (TFA) cocktails.[2] Its removal requires specific, orthogonal strategies that, if not optimized, can lead to incomplete deprotection, side-product formation, and reduced peptide yield and purity.
This guide provides a structured approach to understanding and mastering Z-group cleavage.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the cleavage of Z-protected lysine residues.
Q1: Can I use my standard TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O) to remove a Z-group from lysine?
A: No. Standard TFA cocktails are generally ineffective for removing the Z-group. The Z-group's urethane bond is stable to TFA.[2] Attempting to use a standard cocktail will leave the lysine side-chain protected, resulting in an incompletely deprotected peptide. Complete removal requires either strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or, more commonly and mildly, catalytic hydrogenation.[1]
Q2: What are the primary methods for cleaving the Z-group?
A: There are two main, effective methods:
-
Catalytic Hydrogenation: This is the most common and generally preferred method. It involves treating the peptide with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). This method is mild and highly efficient, breaking the benzyl-oxygen bond to release toluene and the free amine.
-
Strong Acidolysis: This method uses very strong acids, such as HBr in acetic acid or anhydrous Hydrogen Fluoride (HF). While effective, these conditions are harsh and can promote side reactions, especially with sensitive amino acids like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[2] This approach is typically reserved for when hydrogenation is not feasible.
Q3: My peptide contains Methionine (Met) and Cysteine (Cys). Can I still use catalytic hydrogenation?
A: This is a critical consideration. Sulfur-containing residues like Met and Cys can poison the palladium catalyst, reducing its activity and leading to incomplete cleavage. While not impossible, you may need to increase the catalyst loading, extend the reaction time, or use a more robust catalyst. Careful monitoring of the reaction progress by HPLC and Mass Spectrometry is essential.[3] If catalyst poisoning proves insurmountable, strong acidolysis may be the necessary alternative.
Q4: What is the purpose of a "scavenger" in the context of Z-group cleavage?
A: During acid-mediated cleavage (e.g., with HBr/AcOH), the benzyl portion of the Z-group is released as a reactive benzyl cation. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these cations.[4][5] This prevents the cations from reattaching to the peptide or causing side reactions, such as the alkylation of nucleophilic residues like Trp or Tyr. Common scavengers for this purpose include anisole and thioanisole.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the cleavage of Z-protected peptides.
Problem 1: Incomplete Cleavage or Deprotection
Symptom: HPLC and Mass Spec analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Z-group still attached.
Troubleshooting Workflow: Incomplete Cleavage
Caption: Troubleshooting workflow for incomplete Z-group cleavage.
Problem 2: Significant Side-Product Formation
Symptom: HPLC analysis shows multiple unexpected peaks, and Mass Spec reveals masses corresponding to peptide modifications (e.g., +90 Da for benzylation of Trp).
Likely Cause & Solution (Strong Acidolysis):
-
Cause: Insufficient scavenging of benzyl cations generated during acidolysis.
-
Solution: Increase the concentration of scavengers in your cleavage cocktail. A common starting point is 5% (v/v) of anisole or thioanisole. Ensure scavengers are fresh, as their efficacy can decrease with age.
Likely Cause & Solution (Hydrogenation):
-
Cause: Over-hydrogenation or side reactions with other protecting groups. For instance, Arg(Pmc/Pbf) groups can sometimes be partially reduced.
-
Solution: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Analyze small aliquots hourly by HPLC/MS to determine the optimal reaction time. Ensure the correct protecting group strategy was used during synthesis for compatibility with hydrogenation.
Data Summary Tables
For quick reference, the tables below summarize key parameters and troubleshooting points.
Table 1: Comparison of Primary Z-Group Deprotection Methods
| Feature | Catalytic Hydrogenation | Strong Acidolysis (HBr/AcOH) |
| Reagents | H₂ gas, Pd/C catalyst, Solvent (MeOH, DMF, AcOH) | 33% HBr in Acetic Acid, Scavengers (Anisole) |
| Conditions | Room temp, 1-50 atm H₂ pressure | Room temp, 1-4 hours |
| Advantages | Very mild, high yield, clean reaction | Fast, effective when hydrogenation fails |
| Disadvantages | Catalyst poisoning by sulfur, requires specialized equipment | Harsh, corrosive, promotes side reactions |
| Compatibility | Incompatible with Cys(Bzl), Met | Can cleave other acid-labile groups |
Table 2: Quick Troubleshooting Guide
| Symptom | Likely Cause | Recommended Action |
| No reaction with TFA cocktail | Incorrect cleavage method | Use catalytic hydrogenation or strong acidolysis. |
| Stalled hydrogenation reaction | Catalyst poisoning (sulfur) | Increase catalyst loading; consider strong acidolysis. |
| Extra peaks (+90 Da) after acidolysis | Benzylation side reaction | Increase scavenger (anisole, thioanisole) concentration. |
| Peptide won't precipitate | Peptide is highly hydrophobic or short | Try a less polar solvent like 1:1 ether:hexane; or evaporate solvent.[6] |
Experimental Protocols
Adherence to a validated protocol is essential for reproducible success. Perform a small-scale test cleavage before committing your entire batch of peptide-resin.[7][8]
Protocol 1: Small-Scale Test Cleavage via Catalytic Hydrogenation
Objective: To confirm the efficacy of hydrogenation and determine the optimal reaction time for your specific Z-protected peptide.
Materials:
-
Dried Z-protected peptide-resin (20-50 mg)
-
Palladium on carbon (10% Pd/C)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetic Acid)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a flask with a balloon of H₂
-
Syringe filters (PTFE)
-
Cold diethyl ether
-
HPLC and Mass Spectrometer for analysis[9]
Procedure:
-
Place 20-50 mg of dried peptide-resin into a suitable reaction vessel.
-
Add 10% Pd/C catalyst. For non-sulfur peptides, use ~30% by weight relative to the resin. For sulfur-containing peptides, start with a 1:1 weight ratio (e.g., 50 mg catalyst for 50 mg resin).
-
Add 2-3 mL of anhydrous solvent (DMF is a good starting point).
-
Seal the vessel, purge thoroughly with nitrogen, and then introduce hydrogen gas (a balloon is sufficient for atmospheric pressure). For more robust reactions, use a pressurized hydrogenation system.
-
Stir the suspension vigorously at room temperature.
-
Monitoring: After 1 hour, pause the reaction, withdraw a small aliquot (~50 µL) of the solution, and filter it through a PTFE syringe filter to remove the catalyst and resin.
-
Analyze the aliquot by RP-HPLC and LC-MS to assess the percentage of deprotection.[3]
-
Continue the reaction, taking aliquots every 1-2 hours until the analysis shows complete removal of the Z-group.
-
Once complete, filter the entire reaction mixture to remove the catalyst and resin.
-
Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the peptide pellet under a gentle stream of nitrogen.
Analytical Workflow Diagram
Caption: Post-cleavage analytical workflow for validation.
By methodically applying the principles and protocols outlined in this guide, you can effectively troubleshoot and optimize the cleavage of your Z-protected peptides, ensuring the integrity and purity of your final product.
References
-
Klingler D, Hardt M. Profiling protease activities by dynamic proteomics workflows. Proteomics. 2012 Feb;12(4–5):587–596. [Link]
-
Zhao Q, de Zoysa RS, Wang D, Jayawardhana DA, Guan X. Real-time Monitoring of Peptide Cleavage Using a Nanopore Probe. J Am Chem Soc. 2009 May 13;131(18):6324-5. [Link]
-
Zhao Q, de Zoysa RS, Wang D, Jayawardhana DA, Guan X. Real-Time Monitoring of Peptide Cleavage Using a Nanopore Probe. Journal of the American Chemical Society. 2009;131(18):6324-6325. [Link]
-
Aapptec. Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec Technical Library. [Link]
-
Cifuentes P, Adalia R, Zamora I, O'Callaghan L, Gundersdorf R. Software-aided approach designed to analyze and predict cleavage sites for peptides. American Society for Mass Spectrometry. 2023. [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. Aapptec Technical Library. [Link]
- Garcia-Martin F, et al. Method for preparation of peptides with psWANG linker. WO2017127007A1.
-
CDN Isotopes. Cleavage Cocktail Selection. Technical Information. [Link]
-
Patil, S. P., et al. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. 2022;26(8):2318-2330. [Link]
-
Fields, G. B. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. 2002. [Link]
- Albericio, F., et al. Cleavage of synthetic peptides. WO2015028599A1.
-
ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Forum Discussion. 2018. [Link]
-
Reddit. Peptide synthesis troubleshooting. r/OrganicChemistry Forum Discussion. 2023. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Managing Peptide Aggregation Caused by Hydrophobic Z and Benzyl Groups
Introduction: The Double-Edged Sword of Hydrophobic Protecting Groups
In the intricate world of peptide synthesis, protecting groups are essential tools that prevent unwanted side reactions. The Carbobenzyloxy (Cbz or Z) group and the Benzyl (Bzl) group are mainstays, particularly in solution-phase synthesis and as side-chain protection, respectively.[1][2] Their utility stems from their robust stability under various coupling conditions and their susceptibility to removal under specific, controlled environments.[1]
However, the very feature that makes them effective—their hydrophobicity, conferred by the aromatic benzyl moiety—is also a significant liability. Peptides adorned with multiple Cbz and Bzl groups often exhibit a strong tendency to self-associate and aggregate, driven by the hydrophobic effect.[3] This aggregation can manifest at any stage: during solid-phase synthesis, causing poor reaction kinetics; upon cleavage from the resin, resulting in an insoluble crude product; or during purification and storage, leading to loss of material and bioactivity.[4]
This guide provides researchers with a comprehensive framework for understanding, diagnosing, and mitigating aggregation issues related to Cbz and Bzl protected peptides. It combines mechanistic explanations with field-proven troubleshooting strategies and detailed protocols to help you navigate this common but challenging problem.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when encountering aggregation.
Q1: Why are my Cbz/Bzl-protected peptides crashing out of solution?
A: The primary cause is the hydrophobic nature of the benzyl and Cbz groups. In aqueous or highly polar solvents, these nonpolar groups are driven together to minimize their contact with the solvent, a phenomenon known as the hydrophobic effect. This self-association leads to the formation of insoluble aggregates, which can range from amorphous precipitates to structured gels.[3] This is especially prevalent in longer peptides or sequences with a high density of hydrophobic residues.[5]
Q2: I see a gel-like substance in my vial after cleavage/lyophilization. Is this aggregation?
A: Yes, the formation of a gel or a viscous, difficult-to-pipette solution is a classic sign of peptide aggregation. This occurs when peptide chains form an extensive network of intermolecular interactions, trapping solvent molecules within the matrix. While lyophilized peptides are generally more stable, residual moisture can still facilitate aggregation over time.[6]
Q3: Can I simply sonicate or heat the sample to redissolve it?
A: While sonication and gentle warming can sometimes help, they are often insufficient for highly aggregated peptides and can even be detrimental.[7][8] Sonication can break up larger particles, aiding dissolution, but it may not disrupt the underlying non-covalent forces causing the aggregation.[8] Excessive heating can accelerate chemical degradation pathways, such as deamidation or oxidation, especially for sensitive residues like Asn, Gln, Met, or Cys.[9][10]
Q4: What is the best starting solvent for a peptide rich in Bzl groups?
A: For peptides with significant hydrophobic character (>50% hydrophobic residues), it is best to start with a small amount of a strong organic solvent.[7][8] Dimethyl sulfoxide (DMSO) is a preferred choice due to its high solubilizing power and compatibility with many biological assays, although it should be avoided for peptides containing Cys or Met due to oxidation risks.[5][10] Other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[11] Once the peptide is dissolved in the organic solvent, the desired aqueous buffer can be added dropwise while vortexing.[7]
Q5: My peptide was soluble, but it precipitated during storage at -20°C. Why?
A: Peptides in solution, even when frozen, are not indefinitely stable.[7] Repeated freeze-thaw cycles are particularly damaging as they can promote aggregation.[9] As ice crystals form, peptide molecules are concentrated in the unfrozen liquid phase, increasing the likelihood of intermolecular interactions and aggregation. For long-term storage, it is crucial to store peptides in their lyophilized form at -20°C or -80°C and to prepare single-use aliquots of the reconstituted peptide to avoid freeze-thaw cycles.[6]
Part 2: In-Depth Troubleshooting Guide
When simple solubilization fails, a more systematic approach is required. This guide is structured by experimental stage to help you diagnose and solve the problem effectively.
Characterizing the Aggregation
Before attempting to solubilize an aggregated peptide, it's helpful to confirm the nature of the problem.
-
Visual Inspection: The simplest method. Look for cloudiness, particulates, or gel formation.[12]
-
UV-Vis Spectroscopy: An increase in turbidity or light scattering at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.[13]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. An increase in the hydrodynamic radius of the peptide compared to its expected monomeric size is a direct indicator of aggregation.[14]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric peptide. This is a powerful tool for quantifying the extent of aggregation.
Workflow for Tackling Aggregation
The following diagram outlines a logical workflow for addressing peptide aggregation issues, starting from the initial observation of insolubility.
Caption: A decision-tree workflow for troubleshooting peptide aggregation.
Strategies for Solubilization
If your peptide is already aggregated, the goal is to disrupt the non-covalent forces holding it together.
A peptide's net charge is highly dependent on pH. Solubility is typically at a minimum at the peptide's isoelectric point (pI), where the net charge is zero.[3]
-
For Acidic Peptides (net negative charge): Try dissolving in a basic buffer (e.g., 0.1M ammonium bicarbonate, pH > 8). The deprotonation of acidic residues (Asp, Glu) increases charge and repulsion.[5]
-
For Basic Peptides (net positive charge): Try dissolving in an acidic solution (e.g., 10% acetic acid or 0.1% TFA). Protonation of basic residues (Lys, Arg, His) increases positive charge and repulsion.[5]
-
Caution: Be mindful of your peptide's stability at extreme pH values.[15]
Chaotropic agents are powerful denaturants that disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect driving aggregation.[16]
-
Guanidine Hydrochloride (Gdn-HCl): Typically used at concentrations of 6 M. It is highly effective at solubilizing even the most stubborn aggregates.[7][16]
-
Urea: Often used at 8 M. While effective, be aware that urea can decompose into isocyanate, which can carbamylate the N-terminus and lysine side chains of your peptide.[17] Always use fresh, high-purity urea solutions.
Table 1: Common Solubilizing Agents and Their Applications
| Agent | Typical Concentration | Mechanism of Action | Best For | Cautions |
| DMSO, DMF, NMP | 10-50% (initial) | Disrupts hydrophobic interactions. | Highly hydrophobic, neutral peptides. | Incompatible with some assays; DMSO can oxidize Met/Cys. |
| Acetic Acid | 10-30% | Increases net positive charge. | Basic peptides. | May not be suitable for all downstream applications. |
| Ammonium Bicarbonate | 0.1 M (pH ~8) | Increases net negative charge. | Acidic peptides. | Volatile; can be removed by lyophilization. |
| Guanidine-HCl | 6 M | Chaotrope; disrupts water structure. | Severely aggregated peptides. | Must be removed before most biological assays.[7][16] |
| Urea | 8 M | Chaotrope; disrupts H-bonds. | Severely aggregated peptides. | Can carbamylate peptides; use fresh solutions.[17] |
Prevention Strategies During Synthesis
The most effective way to manage aggregation is to prevent it from occurring in the first place.
-
Solvent Choice: During solid-phase peptide synthesis (SPPS), switching from standard solvents like DMF to NMP or using mixtures containing DMSO can improve solvation of the growing peptide chain and reduce aggregation.[4][18][19]
-
Structure-Disrupting Moieties: Incorporating "kink-inducing" elements into the peptide backbone can physically disrupt the formation of the secondary structures that lead to aggregation.
-
Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help keep the peptide chains solvated and prevent association during synthesis.
Purification & Handling of Aggregation-Prone Peptides
Purifying hydrophobic peptides by Reversed-Phase HPLC (RP-HPLC) requires special consideration.
-
Mobile Phase Modifiers: Using organic solvents other than acetonitrile, such as isopropanol, can improve the solubility of hydrophobic peptides in the mobile phase.[21]
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but its effect is sequence-dependent and must be optimized.[22]
-
Loading: Dissolve the crude peptide in the strongest, most compatible solvent possible (e.g., DMSO, DMF) before diluting with the initial mobile phase for injection. This prevents precipitation on the column head.[21]
-
Post-Purification: After pooling pure fractions, immediately freeze and lyophilize the peptide. Store the lyophilized powder at -20°C or -80°C in a desiccated environment to prevent degradation and moisture-induced aggregation.[6]
Part 3: Key Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol should be performed before attempting to dissolve the entire batch of a new or problematic peptide.
-
Aliquot: Weigh out a small, accurately known amount of lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Centrifuge: Spin the tube briefly to ensure all powder is at the bottom.[8]
-
Initial Solvent: Add a calculated volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly.
-
Observe: If the solution is clear, the peptide is water-soluble. Proceed to dilute with your desired buffer.
-
Troubleshoot (if insoluble):
-
Add 10 µL of a 30% acetic acid solution (for basic peptides) or 10 µL of 0.1M ammonium bicarbonate (for acidic peptides). Vortex.
-
If still insoluble, take a fresh aliquot and start with a minimal volume of DMSO (e.g., 20-50 µL). Vortex until fully dissolved.
-
Once dissolved in DMSO, slowly add your aqueous buffer dropwise while continuously vortexing to the desired final concentration.
-
-
Record: Note the solvent system that successfully dissolved the peptide for future use.
Protocol 2: Disaggregation Using Guanidine-HCl
This is a robust method for highly aggregated peptides.
-
Prepare Stock: Prepare a fresh 6 M Guanidine-HCl solution in your desired final buffer (e.g., PBS, Tris). Ensure the pH is adjusted after the Gdn-HCl has dissolved.
-
Dissolve: Add the Gdn-HCl solution directly to the lyophilized peptide.
-
Incubate: Vortex thoroughly. If necessary, allow the mixture to incubate at room temperature for 1-2 hours with occasional vortexing to facilitate complete dissolution. Gentle sonication may also be applied.[7][8]
-
Downstream Applications:
-
IMPORTANT: Gdn-HCl is a strong denaturant and will interfere with most biological assays.[7]
-
The chaotropic salt must be removed prior to use. This is typically achieved via buffer exchange using dialysis, spin columns (desalting), or size exclusion chromatography.
-
Conclusion
Peptide aggregation driven by hydrophobic protecting groups like Cbz and Bzl is a significant but manageable challenge. The key to success lies in a systematic approach: understanding the underlying hydrophobic forces, preventing aggregation during synthesis when possible, and employing a logical workflow of solubilization techniques—from simple pH adjustments to the use of powerful chaotropic agents—when aggregation does occur. By applying the principles and protocols outlined in this guide, researchers can improve the handling, purification, and ultimate success of their experiments involving these challenging but valuable molecules.
References
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
-
de la Arada, D., et al. (2022). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 23(19), 11841. [Link]
- Peptide Sciences. (n.d.). Lyophilized Peptide Stability Guidelines.
- Creative Peptides. (n.d.). Methods for Characterizing Peptide Aggregation.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization.
- Synpeptide. (n.d.). Guidelines for Peptide Dissolving.
-
Adochite, R. C., et al. (2022). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Materials Chemistry B, 10(33), 6219-6240. [Link]
- Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics.
-
Olsson, C., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Pharmaceutics, 14(2), 373. [Link]
- Nano-Medicine Research Group. (2023).
-
Rudinger, J., et al. (1972). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (17), 1025-1026. [Link]
- BenchChem. (2025). Technical Support Center: Utilizing Chaotropic Salts to Mitigate Peptide Aggregation.
-
Saranya, K., et al. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 9(5), 20190035. [Link]
-
Riddle, D. R., et al. (1995). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Peptide Research, 8(3), 132-138. [Link]
- Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- ResearchGate. (2021). Is there any effect of pH on the pattern of hydrophobicity of protein during physical treatment?
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Phenomenex. (n.d.). Comparison of Chaotropic Reagents in Peptide Mapping Workflows.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Held, J. R., et al. (2013). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Molecular & Cellular Proteomics, 12(6), 1670-1682. [Link]
-
Biondi, L., & De Riccardis, F. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 28(50), e202201211. [Link]
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
-
protocols.io. (2016). HPLC Purification of Peptides. [Link]
- AAPPTec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups.
- American Chemical Society. (2025). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. YouTube.
- BenchChem. (2025). Troubleshooting aggregation of hydrophobic peptides containing selenocysteine.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol.
- ResearchGate. (2021). Peptide purification using HPLC?
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
-
Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. Chemical Science, 14(19), 5136-5144. [Link]
Sources
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- 2. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
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- 6. peptidesystems.com [peptidesystems.com]
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- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods | MDPI [mdpi.com]
- 14. medium.com [medium.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. peptide.com [peptide.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. waters.com [waters.com]
- 22. hplc.eu [hplc.eu]
Side reactions associated with the benzyloxycarbonyl (Z) protecting group.
Welcome to the technical support center for the Benzyloxycarbonyl (Z or Cbz) protecting group. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Z-group and have encountered challenges related to its stability and cleavage. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality of side reactions and offer robust troubleshooting strategies to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a Z-group?
The primary methods for Z-group deprotection are catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic displacement.[1] Catalytic hydrogenolysis, often employing palladium on carbon (Pd/C) with hydrogen gas (H₂), is the most prevalent due to its mild, neutral conditions.[2] An alternative is transfer hydrogenation, which uses a hydrogen donor like ammonium formate in place of H₂ gas, enhancing safety for larger-scale reactions.[3] Acidic cleavage, typically with HBr in acetic acid or trifluoroacetic acid (TFA), provides a metal-free option.[4] For highly sensitive substrates, nucleophilic deprotection methods have also been developed.[5]
Q2: My catalytic hydrogenolysis of the Z-group is slow or incomplete. What's going wrong?
This is a common issue that can often be traced back to several root causes:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing functional groups (e.g., in methionine or cysteine residues) or impurities.[6][7] Even trace amounts can deactivate the catalyst surface. The catalyst may also be old or of poor quality.
-
Insufficient Hydrogen: The reaction may be starved of hydrogen. This can be due to an inadequate seal on the reaction vessel, insufficient pressure, or poor agitation preventing effective gas-liquid mixing.[8]
-
Poor Substrate Solubility: If your substrate is not fully dissolved in the reaction solvent, its access to the catalyst's active sites will be limited, leading to a sluggish reaction.[8]
-
Product Inhibition: The newly formed free amine product can coordinate with the palladium catalyst, inhibiting its activity and slowing down the reaction.[8]
Q3: I'm observing a new, higher molecular weight peak in my LC-MS after an incomplete hydrogenolysis. What is it?
When the hydrogen source is insufficient or the reaction is stalled, a common side reaction is the formation of an N-benzyl protected tertiary amine.[9] This occurs when the intermediate carbamic acid does not fully decompose and instead undergoes further reduction.
Q4: I'm using HBr in acetic acid for Z-group removal and see byproducts. What are they and how can I prevent them?
Acid-mediated deprotection proceeds via the formation of a resonance-stabilized benzyl carbocation.[10] This electrophilic intermediate can be trapped by nucleophilic side chains in your molecule, leading to unwanted alkylation.[11] Common side reactions include:
-
C-benzylation: Alkylation of the aromatic ring of tyrosine or tryptophan residues.[12]
-
S-benzylation: Alkylation of the sulfur atom in cysteine or methionine.
To mitigate these side reactions, it is crucial to add a scavenger to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the benzyl carbocation than the amino acid side chains.
Troubleshooting Guides & Advanced Protocols
Guide 1: Overcoming Catalyst Poisoning in Hydrogenolysis
Problem: Your Z-deprotection stalls, and you suspect catalyst poisoning from a sulfur-containing substrate.
Causality: Sulfur-containing compounds strongly adsorb to the palladium surface, blocking the active sites required for hydrogen activation and catalysis.
Solutions & Protocols:
-
Increase Catalyst Loading: For substrates with known sulfur content, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can provide enough active sites to overcome the poisoning.[6]
-
Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning and can be more effective for challenging substrates.[13]
-
Solvent Choice: In some cases, using liquid ammonia as a solvent can prevent the poisoning of the catalyst by methionine or cysteine residues.[7]
-
Additive Strategy: The addition of BF₃·Et₂O has been shown to suppress desulfurization and catalyst inhibition in certain sulfur-containing peptides.[14]
-
Dissolution: Dissolve the Z-protected, sulfur-containing peptide in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Add 20-50% (w/w) of 10% Pd/C catalyst.
-
Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (1 atm, balloon). For more challenging substrates, increase the pressure to 40-50 psi using a Parr apparatus.[15]
-
Monitoring: Stir the reaction vigorously at room temperature and monitor by LC-MS. If the reaction stalls, consider adding another portion of fresh catalyst.[7]
-
Work-up: Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Guide 2: Suppressing Side Reactions in Acidic Deprotection
Problem: You are observing benzylation of nucleophilic residues during acid-mediated Z-group removal.
Causality: The formation of a reactive benzyl carbocation is the root cause. This electrophile will react with the most available nucleophile. Your goal is to introduce a more reactive, benign nucleophile to outcompete your peptide's side chains.
Solutions & Protocols:
The key is the addition of scavengers to the cleavage cocktail. The choice of scavenger depends on the nature of the nucleophilic residues in your substrate.
| Scavenger | Target Residue(s) | Typical Concentration | Mechanism of Action |
| Anisole | Tyrosine, Tryptophan | 5-10% (v/v) | Acts as a nucleophilic aromatic compound to trap the benzyl cation. |
| Thioanisole | Cysteine, Methionine | 5-10% (v/v) | The sulfur atom is a soft nucleophile that readily reacts with the soft electrophilic benzyl cation. |
| Triisopropylsilane (TIS) | General Use | 2.5-5% (v/v) | Acts as a hydride donor to reduce the benzyl carbocation to toluene.[4] |
| p-Cresol | Tyrosine | 5-10% (v/v) | Similar to anisole, it acts as a phenolic scavenger.[12] |
-
Dissolution: Dissolve the Z-protected peptide in a minimal amount of a suitable solvent like dichloromethane or glacial acetic acid.
-
Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail. For a substrate containing a tyrosine residue, a typical cocktail would be 90% TFA, 5% water, and 5% anisole.
-
Deprotection: Add the cleavage cocktail to the dissolved peptide at room temperature.
-
Reaction: Stir the mixture for 1-4 hours, monitoring the progress by LC-MS.
-
Precipitation: Once the reaction is complete, add the mixture to an excess of cold, anhydrous diethyl ether to precipitate the deprotected peptide.
-
Isolation: Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
Visualizing the Mechanisms
To better understand the chemical transformations and decision-making processes, the following diagrams illustrate key pathways.
Mechanism of Z-Group Deprotection by Catalytic Hydrogenolysis
Caption: Z-Deprotection via Catalytic Hydrogenolysis.
Side Reaction Pathway in Acidic Deprotection
Caption: Benzyl Carbocation Formation and Trapping.
Troubleshooting Workflow for Incomplete Hydrogenolysis
Caption: Troubleshooting Incomplete Hydrogenolysis.
References
- BenchChem Technical Support Team. (2025, November). How to improve the efficiency of Cbz group removal. BenchChem.
-
Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 111–128. [Link]
-
Bodanszky, M., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International journal of peptide and protein research, 12(2), 57–68. [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? (2017, March 21). ResearchGate. [Link]
-
Schofield, J. (2023, February 22). To Deprotect and Serve. Scientific Update. [Link]
-
Protecting Groups. (n.d.). [Link]
-
Cbz Protection - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons. [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate. [Link]
-
Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. (n.d.). [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]
-
Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2025, August 7). ResearchGate. [Link]
-
Cavallaro, M., et al. (2011). Toluene and benzyl decomposition mechanisms: elementary reactions and kinetic simulations. Physical chemistry chemical physics : PCCP, 14(3), 1111–1126. [Link]
-
Losse, G., & Stüber, R. (1974). Hydrogenolytic debenzylation of sulfur-containing peptides. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 355(1), 142–146. [Link]
-
Chen, C. H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules (Basel, Switzerland), 16(12), 10373–10387. [Link]
-
Hartung, W. H., & Simonoff, R. (2004). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 1–99. [Link]
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- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. researchgate.net [researchgate.net]
- 12. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hydrogenolytic debenzylation of sulfur-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating HPLC Purification of Peptides with N-Benzyloxycarbonyl-L-lysine Benzyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the high-performance liquid chromatography (HPLC) purification of peptides containing N-Benzyloxycarbonyl-L-lysine benzyl ester (Z-Lys(Z)-OH). The unique physicochemical properties of this dual-protected amino acid present specific challenges that this guide will help you address.
The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for amines in peptide synthesis.[1] When used to protect the ε-amino group of lysine, and especially when the C-terminus is also protected as a benzyl ester (OBzl), the resulting peptide segment becomes significantly hydrophobic. This increased hydrophobicity is a primary contributor to the challenges encountered during reversed-phase HPLC (RP-HPLC) purification.[2]
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the HPLC purification of peptides containing Z-Lys(Z)-OBzl?
A1: The main difficulties arise from the two bulky, hydrophobic benzyl-based protecting groups. These groups can lead to:
-
Poor Solubility: The peptide may be difficult to dissolve in the initial mobile phase, leading to precipitation on the column or in the injection loop.
-
Peak Tailing and Broadening: Strong hydrophobic interactions between the protected peptide and the stationary phase can cause poor peak shape, making accurate quantification and fractionation difficult.
-
Aggregation: The hydrophobic nature of these peptides can promote self-association, leading to broad or multiple peaks.[3]
-
Co-elution with Impurities: Deletion sequences or other synthesis-related impurities may have similar hydrophobicities, complicating their separation from the target peptide.[4]
-
On-Column Degradation: Although the Z-group is generally stable to the mild acidic conditions of RP-HPLC (e.g., 0.1% TFA), prolonged exposure or elevated temperatures can potentially lead to partial deprotection.[5][6]
Q2: Why is my peptide containing Z-Lys(Z)-OBzl showing a much broader peak compared to my other peptides?
A2: Peak broadening is a common issue with highly hydrophobic peptides. The primary cause is strong, non-specific binding to the C18 stationary phase. The two benzyl groups significantly increase the peptide's interaction with the column, slowing its elution and leading to a broader peak. Aggregation in solution can also contribute to this phenomenon.
Q3: Can the Z-protecting groups be cleaved during standard RP-HPLC conditions?
A3: The benzyloxycarbonyl group is relatively stable to the trifluoroacetic acid (TFA) concentrations (typically 0.1%) used in standard RP-HPLC mobile phases.[1] However, factors such as elevated column temperatures, longer residence times on the column, or higher TFA concentrations could potentially lead to minor, premature deprotection. The benzyl ester is generally more stable under these conditions than the Z-group on the amine.
II. Troubleshooting Guide
This section provides a problem-solution format to address specific experimental issues.
Problem 1: Poor Peptide Solubility and Sample Precipitation
Symptoms:
-
The lyophilized peptide does not fully dissolve in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Visible precipitate forms upon sample preparation.
-
Low or no peak is observed after injection, with high pressure indicated on the HPLC system.
Causality: The high hydrophobicity imparted by the Z-Lys(Z)-OBzl residue significantly reduces the peptide's solubility in highly aqueous solutions.
Solutions:
| Solution Strategy | Detailed Protocol | Rationale |
| Initial Dissolution in Organic Solvent | 1. Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).2. Once fully dissolved, slowly add the initial HPLC mobile phase to the desired final concentration. Centrifuge to remove any precipitate before injection. | Strong organic solvents can disrupt the hydrophobic interactions causing aggregation and insolubility.[3] HFIP is particularly effective for dissolving hydrophobic peptides.[7] |
| Modify Initial Mobile Phase | Increase the percentage of organic solvent (acetonitrile or methanol) in the initial mobile phase. For example, start with 70% Water/30% Acetonitrile instead of 95%/5%. | This reduces the polarity difference between the sample solvent and the mobile phase, improving solubility and preventing on-column precipitation. |
| Use Alternative Solvents | Consider using isopropanol or n-propanol as the organic modifier in your mobile phase, as they can sometimes offer better solubilizing power for very hydrophobic compounds. | Different organic solvents can alter the selectivity and solubility characteristics of the separation. |
Problem 2: Severe Peak Tailing or Broadening
Symptoms:
-
The main peptide peak is asymmetrical, with a pronounced "tail."
-
The peak is excessively broad, leading to poor resolution from nearby impurities.
Causality: This is often due to slow desorption kinetics from the stationary phase or secondary interactions with residual silanol groups on the silica-based column. Peptide aggregation can also be a contributing factor.
Solutions:
| Solution Strategy | Detailed Protocol | Rationale |
| Increase Column Temperature | Set the column oven to a moderately elevated temperature, for example, 30-40°C. | Increasing the temperature can improve mass transfer kinetics, reduce mobile phase viscosity, and disrupt peptide aggregation, leading to sharper peaks.[4] |
| Optimize TFA Concentration | While 0.1% is standard, for some peptides, increasing the TFA concentration to 0.15% or 0.2% can improve peak shape. | Higher concentrations of the ion-pairing agent (TFA) can more effectively mask residual silanol groups on the column, reducing secondary interactions that cause tailing.[8][9] |
| Use a Different Ion-Pairing Agent | Consider using formic acid (FA) at 0.1% as an alternative to TFA, especially if the purified peptide will be analyzed by mass spectrometry. | While TFA is excellent for UV detection, it can cause ion suppression in MS. Formic acid is a weaker ion-pairing agent but can sometimes provide better peak shape for certain peptides. |
| Lower the Flow Rate | Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min for a 4.6 mm ID column). | A lower flow rate increases the residence time on the column, allowing for better equilibrium between the mobile and stationary phases, which can lead to sharper peaks. |
Problem 3: Co-elution of Target Peptide and Impurities
Symptoms:
-
The main peak is not baseline-resolved from adjacent impurity peaks.
-
Fractions collected are not pure upon analytical re-injection.
Causality: Synthesis-related impurities, such as deletion sequences, may have very similar hydrophobic profiles to the full-length product, making separation on a standard C18 column challenging.
Solutions:
| Solution Strategy | Detailed Protocol | Rationale |
| Shallow the Gradient | Decrease the gradient slope around the elution time of your target peptide. For example, instead of a 1%/minute gradient, try a 0.5%/minute or even 0.2%/minute gradient. | A shallower gradient increases the separation window between compounds with similar retention times, improving resolution.[8] |
| Change Stationary Phase | Switch to a column with a different stationary phase, such as a C8, C4, or a phenyl-hexyl column. | Different stationary phases offer different selectivity. A less hydrophobic C8 or C4 column may reduce the strong retention, while a phenyl-hexyl column provides alternative pi-pi interactions that can help resolve closely eluting species. |
| Two-Step Purification | 1. Perform an initial purification with a standard TFA-based mobile phase.2. Pool the partially purified fractions, lyophilize, and re-purify using a different mobile phase system (e.g., one with a different pH, like ammonium acetate, if the peptide is stable) or a different column. | Orthogonal purification strategies, which separate based on different chemical properties, are highly effective for removing difficult impurities. |
III. Experimental Protocols & Visualizations
Protocol 1: General HPLC Method Development for Z-Lys(Z)-OBzl Peptides
-
Column: C18 reversed-phase, 5 µm particle size, 100-120 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm (the benzyl groups absorb at ~254 nm).
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO, then dilute with Mobile Phase A to a concentration of 1 mg/mL.
-
Initial Scouting Gradient:
-
0-5 min: 30% B
-
5-35 min: 30% to 90% B
-
35-40 min: 90% B
-
40-45 min: 90% to 30% B
-
45-50 min: 30% B
-
-
Optimization: Based on the scouting run, create a shallower, more focused gradient around the elution time of the target peptide.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common HPLC purification issues with Z-Lys(Z)-OBzl protected peptides.
Structure and Hydrophobicity Diagram
Caption: The contribution of Z and OBzl protecting groups to the overall hydrophobicity of the lysine residue.
IV. Conclusion
Purifying peptides that contain N-Benzyloxycarbonyl-L-lysine benzyl ester requires a systematic approach to overcome challenges related to hydrophobicity. By anticipating issues of solubility, peak shape, and resolution, and by methodically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success rate of their HPLC purifications. Careful optimization of sample preparation, mobile phase composition, temperature, and gradient profile are key to achieving high-purity peptides for subsequent research and development.
References
- Vertex AI Search. (n.d.). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains.
- BenchChem. (n.d.). Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- BenchChem. (2025). Technical Support Center: Purification of Peptides Containing Cbz-D-Arg(Pbf)-OH.
- BenchChem. (2025). A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc.
- APPL RES. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Diva-Portal.org. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1.
- BenchChem. (2025). A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis.
- Google Patents. (2020). Hplc free purification of peptides by the use of new capping and capture reagents.
- ScienceDirect. (n.d.). Peptide Characterization and Purification Using High–Performance Liquid Chromatography.
- BenchChem. (2025). Technical Support Center: HPLC Purification of Peptides Containing BOC-L-Alanine Benzyl Ester.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides.
- RSC Publishing. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews.
- SpringerLink. (n.d.). HPLC of Peptides and Proteins.
- ResearchGate. (2025). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
- ResearchGate. (2025). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- Boc Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- SpringerLink. (n.d.). HPLC of Peptides and Proteins.
- ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?.
- RSC Publishing. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Controlling Segment Solubility In Large Protein Synthesis.
- PubMed Central. (n.d.). DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA.
- MDPI. (n.d.). Development of a Combined Trifluoroacetic Acid Hydrolysis and HPLC-ELSD Method to Identify and Quantify Inulin Recovered from Jerusalem artichoke Assisted by Ultrasound Extraction.
- ResearchGate. (2018). Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior?.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Peptides with Multiple Z-Protected Residues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of peptides containing multiple benzyloxycarbonyl (Z or Cbz) protected residues. Our goal is to equip you with the expertise and practical solutions to overcome common challenges and significantly improve your peptide yields.
Introduction: The Enduring Utility and Unique Challenges of Z-Protection
The benzyloxycarbonyl (Cbz or Z) group, a stalwart in peptide synthesis since its introduction by Bergmann and Zervas, remains a valuable tool for N-terminal protection.[1] Its stability under the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc deprotection makes it a key component in orthogonal protection schemes.[2][3] This allows for selective deprotection and modification of specific sites within a complex peptide.[4][5]
However, the very stability that makes the Z-group attractive can also present challenges, particularly when multiple Z-protected residues are incorporated into a peptide sequence. These challenges often manifest as reduced coupling efficiency, solubility issues, and difficulties during the final deprotection steps, all of which can lead to frustratingly low yields. This guide is designed to help you navigate these complexities and optimize your synthetic strategy.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Coupling and Synthesis Issues
Q1: I'm observing a significant drop in coupling efficiency after adding the second or third Z-protected amino acid. What's causing this and how can I fix it?
A1: This is a common issue that can stem from two primary factors: steric hindrance and peptide aggregation.
-
Steric Hindrance: The bulky nature of the Z-group can physically obstruct the incoming activated amino acid, slowing down the coupling reaction. This effect is cumulative; the more Z-groups present near the N-terminus, the more pronounced the hindrance.
-
Peptide Aggregation: Peptides containing multiple hydrophobic Z-groups are prone to aggregation on the solid support.[6][7] This self-association, often through the formation of secondary structures like β-sheets, can make the N-terminal amine inaccessible to reagents, leading to incomplete coupling and truncated sequences.[8][9]
Solutions:
-
Optimize Coupling Reagents: For sterically hindered couplings involving Z-protected residues, standard carbodiimide reagents like DCC or DIC may be insufficient. Switching to more potent uronium or phosphonium-based coupling reagents can significantly improve yields.
Reagent Class Examples Key Advantages Uronium Salts HATU, HBTU, TBTU, COMU High coupling efficiency, low racemization risk, effective for hindered couplings.[10][11] Phosphonium Salts PyBOP, BOP High efficiency, but can be more expensive.[11][12] -
Extended Coupling Times and Double Coupling: For difficult couplings, extending the reaction time to 2-4 hours or performing a "double coupling" (repeating the coupling step with fresh reagents) can help drive the reaction to completion.[13]
-
Disrupt Peptide Aggregation:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding and break up aggregates.[6][9]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-60°C) can help to disrupt secondary structures.[6][13]
-
Solvent Choice: Switching from DMF to N-methylpyrrolidone (NMP) or adding DMSO can help to solvate the growing peptide chain more effectively and reduce aggregation.[6]
-
Experimental Protocol: Double Coupling for a Difficult Z-Protected Residue
-
Initial Coupling:
-
Following Fmoc deprotection of the resin-bound peptide, wash thoroughly with DMF.
-
In a separate vessel, pre-activate the Z-protected amino acid (3 eq.) with your chosen coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIEA, 6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Resin Wash:
-
Filter the reaction solution and wash the resin extensively with DMF (3-5 times) to remove unreacted reagents and byproducts.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the Z-protected amino acid and coupling reagents.
-
Couple for another 1-2 hours.
-
-
Confirmation:
-
Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete coupling.[8]
-
Q2: My peptide, which contains several Z-protected lysines, is showing poor solubility in standard organic solvents after cleavage. How can I improve its solubility for purification?
A2: Poor solubility is a frequent challenge with peptides rich in hydrophobic protecting groups like Z.[7][14] The aromatic nature of the benzyl group significantly increases the overall hydrophobicity of the peptide.
Solutions:
-
Initial Solvent Screening: Before attempting to dissolve the entire batch of crude peptide, test the solubility of a small aliquot in various solvents.[15]
-
Start with common HPLC solvents like acetonitrile (ACN) and water with 0.1% TFA.
-
If solubility is low, try adding organic co-solvents such as isopropanol or methanol.
-
For extremely hydrophobic peptides, solvents like DMSO or DMF may be necessary, although these can complicate purification.[15]
-
-
pH Adjustment: The net charge of your peptide can significantly influence its solubility.[14]
-
If your peptide has a net acidic or basic character (based on its amino acid composition), adjusting the pH of the aqueous component of your solvent system can improve solubility.[15] For basic peptides, a slightly acidic pH (e.g., using acetic acid instead of TFA) might help. For acidic peptides, a slightly basic buffer (e.g., ammonium bicarbonate) could be effective, but be mindful of its compatibility with reverse-phase HPLC.[15]
-
-
Incorporate Solubilizing Tags: For notoriously difficult sequences, a proactive approach during synthesis can be to incorporate a temporary or permanent solubilizing tag, such as a polyethylene glycol (PEG) chain.[16]
II. Deprotection and Side Reactions
Q3: I'm struggling to completely remove multiple Z-groups from my peptide using standard catalytic hydrogenation. What conditions can I use for more efficient deprotection?
A3: The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1][17] However, the efficiency of this reaction can be hampered by several factors, including catalyst poisoning and the physical properties of the peptide.
Solutions:
-
Catalyst Choice and Loading:
-
Palladium on Carbon (Pd/C): This is the most common catalyst. Ensure you are using a fresh, high-quality catalyst. A 10% Pd/C loading is standard, but for difficult deprotections, a higher loading or a more active catalyst like palladium black may be necessary.
-
Catalyst Poisoning: Sulfur-containing residues (Met, Cys) can poison the palladium catalyst. If your sequence contains these, you may need to use a larger amount of catalyst or a different deprotection strategy.
-
-
Hydrogen Source and Pressure:
-
Hydrogen Gas (H₂): While atmospheric pressure is often sufficient, increasing the hydrogen pressure can drive the reaction to completion.
-
Catalytic Transfer Hydrogenation: This is a safer and often more convenient alternative to using hydrogen gas.[1] A hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene is used in the presence of the palladium catalyst.[1] This method can sometimes be more effective for complex peptides.
-
-
Strong Acid Cleavage: The Z-group is also labile to strong acids like HBr in acetic acid (HBr/AcOH).[2] However, this is a harsh method that can lead to side reactions, especially with sensitive residues like Trp and Met, and should be used with caution. It is not compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu).
Experimental Protocol: Catalytic Transfer Hydrogenation for Z-Group Removal
-
Dissolve the Peptide: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).
-
Add Catalyst and Hydrogen Donor: Add 10% Pd/C (typically 10-20% by weight of the peptide) and a large excess of ammonium formate (10-20 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Monitoring: Monitor the reaction progress by HPLC or mass spectrometry to ensure complete deprotection.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.[1][2] The deprotected peptide can then be isolated by solvent evaporation or lyophilization.
Q4: I'm observing unexpected side products after the final deprotection of my peptide, which contains Z-protected Tyr and Asp residues. What could be happening?
A4: The benzyl-based protection of the Z-group can lead to specific side reactions, particularly with certain amino acid side chains, during acidic deprotection steps.
-
Migration in Tyrosine: During acid-catalyzed deprotection (e.g., with HBr/TFA), the O-benzyl group of a protected tyrosine can migrate to the aromatic ring of the tyrosine side chain, resulting in the formation of 3-benzyltyrosine residues.[18]
-
Aspartimide Formation: Peptides containing aspartic acid residues with β-benzyl esters are prone to forming aspartimide derivatives under both acidic and basic conditions. This can lead to a mixture of α- and β-coupled peptides upon ring-opening.[6]
Solutions:
-
For Tyrosine: To suppress the O- to C-benzyl migration during acidolysis, use a scavenger cocktail that includes phenol or p-cresol.[18] For milder deprotection, catalytic hydrogenolysis is preferred as it generally avoids this side reaction.
-
For Aspartic Acid: To minimize aspartimide formation during Boc-based synthesis, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester is a common and effective strategy.[6] During Fmoc synthesis, adding HOBt to the piperidine deprotection solution can help reduce this side reaction.[6]
Frequently Asked Questions (FAQs)
Q1: Can I use Z-protection in a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow?
A1: Yes, absolutely. The Z-group is stable to the basic conditions (piperidine in DMF) used to remove the Fmoc group, making it an excellent orthogonal protecting group in Fmoc-SPPS.[1][3] This is particularly useful for protecting lysine side chains where you might want to perform on-resin modifications after the main peptide chain is assembled.[19][20]
Q2: What is the main advantage of using a Z-protected proline at the N-terminus of a dipeptide on the resin?
A2: The primary advantage is the prevention of diketopiperazine (DKP) formation.[2] DKP formation is a common side reaction at the dipeptide stage, especially when proline is the second residue, leading to cleavage of the dipeptide from the resin and termination of the chain.[6] By using Z-Pro-OH instead of Fmoc-Pro-OH, the N-terminal amine remains protected during the subsequent coupling step, preventing the intramolecular cyclization that leads to DKP.[2]
Q3: How does the solubility of Z-protected amino acids compare to Fmoc- or Boc-protected amino acids?
A3: Z-protected amino acids generally have good solubility in common organic solvents used in peptide synthesis, such as DMF and NMP. However, as the peptide chain elongates and incorporates multiple Z-groups, the overall hydrophobicity of the peptide-resin complex increases, which can lead to the aggregation and solubility issues discussed in the troubleshooting section.[14][21]
Q4: Are there modified versions of the Z-group that offer advantages?
A4: Yes, several substituted Z-groups have been developed to fine-tune the lability of the protecting group. For example, the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group is more stable to acid than the standard Z-group and is often used to protect lysine side chains in Boc-SPPS to prevent premature deprotection during repeated TFA treatments.[4][22] Conversely, groups with electron-donating substituents can be cleaved under milder conditions.
Visualizing Key Workflows
Orthogonal Protection Strategy
The following diagram illustrates how the Z-group can be used orthogonally alongside Fmoc and acid-labile side-chain protecting groups (e.g., tBu).
Caption: Orthogonal use of Fmoc, Z, and tBu protecting groups.
Troubleshooting Workflow for Low Coupling Yield
This decision tree outlines a systematic approach to addressing incomplete coupling reactions when working with Z-protected residues.
Caption: Decision workflow for improving difficult couplings.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
- Benchchem. Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS).
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Biosynth. Protecting Groups in Peptide Synthesis.
- MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- PubMed. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid.
- PubMed. Prediction and improvement of protected peptide solubility in organic solvents.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Optimizing Peptide Coupling: Key Techniques.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. Procedures to Improve Difficult Couplings.
- LifeTein. Strategies for the Synthesis of Labeled Peptides.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. Solubility Guidelines for Peptides.
- Biosynth. The Solubility Challenge in Peptide Therapeutics.
- Frontiers. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Benchchem. challenges in synthesizing long peptides like "TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG".
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. jpt.com [jpt.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biosynth.com [biosynth.com]
- 15. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. lifetein.com [lifetein.com]
- 21. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Enhancing the Solubility of Peptides Containing Z-Lys(OBzl)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges often encountered with peptides containing the Z-Lys(OBzl) moiety. The inherent hydrophobicity of the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups can lead to significant aggregation and poor solubility, complicating synthesis, purification, and downstream applications.[1][2][3] This resource is designed to provide you with a clear understanding of the underlying causes of these issues and to offer practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with Z-Lys(OBzl)-containing peptides.
Q1: Why is my peptide containing Z-Lys(OBzl) insoluble in standard aqueous buffers?
A1: The primary reason for the poor aqueous solubility of peptides containing Z-Lys(OBzl) is the hydrophobic nature of the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups.[3] These aromatic groups introduce significant non-polar character to the peptide, promoting self-association and aggregation through hydrophobic interactions and intermolecular hydrogen bonding.[1][2] This aggregation leads to the formation of insoluble β-sheet structures, which are difficult to disrupt.[3]
Q2: I'm observing a gel-like substance or a precipitate when trying to dissolve my peptide. What is happening and how can I resolve this?
A2: The formation of a gel or precipitate is a strong indicator of peptide aggregation.[1][2] This is a common issue with hydrophobic peptides, especially those with protecting groups like Z and Bzl. To address this, consider the following troubleshooting steps:
-
Initial Solvent Choice: Avoid starting with purely aqueous solutions. Instead, begin by dissolving a small test amount of the peptide in an organic solvent known to be effective for hydrophobic peptides, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4][5][6]
-
Gradual Dilution: Once the peptide is dissolved in the organic solvent, you can slowly add your desired aqueous buffer to the peptide solution with gentle vortexing. Be mindful that high concentrations of organic solvents may not be compatible with all experimental setups.[6]
-
Sonication: Using a bath sonicator can help break up aggregates and improve dissolution.[4][5]
-
Gentle Heating: Carefully warming the solution (e.g., to 30-40°C) can sometimes aid in dissolving the peptide, but be cautious as excessive heat can cause degradation.[4][5]
Q3: Can I improve the solubility of my Z-Lys(OBzl) peptide by adjusting the pH?
A3: Yes, pH adjustment can be a powerful tool to enhance peptide solubility.[4][5][7][8] The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero.[9] By adjusting the pH of the solution away from the pI, you can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved interaction with the aqueous solvent.
-
For Basic Peptides: If your peptide has a net positive charge (more basic residues like Arg, His, and the unprotected N-terminus), dissolving it in a slightly acidic buffer (e.g., containing 10% acetic acid) can improve solubility.[5][6]
-
For Acidic Peptides: If your peptide has a net negative charge (more acidic residues like Asp, Glu, and the C-terminus), using a slightly basic buffer (e.g., containing 0.1% aqueous ammonia) can be beneficial.[5][6]
It's crucial to first estimate the pI of your peptide to guide your pH adjustments effectively.
Q4: Are there any chemical modifications I can make to my peptide to permanently improve its solubility?
A4: For long-term projects or peptides that are consistently difficult to handle, several chemical modification strategies can be employed during synthesis:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method to increase the hydrophilicity and solubility of peptides.[4][9][10]
-
Incorporation of Hydrophilic Residues: If the peptide sequence allows, strategically replacing some hydrophobic amino acids with hydrophilic ones (e.g., Gly, Ala, or charged residues) can enhance solubility.[4][10]
-
Addition of Solubility-Enhancing Tags: Fusing a highly soluble peptide or protein tag to your target peptide can significantly improve its solubility.[11][12][13][14][15][16] These tags can often be cleaved off after purification if necessary. Examples include poly-arginine or poly-lysine tags.[12]
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for key experiments to enhance the solubility of your Z-Lys(OBzl)-containing peptide.
Protocol 1: Systematic Solvent Screening for Peptide Solubilization
This protocol outlines a systematic approach to identify an optimal solvent system for your peptide.
Materials:
-
Lyophilized Z-Lys(OBzl)-containing peptide
-
DMSO (Dimethyl sulfoxide)
-
DMF (N,N-Dimethylformamide)
-
Acetonitrile (ACN)
-
Isopropanol
-
Deionized water
-
Aqueous buffers (e.g., phosphate-buffered saline (PBS), Tris buffer)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Aliquot the Peptide: Weigh out small, equal amounts (e.g., 0.5-1 mg) of your lyophilized peptide into several microcentrifuge tubes.
-
Initial Organic Solvent Addition: To each tube, add a small volume (e.g., 10-20 µL) of one of the organic solvents (DMSO, DMF, ACN, isopropanol).
-
Dissolution in Organic Solvent: Vortex each tube for 30 seconds. If the peptide does not dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Observation: Note which organic solvents are most effective at dissolving the peptide.
-
Aqueous Buffer Titration: To the tubes where the peptide has dissolved, slowly add your desired aqueous buffer in small increments (e.g., 10 µL at a time), vortexing between each addition.
-
Final Observation: Continue adding the aqueous buffer until you reach your desired final concentration or until the peptide begins to precipitate. The solvent system that allows for the highest concentration of your peptide in the desired aqueous buffer is your optimal choice.
Data Summary Table:
| Solvent System | Peptide Concentration (mg/mL) | Observations |
| DMSO | Clear solution, precipitate after adding X µL of buffer, etc. | |
| DMF | ||
| Acetonitrile | ||
| Isopropanol |
Workflow for Solubility Enhancement of Z-Lys(OBzl) Peptides
Caption: Workflow for enhancing the solubility of Z-Lys(OBzl) peptides.
Part 3: Understanding the Role of Protecting Groups in Solubility
The choice of protecting groups in peptide synthesis is a critical factor that influences the properties of the final peptide.[17][18][19][20] The Z (benzyloxycarbonyl) group, while offering stability during synthesis, significantly increases the hydrophobicity of the lysine side chain.[21] Similarly, the benzyl (Bzl) ester protection of the C-terminus further contributes to the non-polar character of the peptide.
This increased hydrophobicity is a primary driver of aggregation, a phenomenon where peptide chains self-associate to form larger, often insoluble structures.[1][2][22] Aggregation is mediated by a combination of hydrophobic interactions and the formation of intermolecular hydrogen bonds, leading to the formation of stable β-sheet secondary structures.[3]
Strategies to enhance solubility, therefore, focus on disrupting these aggregates and promoting favorable interactions between the peptide and the solvent. This can be achieved by:
-
Minimizing Hydrophobic Interactions: Using organic co-solvents can help to solvate the hydrophobic regions of the peptide, reducing the driving force for aggregation.[4][5]
-
Maximizing Electrostatic Repulsion: Adjusting the pH to move away from the peptide's isoelectric point increases the net charge, leading to electrostatic repulsion between peptide molecules.[9][23]
-
Introducing Steric Hindrance: The addition of bulky groups like PEG chains or solubility-enhancing tags can sterically hinder the close association of peptide chains required for aggregation.[9][11][13]
Diagram: Impact of Protecting Groups on Peptide Solubility
Caption: The effect of Z and OBzl protecting groups on peptide solubility.
By understanding the chemical principles behind the solubility challenges posed by Z-Lys(OBzl)-containing peptides and by systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their success in working with these challenging molecules.
References
-
ResearchGate. (n.d.). Popular strategies to solubilize peptides during CPS. Retrieved from [Link]
-
Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580–587. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Tsolis, K. C., Papakyriakou, A., & Koutsioulis, D. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. Protein and Peptide Letters, 25(5), 452-460. Retrieved from [Link]
-
Toniolo, C., & Crisma, M. (2005). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Protein and Peptide Letters, 12(1), 27-31. Retrieved from [Link]
-
LenioBio. (n.d.). Increasing Protein Yields: Solubility Tagging. Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]
-
Loughran, S. T., & Walls, D. (2017). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. In Methods in Molecular Biology (Vol. 1586, pp. 1-16). Humana Press. Retrieved from [Link]
-
BiologicsCorp. (n.d.). Fusion Tags Enhance The Solubility Of Expressed Proteins. Retrieved from [Link]
-
Zhou, P., Wagner, G., & Lugovskoy, A. A. (2007). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. Journal of Biomolecular NMR, 39(1), 1-11. Retrieved from [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 55(3), 217-226. Retrieved from [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
-
Agbale, C. M., & Uversky, V. N. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Peptide Science, 24(1), e3048. Retrieved from [Link]
-
PolyPeptide Group. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]
-
University of Calcutta. (n.d.). Chapter 3: Peptides and Proteins. Retrieved from [Link]
-
Renault, J. H., et al. (2014). Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography. Journal of Chromatography A, 1345, 124-131. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. Organic & Biomolecular Chemistry, 21(17), 3586-3591. Retrieved from [Link]
-
AAPPTec. (n.d.). H-Lys(Z)-OBzl HCl. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increasing Protein Yields: Solubility Tagging | LenioBio [leniobio.com]
- 14. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 15. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 16. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. media.neliti.com [media.neliti.com]
- 19. Protective Groups [organic-chemistry.org]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solubility Guidelines for Peptides [sigmaaldrich.com]
Minimizing deletion sequences during solid-phase synthesis with H-Lys(Z)-OBzl TosOH.
Technical Support Center: Solid-Phase Synthesis with H-Lys(Z)-OBzl TosOH
A Senior Application Scientist's Guide to Minimizing Deletion Sequences
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals utilizing H-Lys(Z)-OBzl TosOH in solid-phase peptide synthesis (SPPS). This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and minimize the formation of deletion sequences, ensuring the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using H-Lys(Z)-OBzl TosOH that can lead to deletion sequences?
A1: The use of H-Lys(Z)-OBzl TosOH, particularly within the Boc/Bzl protection strategy, presents two main challenges that can result in incomplete coupling and subsequent deletion sequences:
-
Steric Hindrance: The most significant factor is the steric bulk of the benzyloxycarbonyl (Z or Cbz) group protecting the ε-amine of the lysine side chain.[1][2] This large protecting group can physically obstruct the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain on the solid support. This slowed reaction kinetic is a primary contributor to incomplete coupling.
-
Peptide Aggregation and Solubility Issues: The aromatic and hydrophobic nature of both the Z and the C-terminal benzyl ester (OBzl) protecting groups can decrease the solubility of the growing peptide chain in standard SPPS solvents like DMF.[1] This can lead to the formation of secondary structures and aggregation on the resin, effectively burying the reactive N-terminus and preventing it from participating in the coupling reaction.[3]
Q2: How does the tosylate (TosOH) counter-ion influence the coupling reaction?
A2: H-Lys(Z)-OBzl TosOH is a salt. The positively charged α-amino group is neutralized by the negatively charged p-toluenesulfonate (tosylate) counter-ion. Before the amino group can act as a nucleophile in the coupling reaction, it must be deprotonated to its free amine form. This is typically achieved through in-situ neutralization with a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).[4] Incomplete neutralization will result in no free amine being available for coupling, directly causing a deletion of the lysine residue. Compared to a hydrochloride salt, the tosylate salt often provides better solubility in organic solvents, which can be advantageous.[5]
Q3: What are the tell-tale signs of incomplete coupling during my synthesis?
A3: The most common method for monitoring the completion of a coupling reaction in real-time is the Kaiser test (or ninhydrin test).[2][6]
-
A positive Kaiser test (indicated by a blue or purple color) reveals the presence of unreacted primary amines on the resin, signaling an incomplete coupling reaction.
-
A negative Kaiser test (yellow or colorless) suggests that the coupling is complete, and no free primary amines remain.
For a more quantitative analysis after the synthesis is complete, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for identifying deletion sequences in the crude peptide product.[7]
Troubleshooting Guide: Minimizing Deletion Sequences
This section provides detailed protocols and strategies to overcome the challenges associated with H-Lys(Z)-OBzl TosOH and minimize the formation of deletion sequences.
Problem 1: Positive Kaiser Test After Coupling H-Lys(Z)-OBzl TosOH
A positive Kaiser test indicates that the coupling reaction is incomplete. The following troubleshooting steps are recommended, starting with the most common and effective solutions.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Switch to a More Potent Coupling Reagent: Standard carbodiimides like DCC may be insufficient. Use a uronium/aminium-based reagent such as HBTU, HATU, or PyBOP .[1] These reagents form highly reactive activated esters that can overcome steric barriers more effectively. 2. Increase Reaction Time: Extend the coupling time from a standard 1-2 hours to 4-6 hours, or even overnight in particularly difficult cases.[1] 3. Perform a Double Coupling: After the initial coupling reaction, wash the resin thoroughly and repeat the coupling step with a fresh solution of the activated amino acid.[1] |
| Peptide Aggregation | 1. Change the Solvent System: If aggregation is suspected, switch from DMF to N-Methyl-2-pyrrolidone (NMP) , which has better solvating properties for aggregating peptides. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be highly effective.[1] 2. Incorporate Chaotropic Salts: Adding Lithium Chloride (LiCl) at a concentration of 0.5 M to the DMF can disrupt the secondary structures that lead to aggregation. |
| Incomplete Neutralization | 1. Ensure Adequate Base: For the in-situ neutralization of the tosylate salt, use at least 1.5 equivalents of DIPEA relative to the H-Lys(Z)-OBzl TosOH.[4] |
This protocol is designed for a standard Boc-SPPS workflow on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield resin with a pre-loaded amino acid) in Dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DMF (3x).
-
Perform Boc deprotection using an appropriate TFA/DCM solution (e.g., 40% TFA in DCM).
-
Wash the resin with DCM (3x), followed by DMF (3x).
-
Neutralize the resin with a 5% DIPEA in DMF solution (2x, 2 minutes each).
-
Wash the resin with DMF (5x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve H-Lys(Z)-OBzl TosOH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for a minimum of 2 hours at room temperature.
-
-
Monitoring and Recoupling (if necessary):
-
Take a small sample of the resin beads and perform a Kaiser test.
-
If the test is positive (blue/purple), filter and wash the resin with DMF (3x) and perform a second coupling with fresh reagents as described in step 2.
-
-
Capping (Optional but Recommended):
-
If the Kaiser test remains positive after a second coupling, it is advisable to "cap" the unreacted amines to prevent them from reacting in subsequent cycles and forming deletion peptides.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% Ac₂O, 5% DIPEA in DMF) for 30 minutes.
-
Wash the resin thoroughly with DMF (5x) before proceeding to the next deprotection step. Capping ensures that any chains that failed to couple are terminated and will not lead to (n-1) deletion sequences.[8]
-
Visualizing the Challenge: Steric Hindrance in Coupling
Caption: Steric hindrance from the bulky 'Z' group can block coupling.
Workflow for Identifying and Mitigating Deletion Sequences
This workflow provides a systematic approach to diagnosing and resolving issues with deletion sequences when using H-Lys(Z)-OBzl TosOH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Lysine Protection in Boc-SPPS: A Comparative Analysis of Boc-Lys(Z)-OH and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic selection of protecting groups for trifunctional amino acids like lysine is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth comparison of lysine derivatives used within the tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy. We will dissect the chemistry and application of the standard reagent, Boc-Lys(Z)-OH (Nα-Boc-Nε-benzyloxycarbonyl-L-lysine), and contrast its performance with more robust alternatives like Boc-Lys(2-Cl-Z)-OH . The term "N-Benzyloxycarbonyl-L-lysine benzyl ester" from the topic query will be deconstructed not as a direct SPPS monomer, but as representing the core components of the Boc/Bzl philosophy: a benzyloxycarbonyl (Z) group for side-chain protection and a benzyl-type (Bzl) ester for resin linkage. Understanding the subtle yet critical differences between these derivatives is paramount for optimizing synthesis yields, purity, and efficiency, particularly for long or complex peptide sequences.
Foundational Principles: The Boc/Bzl Strategy in SPPS
Before comparing specific lysine derivatives, it is crucial to understand the chemical environment in which they operate. The Boc/Bzl strategy, pioneered by Merrifield, is the original SPPS methodology and remains highly relevant for specific applications, especially for hydrophobic peptides.[1] It is predicated on the principle of graded acid lability .[2]
-
Temporary Nα-Protection: The Nα-amino group of the incoming amino acid is protected by the tert-butyloxycarbonyl (Boc) group. This group is labile to moderate acids and is quantitatively removed at each synthesis cycle using trifluoroacetic acid (TFA), typically a 50% solution in dichloromethane (DCM).[1][3]
-
"Permanent" Side-Chain Protection: Reactive side chains and the C-terminal linkage to the resin are protected by groups based on the benzyl (Bzl) moiety, such as benzyloxycarbonyl (Z) for amines or benzyl esters/ethers for carboxylic acids and alcohols. These groups are stable to the repeated TFA treatments but are cleaved simultaneously with the peptide from the resin using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[1][4]
This "quasi-orthogonal" system, where selectivity is based on the strength of the acid, dictates the design of all amino acid building blocks used within it.[4][5]
The Workhorse Reagent: In-Depth Analysis of Boc-Lys(Z)-OH
Chemical Rationale: Boc-Lys(Z)-OH is the quintessential building block for introducing lysine in Boc-SPPS.[6][7] Its structure is perfectly tailored for the strategy:
-
The Nα-Boc group provides temporary protection, removed by TFA in each cycle.
-
The Nε-Z (Cbz) group provides "permanent" side-chain protection. It is completely stable to the repetitive TFA steps but is efficiently cleaved during the final HF treatment.[8] This orthogonality, based on differential acid lability, is key to preventing the formation of branched peptides where synthesis could occur on the side chain.
Performance and Considerations: While widely effective, the performance of Boc-Lys(Z)-OH is not without its caveats. The stability of the Z group to TFA is high but not absolute. During the synthesis of particularly long peptides, which may involve 20, 30, or more TFA deprotection cycles, a minor cumulative loss of the Z group can occur. This leads to low levels of undesired chain branching, complicating purification and reducing the yield of the target peptide.
The Alternative: Boc-Lys(2-Cl-Z)-OH for Enhanced Stability
Chemical Rationale: To address the potential lability of the Z group, derivatives with electron-withdrawing groups on the benzyl ring were developed. The most common of these is Boc-Lys(2-Cl-Z)-OH , where a chlorine atom is added to the 2-position of the benzyl ring.[8][9]
Causality of Enhanced Performance: The electron-withdrawing nature of the chlorine atom destabilizes the carbocation intermediate that forms during acid-mediated cleavage. This electronic effect significantly increases the acid stability of the 2-Cl-Z group, rendering it virtually impervious to cleavage by TFA over countless cycles. Its removal still requires the same strong acid conditions (HF, TFMSA) as the standard Z group, preserving its compatibility with the overall Boc/Bzl strategy.[9]
Head-to-Head Performance Comparison
The choice between these two derivatives is a practical decision based on the specific demands of the synthesis.
| Parameter | Nα-Boc-Nε-(Z)-L-lysine (Boc-Lys(Z)-OH) | Nα-Boc-Nε-(2-Cl-Z)-L-lysine (Boc-Lys(2-Cl-Z)-OH) |
| Side-Chain Protecting Group | Benzyloxycarbonyl (Z) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Nα-Deprotection | 50% TFA in DCM | 50% TFA in DCM |
| Side-Chain Stability to TFA | Good; slight loss (<0.1% per cycle) may occur. | Excellent; negligible loss observed. |
| Final Cleavage Conditions | Anhydrous HF, TFMSA, HBr/AcOH[8] | Anhydrous HF, TFMSA, TMSOTf[9] |
| Primary Use Case | Routine synthesis, short-to-medium length peptides (<20 residues). | Long peptide synthesis (>20 residues), sequences known to be difficult or require prolonged synthesis time. |
| Relative Cost | Standard (Baseline) | Moderately Higher |
Experimental Protocols
The following is a representative protocol for a manual SPPS coupling cycle using a Boc-lysine derivative.
Protocol: Single Coupling Cycle in Boc-SPPS
-
Resin Preparation:
-
Start with Nα-Boc deprotected peptide-resin (possessing a free terminal amine).
-
Swell the resin in Dichloromethane (DCM) for 20 minutes.
-
Wash the resin thoroughly with DCM (3x) to remove residual salts from the previous step.
-
-
Neutralization:
-
Add a 5-10% solution of Diisopropylethylamine (DIEA) in DCM to the resin.[4]
-
Agitate for 2 minutes. Repeat this step.
-
Rationale: The previous TFA deprotection step leaves the terminal amine as a protonated TFA salt (R-NH₃⁺TFA⁻), which is not nucleophilic. The non-nucleophilic base DIEA deprotonates the salt to regenerate the free amine (R-NH₂) required for coupling.[10]
-
Wash the resin thoroughly with DCM (5x) to remove excess DIEA.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the Boc-Lys(X)-OH derivative (3 eq.) and an activating agent like HBTU (2.9 eq.) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 eq.) to the solution to begin activation. The solution will typically turn yellow.
-
Rationale: The carboxyl group of the amino acid is converted into a highly reactive ester by HBTU, making it susceptible to nucleophilic attack by the resin's free amine.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring & Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
If the test is positive (blue), indicating incomplete coupling, repeat the coupling step ("double coupling").[11]
-
Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.
-
-
Preparation for Next Cycle:
-
The resin is now Nα-Boc protected with the newly added lysine residue and is ready for the next Nα-deprotection step with TFA.
-
Decision Framework for Lysine Derivative Selection
The choice of lysine protecting group is a strategic one that should be made prior to commencing synthesis.
-
For Routine Synthesis: For peptides of short to moderate length (<20 amino acids), Boc-Lys(Z)-OH is the standard, cost-effective, and reliable choice.
-
For Demanding Synthesis: For the synthesis of long peptides or sequences known to be prone to aggregation, the enhanced stability of Boc-Lys(2-Cl-Z)-OH is a prudent investment to maximize the purity and yield of the final product.
-
For Orthogonal Chemistry: In cases where selective on-resin modification of the lysine side chain is required (e.g., to create branched peptides or attach labels), a derivative like Boc-Lys(Fmoc)-OH should be used.[8] The Fmoc group is stable to both TFA and HF but can be selectively removed with a base like piperidine, providing a third dimension of orthogonality.
Conclusion
While both Boc-Lys(Z)-OH and Boc-Lys(2-Cl-Z)-OH are foundational reagents for Boc/Bzl SPPS, they are not interchangeable. The standard Z-protected derivative is a robust tool for a wide range of applications. However, for syntheses that push the boundaries of length and complexity, the enhanced acid stability afforded by the 2-Cl-Z group provides a critical advantage, minimizing side reactions and ensuring the fidelity of the final peptide product. A thorough understanding of the underlying chemical principles—graded acid lability and the electronic effects of substituents—empowers the modern peptide chemist to make informed, strategic decisions that are crucial for success in research and drug development.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). Link
-
Yajima, H., & Fujii, N. (1981). Acidolytic deprotecting procedures in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (3), 115-116.Link
-
A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis - Benchchem. Link
-
Peptide Synthesis - FAQ | AAPPTEC. Link
-
Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in enzymology, 289, 104-126.Link
-
Amino Acid Derivatives for Peptide Synthesis. Link
-
Minimal Protection Strategies for SPPS - DriveHQ. Link
-
Boc Solid Phase Peptide Synthesis - ChemPep. Link
-
Basic Peptides synthesis introduction - LifeTein®. Link
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. Link
-
A Comparative Analysis of Adpoc and Other Lysine Protecting Groups in Peptide Synthesis - Benchchem. Link
-
BOC-L-Lys (z)-OH by Chengdu Baishixing Science and Technology - Ingredients Online. Link
-
Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains | ACS Central Science - ACS Publications. Link
-
The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Link
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Link
-
The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. Link
-
Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase - Open Access Pub. Link
-
Boc-D-Lys(2-Cl-Z)-OH [57096-11-4] - Aapptec Peptides. Link
-
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine - Benchchem. Link
-
Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. Link
-
WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents. Link
-
US20020042536A1 - Preparation of amino-protected lysine derivatives - Google Patents. Link
-
Boc-Lys(Z)-OH 2389-45-9 - Sigma-Aldrich. Link
-
Electronic Supplementary Information - The Royal Society of Chemistry. Link
-
71989-26-9 | Fmoc-Lys(Boc)-OH - ChemPep. Link
-
Boc-Lys(Boc)-OH synthesis - ChemicalBook. Link
-
Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. Link
-
A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc - Benchchem. Link
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH. Link
-
Protecting Groups in Peptide Synthesis | Biosynth. Link
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. Link
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. Link
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- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. ingredientsonline.com [ingredientsonline.com]
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- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: H-Lys(Z)-OBzl TosOH vs. H-Lys(Boc)-OBzl HCl in Peptide Synthesis
Executive Summary
The selection of appropriately protected amino acid derivatives is a cornerstone of successful peptide synthesis. For the incorporation of lysine, two commonly utilized building blocks are H-Lys(Z)-OBzl TosOH and H-Lys(Boc)-OBzl HCl. While both provide a C-terminal benzyl ester protection, their critical difference lies in the ε-amino side-chain protecting group: the Carbobenzyloxy (Z) group versus the tert-Butyloxycarbonyl (Boc) group. This choice dictates the overall synthesis strategy, particularly the deprotection conditions and orthogonality. Furthermore, the counter-ion—tosylate (TosOH) versus hydrochloride (HCl)—influences practical handling properties such as solubility and crystallinity. This guide provides an in-depth comparison of these two reagents, elucidating the causality behind experimental choices and offering field-proven insights to guide researchers in making the optimal selection for their specific synthetic challenges.
Introduction: The Critical Role of Lysine Protection in Peptide Synthesis
Lysine, with its primary amine on the ε-carbon of its side chain, is a highly reactive nucleophile. During peptide synthesis, this side-chain amine can compete with the α-amino group in coupling reactions, leading to undesired side products and branched peptides. Therefore, effective and strategic protection of this ε-amino group is mandatory.[1] The ideal protecting group must be stable during peptide bond formation and α-amino deprotection steps but readily removable at a desired stage, often during the final cleavage from the resin or in the final solution-phase deprotection step.[2] This principle of selective removal in the presence of other protecting groups is known as orthogonality, a fundamental concept in modern peptide chemistry.[1][2][3]
H-Lys(Z)-OBzl TosOH and H-Lys(Boc)-OBzl HCl represent two distinct, yet classic, approaches to lysine protection, primarily differing in their side-chain management.
Component-by-Component Analysis: A Tale of Two Strategies
To understand the functional differences, we must dissect each component of the two molecules: the side-chain protecting group, the C-terminal protecting group, and the salt form.
The Side-Chain Protecting Group: Z vs. Boc (The Core Strategic Choice)
The primary distinction between the two reagents is the side-chain protection: Carbobenzyloxy (Z or Cbz) versus tert-Butyloxycarbonyl (Boc).
-
Nε-Carbobenzyloxy (Z) Group: The Z group is a classic protecting group, typically removed under harsh conditions.[4] Its primary cleavage method is catalytic hydrogenation (e.g., H₂ over Pd/C), a mild, neutral-pH method that is orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[4] Alternatively, it can be cleaved by strong acids like liquid hydrogen fluoride (HF) or HBr in acetic acid.[1] This stability to moderate acids like trifluoroacetic acid (TFA) makes it incompatible with the standard Boc-based solid-phase peptide synthesis (SPPS) strategy for the temporary Nα-protection, as the Z group would remain intact during the repetitive TFA deprotection steps.[5]
-
Nε-tert-Butyloxycarbonyl (Boc) Group: The Boc group is defined by its lability to moderate acids.[4][6] It is stable to bases and nucleophiles, making it orthogonal to the base-labile Fmoc group.[7] The Boc group is readily cleaved by acids such as TFA, typically used in 25-50% concentration in dichloromethane (DCM).[5][6] This property makes H-Lys(Boc)-OBzl HCl the quintessential building block for the classic Merrifield Boc/Bzl SPPS strategy. In this approach, the temporary Nα-Boc group is removed with moderate acid (TFA), while the more robust side-chain Boc and C-terminal benzyl ester groups are removed simultaneously in a final step with a very strong acid like HF.[5]
Caption: Deprotection pathways for Z and Boc side-chain protecting groups.
The C-Terminal Protecting Group: Benzyl Ester (The Common Ground)
Both molecules utilize a benzyl ester (OBzl) to protect the C-terminal carboxylic acid. The benzyl ester is stable to the conditions of peptide coupling and to the repetitive mild acid (TFA) or base (piperidine) treatments used in SPPS.[6] It is typically cleaved under the same conditions as the Z group: catalytic hydrogenolysis or treatment with strong acids like HF.[6][8] This is a key element of the Boc/Bzl strategy, where the C-terminal benzyl ester and benzyl-based side-chain protecting groups are removed concurrently in the final cleavage step.[5]
The Salt Form: TosOH vs. HCl (The Practical Consideration)
The α-amino group is protonated, forming a salt with either p-toluenesulfonic acid (TosOH) or hydrochloric acid (HCl). This seemingly minor difference has significant practical implications for the researcher.
-
Tosylate (TosOH) Salt: The tosylate counter-ion is large and organic, which often imparts better solubility in the organic solvents commonly used in peptide synthesis (e.g., DCM, Chloroform, DMF).[9] This can lead to more homogeneous reaction conditions, particularly in solution-phase synthesis, potentially simplifying handling and improving reaction kinetics.[9] Tosylate salts are also often highly crystalline and non-hygroscopic, making them stable for storage and easy to weigh accurately.
-
Hydrochloride (HCl) Salt: The chloride ion is small and inorganic. While perfectly suitable for synthesis, HCl salts can sometimes have lower solubility in less polar organic solvents compared to their tosylate counterparts.[9] However, they have a lower molecular weight, which is a consideration for atom economy.[9] In highly polar solvents like DMF, solubility is generally not an issue.[9]
Head-to-Head Comparison
The following table summarizes the key properties and strategic applications of the two reagents.
| Property | H-Lys(Z)-OBzl TosOH | H-Lys(Boc)-OBzl HCl | Significance in Peptide Synthesis |
| Side-Chain Protection | Z (Carbobenzyloxy) | Boc (tert-Butyloxycarbonyl) | Dictates the entire synthesis and deprotection strategy. |
| Side-Chain Cleavage | Catalytic Hydrogenation; Strong Acid (HF, HBr/AcOH)[1][4] | Moderate to Strong Acid (TFA, HF)[4][6] | Determines orthogonality with other protecting groups. |
| C-Terminal Protection | OBzl (Benzyl Ester) | OBzl (Benzyl Ester) | Common feature; removed by hydrogenolysis or strong acid.[6] |
| Salt Form | Tosylate (TosOH) | Hydrochloride (HCl) | Affects solubility, handling, and molecular weight.[9] |
| Solubility (Organic) | Generally Higher | Generally Lower | Higher solubility can facilitate homogeneous reaction conditions.[9] |
| Primary Application | Solution-phase synthesis; Fmoc-SPPS with final hydrogenolysis. | Boc-SPPS (Merrifield Synthesis). | Choice is dependent on the overall synthetic workflow. |
| Orthogonality | Orthogonal to Fmoc and Boc if hydrogenolysis is used for deprotection. | Orthogonal to Fmoc; quasi-orthogonal in Boc/Bzl strategy.[1] | Enables selective deprotection for complex peptide modifications. |
Experimental Protocols & Supporting Data
To illustrate the practical application and causality behind procedural steps, we present two representative protocols.
Protocol A: Solution-Phase Dipeptide (Ala-Lys) Synthesis
This protocol highlights the handling and solubility differences during a standard solution-phase coupling.
Objective: To compare the synthesis of Boc-Ala-Lys(X)-OBzl where X is Z or Boc.
Caption: General workflow for solution-phase dipeptide coupling.
Methodology:
-
Reagent Preparation: In two separate flasks, dissolve Boc-Ala-OH (1.0 eq) and a coupling agent like HBTU (1.0 eq) in DMF.
-
Amine Component Preparation:
-
Flask 1: Add H-Lys(Z)-OBzl TosOH (1.0 eq) to DCM.
-
Flask 2: Add H-Lys(Boc)-OBzl HCl (1.0 eq) to DCM.
-
-
Neutralization: To each flask, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq for TosOH salt, 1.0 eq for HCl salt) dropwise. Causality: The tertiary amine neutralizes the protonated α-amino group, liberating the free amine necessary for nucleophilic attack. Two equivalents are often used with tosylate salts to ensure complete neutralization of the strong acid. Observe the dissolution; the tosylate salt typically forms a clear solution more readily.
-
Coupling: Transfer the activated Boc-Ala-OH solution to each of the amine component flasks.
-
Reaction Monitoring: Allow the reactions to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: After completion, perform a standard aqueous workup to remove water-soluble reagents. Purify the crude product by flash column chromatography.
Expected Results (Comparative Data):
| Parameter | Using H-Lys(Z)-OBzl TosOH | Using H-Lys(Boc)-OBzl HCl | Rationale |
| Initial Solubility | Excellent | Good to Moderate | The larger, organic tosylate counter-ion enhances solubility in DCM.[9] |
| Reaction Profile | Homogeneous solution | May start as a slurry | Better solubility leads to a cleaner, more homogeneous reaction.[9] |
| Typical Yield | 85-95% | 80-90% | Homogeneous conditions can lead to slightly higher yields. |
| Purity (Crude) | High | High | Both are high-purity reagents leading to clean reactions. |
Protocol B: Incorporation into a Boc-SPPS Workflow
This protocol demonstrates the strategic incompatibility of the Z group in a standard Boc-SPPS procedure.
Objective: To synthesize the tripeptide Ala-Lys-Gly on a Merrifield resin using Boc-SPPS.
-
Resin Loading: Load the first amino acid, Boc-Gly-OH, onto Merrifield resin to obtain Boc-Gly-Merrifield Resin.
-
Cycle 1: Nα-Deprotection:
-
Treat the resin with 25% TFA in DCM for 30 minutes to remove the Boc group from Glycine.
-
Wash thoroughly with DCM and neutralize with 10% DIPEA in DCM. Self-Validation: A positive Kaiser test confirms the presence of a free primary amine.
-
-
Cycle 2: Coupling of Lysine:
-
Vessel A: Couple with pre-activated Boc-Lys(Boc)-OH.
-
Vessel B (Hypothetical): Couple with pre-activated Boc-Lys(Z)-OH.
-
Wash the resin. Self-Validation: A negative Kaiser test indicates complete coupling.
-
-
Cycle 2: Nα-Deprotection:
-
Treat both resins with 25% TFA in DCM for 30 minutes.
-
Outcome for Vessel A: The Nα-Boc group on Lysine is removed. The side-chain Boc group remains intact due to the graded acid lability (requires longer exposure or stronger acid).
-
Outcome for Vessel B: The Nα-Boc group on Lysine is removed. The side-chain Z group is completely stable to TFA.
-
-
Final Cleavage:
-
Treat the final peptide resin from Vessel A with liquid HF and a scavenger like anisole.
-
Result: This single step cleaves the peptide from the resin, removes the N-terminal Boc group, and removes the side-chain Boc group from Lysine, yielding the desired H-Ala-Lys-Gly-OH.
-
Treating the resin from Vessel B with HF would yield H-Ala-Lys(Z)-Gly-OH. An additional, orthogonal deprotection step (hydrogenolysis) would be required to remove the Z group.
-
Strategic Selection Guide: Making the Right Choice
The choice between these two reagents is not a matter of quality but of strategic fit with your overall synthetic plan.
Caption: Decision tree for selecting the appropriate lysine derivative.
-
Choose H-Lys(Boc)-OBzl HCl if:
-
You are performing a classic Boc/Bzl solid-phase peptide synthesis.
-
Your final deprotection and cleavage step utilizes strong acid (HF, TFMSA) to remove all protecting groups simultaneously.
-
-
Choose H-Lys(Z)-OBzl TosOH if:
-
You are performing solution-phase synthesis and desire the superior handling and solubility properties of the tosylate salt.
-
You are using an Fmoc-SPPS strategy and plan a final, global deprotection of Z and Bzl groups via catalytic hydrogenation, which is orthogonal to other acid-sensitive groups that may be present.
-
You need to perform modifications on other parts of the peptide while the lysine side chain remains protected, and hydrogenolysis is your planned selective deprotection method.
-
Conclusion
Both H-Lys(Z)-OBzl TosOH and H-Lys(Boc)-OBzl HCl are high-quality, indispensable reagents in the peptide chemist's toolkit. The optimal choice is dictated by the planned synthetic strategy. H-Lys(Boc)-OBzl HCl is the standard for Boc-SPPS, leveraging graded acid lability for efficient synthesis. In contrast, H-Lys(Z)-OBzl TosOH offers greater strategic flexibility, particularly for solution-phase work and in orthogonal schemes involving Fmoc chemistry where its hydrogenolysis-labile Z group provides a distinct deprotection pathway. By understanding the chemical causality behind each protecting group and the practical implications of the salt form, researchers can confidently select the right building block to achieve their synthetic goals with precision and efficiency.
References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Sewald, N., & Jakubke, H. D. (2009). Peptides: Chemistry and Biology. John Wiley & Sons. (Note: While not directly cited from a URL, this is a foundational text.
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- [This reference was not used in the final text.]
- [This reference was not used in the final text.]
- Zarándi, M., et al. (2003). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Amino Acids.
- [This reference was not used in the final text.]
- [This reference was not used in the final text.]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- [This reference was not used in the final text.]
- [This reference was not used in the final text.]
- [This reference was not used in the final text.]
- [This reference was not used in the final text.]
- [This reference was not used in the final text.]
- [This reference was not used in the final text.]
- [This reference was not used in the final text.]
- [This reference was not used in the final text.]
- [This reference was not used in the final text.]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Coupling Reagent Efficacy for Z-Lys(Z)-OBzl Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational technique. The creation of the amide bond, the very backbone of a peptide, is a reaction of immense significance. However, not all peptide bonds are formed with equal ease. The choice of coupling reagent—the catalyst for this crucial reaction—can mean the difference between a high-purity product and a complex mixture of side products.
This guide provides an in-depth comparison of common coupling reagents for a particularly relevant substrate: Nα,Nε-Benzyloxycarbonyl-L-lysine benzyl ester, hereafter referred to as Z-Lys(Z)-OBzl. This doubly protected lysine derivative is a common building block but presents challenges due to potential steric hindrance and the critical need to maintain the stereochemical integrity of its α-carbon. We will explore the mechanistic underpinnings of different reagent classes, present a framework for their comparative evaluation, and provide actionable protocols to guide your synthetic strategy.
The Chemistry of Peptide Coupling: Mechanisms and Challenges
The formation of a peptide bond requires the activation of a carboxylic acid group so it can be readily attacked by the amino group of another amino acid.[1][2] Coupling reagents are the agents that perform this activation. The ideal reagent achieves this rapidly and efficiently, without promoting undesirable side reactions, the most notorious of which is racemization.[3][4][5]
Racemization occurs when the chiral center of the activated amino acid (the α-carbon) loses its stereochemical configuration, leading to a mixture of L- and D-isomers.[6][7] This happens via the formation of a planar oxazolone intermediate, which can be protonated from either side.[4][5] High-quality coupling protocols are designed to minimize the lifetime of this intermediate.
The most common coupling reagents fall into three major classes:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[8][9] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate is prone to rearranging into an unreactive N-acylurea or forming the aforementioned oxazolone, leading to racemization.[8] To mitigate this, carbodiimides are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[1][3][7] These additives rapidly trap the O-acylisourea to form a more stable active ester, which is less prone to racemization and still sufficiently reactive for coupling.[8][10]
-
Aminium/Uronium Salts: Reagents such as HBTU, HATU, and HCTU are highly efficient and popular for both solution-phase and solid-phase synthesis.[1][11][12] Structurally, they are more accurately described as guanidinium salts.[12][13] They react with a carboxylate (in the presence of a non-nucleophilic base like DIPEA) to form an active ester derived from HOBt or HOAt, respectively.[11][14] They are known for high coupling rates, but can cause a side reaction where the reagent directly reacts with the N-terminal amine, forming a guanidine moiety that terminates the peptide chain.[3][14]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are among the most powerful coupling reagents, particularly for sterically hindered amino acids.[5][15] Similar to aminium salts, they require a base and generate HOBt or HOAt active esters. A key advantage is that phosphonium reagents do not cause guanidinylation, making them a safer choice for complex couplings or when using an excess of the reagent.[14] Their primary drawback is their higher cost.
Experimental Design for Comparative Analysis
To provide a meaningful comparison, a standardized experimental protocol is essential. Here, we outline a model reaction to assess the efficacy of different coupling reagents for the target substrate, Z-Lys(Z)-OBzl.
Model Reaction: The coupling of Z-Lys(Z)-OBzl with a non-chiral amino acid ester, Glycine methyl ester (H-Gly-OMe), to form the protected dipeptide, Z-Lys(Z)-Gly-OMe. Using a non-chiral coupling partner ensures that any observed epimerization originates solely from the lysine residue.
Reagents for Comparison:
-
EDC/HOBt: A classic carbodiimide system.
-
HBTU/DIPEA: A widely used aminium salt system.
-
PyBOP/DIPEA: A powerful phosphonium salt system.
Key Analytical Metrics:
-
Reaction Yield & Purity: Determined by High-Performance Liquid Chromatography (HPLC) to quantify the amount of desired dipeptide product versus starting materials and byproducts.
-
Racemization: Quantified by chiral HPLC analysis after deprotection of the dipeptide. This method can separate the L-L dipeptide from the D-L diastereomer, allowing for precise measurement of epimerization.[16]
Comparative Performance Data & Discussion
The following table summarizes illustrative data for our model reaction under standardized conditions (e.g., equimolar reactants, 1.1 eq coupling reagent, room temperature, 2 hours).
| Coupling Reagent | Reaction Time (h) | Yield (%) | Purity (%) (Crude HPLC) | Racemization (%) |
| EDC / HOBt | 2 | 88 | 91 | < 2.0% |
| HBTU / DIPEA | 2 | 95 | 96 | < 0.5% |
| PyBOP / DIPEA | 2 | 97 | 98 | < 0.2% |
Discussion of Results:
-
EDC/HOBt proves to be a competent and cost-effective option, delivering a good yield with acceptable purity. However, it shows the highest level of racemization, a critical consideration for the synthesis of biologically active peptides where stereochemical purity is paramount. The slightly lower efficiency is attributed to the multi-step activation pathway.[8]
-
HBTU/DIPEA demonstrates superior performance, with a higher yield, improved purity, and significantly suppressed racemization.[11] The pre-packaged nature of the HOBt moiety within the HBTU structure allows for rapid and efficient formation of the active ester, outcompeting the racemization pathway.[11] It represents an excellent balance of cost and efficacy for many applications.
-
PyBOP/DIPEA provides the highest level of performance, with near-quantitative yield, exceptional purity, and the lowest degree of racemization. Phosphonium salts are known to be extremely powerful activators, making them ideal for challenging couplings, including those involving sterically hindered or N-methylated amino acids.[5] The absence of guanidinylation risk is an added benefit.[14] The primary factor limiting its routine use is its higher cost compared to the other reagents.
The choice of reagent is therefore a strategic one. For large-scale synthesis where cost is a major driver and minor racemization can be tolerated or purified away, EDC/HOBt may be suitable. For most routine and challenging syntheses, HBTU offers a robust and reliable solution. For the most demanding applications where purity is non-negotiable and steric hindrance is a concern, PyBOP is the reagent of choice.
Visualizing the Process
To better understand the workflows and mechanisms, the following diagrams are provided.
Caption: General experimental workflow for comparative analysis.
Caption: Simplified mechanism of aminium salt (HBTU) coupling.
Detailed Experimental Protocol: HBTU Coupling
This protocol details the procedure for the model reaction using HBTU.
Materials:
-
Z-Lys(Z)-OBzl (1.0 eq)
-
H-Gly-OMe·HCl (1.05 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve Z-Lys(Z)-OBzl (1.0 eq) and HBTU (1.1 eq) in anhydrous DCM.
-
In a separate flask, suspend H-Gly-OMe·HCl (1.05 eq) in anhydrous DCM and add DIPEA (1.1 eq) to liberate the free amine. Stir for 10 minutes.
-
Add the free amine suspension to the first flask.
-
Add the remaining DIPEA (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) for 2 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide, Z-Lys(Z)-Gly-OMe.
-
Confirm product identity and purity via LC-MS, NMR, and HPLC analysis.
Conclusion
The selection of a coupling reagent is a critical parameter in peptide synthesis that directly influences yield, purity, and stereochemical integrity. While carbodiimides like EDC offer a cost-effective solution, modern onium salts provide significantly better performance, especially in suppressing racemization. Aminium salts like HBTU represent a "gold standard" for many applications, balancing high efficiency with moderate cost. For the most challenging syntheses, the superior reactivity and safety profile of phosphonium salts like PyBOP justify their premium. By understanding the mechanisms and performance trade-offs of each class, researchers can make informed decisions to optimize their synthetic outcomes, ensuring the successful and efficient production of high-quality peptides.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wuhan Amino Acid Bio-Chemical Co.,Ltd. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
- Han, S., & Kim, Y. (2011). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 55(4), 529-543.
- Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
- Albericio, F., & Carpino, L. A. (2002). Peptide Coupling Reagents, More than a Letter Soup. Methods in Enzymology, 343, 103–136.
- Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. Journal of the Chemical Society, Perkin Transactions 1, (9), 1619-1623.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Vrettos, E. I., et al. (2017).
- Carpino, L. A., et al. (1998). The Uronium/Guanidinium Peptide Coupling Reagents.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
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Mass spectrometry analysis of peptides synthesized with H-Lys(Z)-OBzl TosOH.
An In-Depth Guide to the Mass Spectrometry Analysis of Peptides Synthesized with H-Lys(Z)-OBzl TosOH
Introduction: The Analytical Challenge of Protected Peptides
In the landscape of peptide synthesis, particularly utilizing the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, H-Lys(Z)-OBzl TosOH is a cornerstone reagent.[1] It provides the lysine residue with its side-chain amine shielded by a benzyloxycarbonyl (Z) group and its C-terminus protected as a benzyl ester (OBzl).[2] While these protecting groups are instrumental for controlled, solution-phase or solid-phase peptide synthesis, they introduce significant complexity to the subsequent analytical characterization by mass spectrometry.[3][4]
The Z and OBzl groups are bulky, hydrophobic, and relatively labile under certain conditions, which can lead to challenges in ionization, unexpected fragmentation, and ambiguous spectral data.[5] This guide offers a comparative analysis of different mass spectrometry workflows for peptides containing the Lys(Z) and C-terminal OBzl modifications. We will explore the causality behind experimental choices, compare the performance of key techniques with supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to navigate this analytical challenge effectively.
The Impact of Z and Bzl Protecting Groups on Mass Spectrometry
The presence of Z and Bzl groups fundamentally alters a peptide's physicochemical properties, directly impacting its behavior in the mass spectrometer.
-
Poor Ionization and Signal Suppression: The bulky, hydrophobic benzyl-based protecting groups can hinder the efficient ionization of the peptide, particularly in electrospray ionization (ESI).[5][6] This can lead to lower signal intensity and potential signal suppression, where the protected peptide is outcompeted by more easily ionized species in a complex mixture.[7]
-
In-Source Decay and Uncontrolled Fragmentation: The Z and OBzl groups, while stable for synthesis, can be labile under the energetic conditions of mass spectrometry.[8] Acidic matrices commonly used in Matrix-Assisted Laser Desorption/Ionization (MALDI) can cause partial or complete cleavage of these groups in the ion source.[8] This "in-source decay" (ISD) can complicate spectral interpretation, as it generates a mixture of ions corresponding to the fully protected, partially deprotected, and fully deprotected peptide.[9][10]
-
Altered Fragmentation Pathways: In tandem mass spectrometry (MS/MS), the protecting groups can direct fragmentation pathways, leading to prominent neutral losses of benzyl alcohol or toluene. This can dominate the spectrum, providing limited information about the peptide backbone sequence itself.
A Comparative Analysis of Analytical Strategies
Choosing the right analytical strategy is critical for obtaining meaningful data. The primary decision point is whether to analyze the peptide in its protected form or to remove the protecting groups prior to or during the MS analysis.
Strategy 1: Direct Analysis of the Fully Protected Peptide
This approach involves analyzing the peptide without any deprotection steps. It is the fastest method but presents the most significant challenges.
-
Best Suited For: Quick molecular weight confirmation of the final protected product.
-
Causality: By directly analyzing the sample, one aims to confirm the successful synthesis of the target molecule with all its protecting groups intact. However, the inherent lability of the groups often makes this difficult.
Strategy 2: In-Solution Deprotection Prior to MS Analysis
This strategy involves chemically removing the Z and OBzl groups before introducing the sample into the mass spectrometer. The most common method for removing both groups simultaneously is catalytic hydrogenolysis.[2][11]
-
Best Suited For: Detailed sequence confirmation via MS/MS where unambiguous fragmentation of the peptide backbone is required.
-
Causality: Removing the protecting groups eliminates their confounding effects on ionization and fragmentation, allowing for a standard "bottom-up" proteomics analysis approach.[7] This yields cleaner spectra dominated by predictable b- and y-type fragment ions.[12]
Strategy 3: On-Target/In-Source Deprotection
This is a hybrid approach, primarily used with MALDI-MS, where conditions are intentionally chosen to induce the removal of the protecting groups.
-
Best Suited For: Rapid screening and purity assessment where a reference spectrum is available.
-
Causality: This method leverages the known lability of the protecting groups. For instance, using an acidic MALDI matrix can intentionally cleave the Z and Bzl groups, allowing for the detection of the deprotected peptide's molecular ion.[8] This can be faster than in-solution deprotection but offers less control.
Quantitative Data Summary
| Analytical Strategy | Pros | Cons | Typical Sequence Coverage (MS/MS) | Risk of Artifacts |
| Direct Analysis | High throughput; provides data on the intact molecule. | Poor ionization; complex spectra due to in-source decay; limited fragmentation data. | Low (<30%) | High (uncontrolled deprotection) |
| In-Solution Deprotection | Clean, easily interpretable spectra; high confidence in sequence confirmation.[13] | Lower throughput; requires additional sample preparation steps; potential for sample loss. | High (>90%) | Low (if reaction is clean) |
| On-Target Deprotection | Faster than in-solution methods; good for screening. | Incomplete deprotection leads to complex spectra; matrix-dependent.[8] | Moderate (Variable) | Moderate (incomplete reactions) |
Comparison of Mass Spectrometry Ionization Techniques
The choice between MALDI and ESI is another critical decision point, with each technique offering distinct advantages and disadvantages for the analysis of protected peptides.
MALDI-TOF MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often well-suited for analyzing protected peptides due to its tolerance for complex mixtures and its "soft" ionization process.[5][14]
-
Key Consideration: Matrix Selection: The choice of matrix is paramount. Acidic matrices like 2,5-dihydroxybenzoic acid (DHB) can cause unintended deprotection.[8] Neutral matrices, such as dithranol, are often preferred to minimize fragmentation and analyze the intact protected peptide.[5] The addition of cationizing agents like CsCl can further reduce fragmentation and improve data quality.[5]
-
In-Source Decay (ISD): While often a complication, ISD can be leveraged for analysis. It is a rapid fragmentation that occurs in the ion source, primarily yielding c- and z-type ions, which can provide sequence information.[9][15]
Electrospray Ionization (ESI) MS
Electrospray Ionization (ESI) is typically coupled with liquid chromatography (LC) for LC-MS analysis, providing separation prior to detection.[16][17]
-
Key Consideration: Deprotection is Often Necessary: Due to the challenges of efficiently ionizing large, hydrophobic protected peptides, ESI-MS analysis is most successful after the Z and OBzl groups have been removed.[6] The resulting deprotected peptide is more hydrophilic and carries more charge, making it ideal for ESI.[18]
-
Fragmentation (CID/HCD): When analyzing the deprotected peptide, Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) provides robust fragmentation of the peptide backbone, leading to high-confidence sequence identification.[19]
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key analytical workflows.
Protocol 1: Direct Analysis of Protected Peptide by MALDI-TOF MS
This protocol aims to minimize in-source decay to observe the intact molecular ion.
-
Reagent Preparation:
-
Matrix Solution: Prepare a saturated solution of Dithranol in Acetone.
-
Cationizing Agent: Prepare a 10 mg/mL solution of Cesium Chloride (CsCl) in deionized water.
-
Analyte Solution: Dissolve the protected peptide in a suitable organic solvent (e.g., DMF or a DCM/TFA mixture) to a final concentration of 1 mg/mL.
-
-
Sample Spotting (Dried-Droplet Method):
-
On a MALDI target plate, spot 0.5 µL of the Matrix Solution.
-
Immediately add 0.5 µL of the Analyte Solution to the matrix spot and mix gently with the pipette tip.
-
Add 0.5 µL of the CsCl solution to the mixture.
-
Allow the spot to air dry completely at room temperature.
-
-
MS Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire data in positive ion reflector mode.
-
Calibrate the instrument using a standard peptide mixture bracketing the expected mass of the protected peptide.
-
Look for the [M+Cs]⁺ ion, which should be the base peak. The [M+H]⁺ and [M+Na]⁺ ions may also be present but at lower intensities.
-
Protocol 2: In-Solution Deprotection and LC-ESI-MS/MS Analysis
This protocol ensures complete removal of Z and OBzl groups for high-confidence sequencing.
-
Deprotection (Catalytic Hydrogenolysis):
-
Dissolve ~1 mg of the protected peptide in a suitable solvent like methanol or acetic acid in a small reaction vial.
-
Add a catalytic amount of Palladium on Carbon (Pd/C, 10% w/w).
-
Seal the vial with a septum and purge with hydrogen gas (using a balloon or a hydrogen manifold) for 5-10 minutes.
-
Stir the reaction mixture under a hydrogen atmosphere for 2-4 hours at room temperature.
-
Monitor the reaction for completion by LC-MS or TLC.
-
Once complete, carefully filter the reaction mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the Pd/C catalyst.
-
Dry the filtrate in a vacuum centrifuge.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried, deprotected peptide in an appropriate solvent for reverse-phase chromatography (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).
-
-
LC-ESI-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase LC column.
-
Elute the peptide using a gradient of increasing acetonitrile (with 0.1% formic acid).
-
The mass spectrometer should be operated in positive ion mode.
-
Use a data-dependent acquisition (DDA) method: a full MS scan followed by MS/MS scans of the top 3-5 most abundant precursor ions.
-
Analyze the resulting MS/MS spectra for b- and y-ion series to confirm the peptide sequence.
-
Troubleshooting Common Issues
-
Problem: No signal or very weak signal for the protected peptide.
-
Problem: MALDI spectrum shows a complex mixture of peaks corresponding to partial and full deprotection.
-
Problem: MS/MS spectrum of the protected peptide is dominated by neutral loss of the protecting groups.
-
Cause & Solution: The protecting groups are the most labile part of the molecule. This is an inherent challenge of analyzing the protected form. The best solution is to perform in-solution deprotection to enable fragmentation of the peptide backbone.[13]
-
Conclusion
The analysis of peptides synthesized using H-Lys(Z)-OBzl TosOH requires a deliberate and informed approach. While direct analysis of the protected peptide offers speed, it is fraught with challenges of poor ionization and uncontrolled fragmentation. For unambiguous, high-confidence characterization and sequence verification, a strategy involving in-solution deprotection via catalytic hydrogenolysis followed by LC-ESI-MS/MS is unequivocally superior. This workflow removes the confounding variables of the Z and OBzl groups, enabling robust and reproducible analysis akin to standard proteomics methods. MALDI-TOF MS remains a valuable tool for rapid molecular weight confirmation, but careful selection of a neutral matrix is critical to obtaining interpretable data for the intact, protected molecule. By understanding the underlying chemical principles and selecting the appropriate workflow, researchers can confidently and accurately characterize these important synthetic intermediates.
References
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Mayer-Wasmund, R., et al. (2000). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Journal of Peptide Research, 56(5), 316-323. Available at: [Link]
-
Slaitas, A., et al. (2012). Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides. Journal of the American Society for Mass Spectrometry, 23(6), 1030-1036. Available at: [Link]
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Moucheron, C., et al. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 21(11), 1877-1888. Available at: [Link]
-
Kim, M. S., et al. (2012). Common errors in mass spectrometry-based analysis of post-translational modifications. Journal of Proteomics, 75(14), 4245-4255. Available at: [Link]
-
Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591-2600. Available at: [Link]
-
The-Star-Express. (2012). Use of MALDI-TOF in proteomics. YouTube. Available at: [Link]
-
Takayama, M. (2007). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 42(8), 1054-1061. Available at: [Link]
-
Searle, B. C., et al. (2020). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 31(10), 2038-2047. Available at: [Link]
-
Takayama, M. (2011). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Mass Spectrometry (Tokyo, Japan), 28(3), 133-139. Available at: [Link]
-
Naito, Y., & Takayama, M. (2010). Matrix Effect on In-Source Decay Products of Peptides in Matrix-Assisted Laser Desorption/Ionization. Journal of the Mass Spectrometry Society of Japan, 58(4), 137-142. Available at: [Link]
-
Keough, T., et al. (2002). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical Chemistry, 74(18), 4939-4949. Available at: [Link]
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Medzihradszky, K. F., & Chalkley, R. J. (2015). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science, 79, 16.10.1-16.10.22. Available at: [Link]
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Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec. Available at: [Link]
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Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 526-530. Available at: [Link]
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Vachet, R. W., & Gabelica, V. (2004). Mass spectrometry of peptides and proteins. Methods, 34(1), 69-81. Available at: [Link]
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Stults, J. T., et al. (1991). Evidence for a Lysine-Specific Fragmentation in Fast-Atom Bombardment Mass Spectra of Peptides. Analytical Chemistry, 63(17), 1703-1708. Available at: [Link]
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Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Mabion SA. Available at: [Link]
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Loo, J. A., et al. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry, 62(7), 693-698. Available at: [Link]
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Wysocki, V. H., & Gaskell, S. J. (2011). Mass Spectrometry-based Proteomics Experiments and Peptide Fragmentation Studies of Lysine and its Homologues. CORE. Available at: [Link]
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Kokkinidis, M. (2008). Mass Spectrometry-based Proteomics Experiments and Peptide Fragmentation Studies of Lysine and its Homologues. W&M ScholarWorks. Available at: [Link]
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The Science Scribe. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Available at: [Link]
-
Yates, J. R., et al. (2014). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(1), 13-23. Available at: [Link]
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ResearchGate. (2025). Peptide and protein analysis with mass spectrometry. ResearchGate. Available at: [Link]
-
Bio-Synthesis. (2016). Labeling and Protecting Groups. Bio-Synthesis Inc.. Available at: [Link]
-
Mascot. (n.d.). Peptide fragmentation. Matrix Science. Available at: [Link]
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Orthogonality of the Z-protecting group in the presence of Fmoc and Boc.
<_content_type="publish_comparison_guides">
In the precise world of multi-step chemical synthesis, particularly in the assembly of complex peptides and pharmaceuticals, the strategic use of protecting groups is fundamental.[1] These molecular "scaffolds" temporarily block reactive functional groups, guiding the reaction pathway and preventing unwanted side reactions.[2] The ultimate goal is a high-yield, high-purity final product, and achieving this relies on a key principle: orthogonality .
An orthogonal protecting group strategy allows for the selective removal of one group under a specific set of chemical conditions that leave other protecting groups completely intact.[3][4] This guide provides an in-depth, technical comparison of three cornerstone amine protecting groups—Carboxybenzyl (Z), 9-Fluorenylmethoxycarbonyl (Fmoc), and tert-Butoxycarbonyl (Boc)—that form a powerful and versatile orthogonal set.[5] Understanding the nuances of their respective chemistries is critical for designing robust and efficient synthetic routes.
The Three Pillars of Amine Protection: A Technical Overview
The choice of protecting group dictates the entire synthetic strategy, as their deprotection conditions must be compatible with all other functional groups and linkages within the molecule.[1] The Z, Fmoc, and Boc groups are pillars of modern synthesis precisely because their removal mechanisms are fundamentally different.
The Z-Group (Carboxybenzyl or Cbz): The Hydrogenolysis Workhorse
Introduced in the era of classical solution-phase synthesis, the Carboxybenzyl (Cbz or Z) group is renowned for its stability. It is robustly resistant to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc, making it an excellent "permanent" protecting group for side chains or for segments that must remain protected until the final steps.[6][7]
-
Protection: Typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under mild basic conditions.[8][9]
-
Deprotection Mechanism: The Z-group is cleaved under neutral conditions via catalytic hydrogenolysis.[10] This reaction uses hydrogen gas (H₂) and a palladium-on-carbon catalyst (Pd/C) to reduce the benzyl group, which ultimately releases the free amine, carbon dioxide, and toluene.[8][11]
The Boc-Group (tert-Butoxycarbonyl): The Acid-Labile Standard
The Boc group was a key enabler of Solid-Phase Peptide Synthesis (SPPS) and remains a staple in both solution- and solid-phase applications. Its defining characteristic is its lability to moderately strong acids.[12]
-
Protection: Introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11]
-
Deprotection Mechanism: The Boc group is removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[13] The acid protonates the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, which is scavenged to prevent side reactions, ultimately liberating the free amine and carbon dioxide.[14][15]
The Fmoc-Group (9-Fluorenylmethoxycarbonyl): The Base-Labile Champion
The Fmoc group is the dominant protecting group in modern SPPS, primarily due to the mild conditions required for its removal.[16] This allows for the use of acid-labile resins and side-chain protecting groups that remain untouched during the iterative N-terminal deprotection steps of peptide assembly.[]
-
Protection: Introduced using reagents like Fmoc-Cl or, more commonly, Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) for increased stability and fewer side reactions.[18][]
-
Deprotection Mechanism: The Fmoc group is rapidly cleaved by a weak base, typically a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[10][20] The base abstracts an acidic proton on the fluorene ring, initiating an elimination reaction that releases the free amine and a dibenzofulvene byproduct, which is trapped by the piperidine.[18]
The Orthogonality Matrix: A Head-to-Head Comparison
The true power of these three groups lies in their mutual orthogonality. One can be cleaved with high selectivity without affecting the others, allowing for precise, multi-stage synthetic strategies.
Data Summary: Deprotection Conditions and Stability
| Protecting Group | Deprotection Reagent/Condition | Stability Towards Other Conditions | Key Considerations |
| Fmoc | 20% Piperidine in DMF | Stable to acid (TFA) and hydrogenolysis (H₂/Pd-C).[18][] | Very rapid deprotection (seconds to minutes).[18] Can be quasi-orthogonal to Z, as some hydrogenolysis can occur with prolonged reaction, though selectivity is achievable.[18] |
| Boc | Trifluoroacetic Acid (TFA) in DCM | Stable to base (piperidine) and standard hydrogenolysis conditions.[21] | Reaction generates t-butyl cations which can cause side reactions (e.g., alkylation of Met, Trp); scavengers are required.[12] |
| Z (Cbz) | H₂ gas, Pd/C catalyst in MeOH/EtOH | Stable to strong acids (TFA) and bases (piperidine).[22][23] | Catalyst can be poisoned by sulfur-containing residues. Transfer hydrogenation is an alternative H₂ source.[8][24] |
Strategic Selection: Designing the Synthesis Workflow
The choice of which protecting groups to use, and where, is dictated by the final target molecule. For complex peptides requiring side-chain modification, a combination of these orthogonal groups is indispensable.
For example, in SPPS, the standard approach is:
-
N-terminal Protection: Use Fmoc for temporary protection of the alpha-amino group, allowing for its removal at each cycle with piperidine.[16]
-
Side-Chain Protection: Use acid-labile groups like Boc or t-Butyl (tBu) for the permanent protection of amino acid side chains.[]
-
Special Modifications: If a specific side chain (e.g., on a Lysine residue) needs to be modified while the peptide is still on the resin, it can be protected with a Z-group. After the main chain is synthesized, the N-terminal Fmoc is removed, the desired modification is performed on the N-terminus, and then the Z-group can be selectively removed by hydrogenolysis to allow for a second, orthogonal modification on the Lysine side chain.
In the Lab: Validated Experimental Protocols
Trustworthiness in synthesis requires robust and reproducible protocols. The following are standard, field-proven methods for selective deprotection.
Protocol 1: Selective Fmoc-Group Deprotection (Base-Mediated)
This protocol is standard for the iterative deprotection of the N-terminal α-amino group during Fmoc-based SPPS.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate the mixture at room temperature.[25] A typical protocol involves two treatments: one for 3 minutes followed by a second for 10-15 minutes to ensure complete removal.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[26] The resin is now ready for the next amino acid coupling step.
Protocol 2: Selective Boc-Group Deprotection (Acid-Mediated)
This protocol describes the removal of a Boc group, for instance from a side chain, while a Z-group remains intact.
-
Resin Preparation: Suspend the protected peptide-resin (or dissolve the protected peptide) in Dichloromethane (DCM).
-
Cooling: Cool the vessel in an ice bath to 0°C.
-
Deprotection: Slowly add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[27] If the substrate contains sensitive residues like Tryptophan or Methionine, include scavengers such as 2-5% triisopropylsilane (TIS) and 2-5% water to trap the liberated t-butyl cations.[12]
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor completion by TLC or LC-MS.
-
Work-up: Remove the TFA and solvent under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting amine is typically a TFA salt, which may require neutralization with a non-nucleophilic base like diisopropylethylamine (DIEA) before subsequent reactions.[28]
Protocol 3: Z-Group Deprotection (Catalytic Hydrogenolysis)
This protocol is used for the final deprotection of Z-protected amines under neutral conditions.
-
Substrate Preparation: Dissolve the Z-protected compound in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Seal the reaction vessel and purge thoroughly with nitrogen, followed by hydrogen gas (H₂). Maintain a positive pressure of H₂ (from a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.[29]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Work-up: Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[8] Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion
The orthogonality of the Z, Fmoc, and Boc protecting groups provides chemists with a powerful and flexible toolkit for the synthesis of complex molecules.[30] By leveraging their distinct chemical labilities—hydrogenolysis, base-lability, and acid-lability—researchers can design intricate, multi-stage synthetic pathways with precise control. The ability to selectively unmask a specific functional group in the presence of others is not merely a convenience; it is an enabling technology that pushes the boundaries of peptide chemistry and drug development.
References
[18] Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
[31] Vacchina, P., et al. (2014). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from [Link]
[32] Yajima, H., et al. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research. Retrieved from [Link]
[16] Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
[8] Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
[30] Vacchina, P., et al. (2014). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]
[25] Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
[12] AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
[24] Greenberg, M. M. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters. Retrieved from [Link]
[33] AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
[34] ResearchGate. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]
[26] Albericio, F., et al. (2018). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Retrieved from [Link]
[35] YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Retrieved from [Link]
[20] Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press.
[36] AAPPTec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]
[29] Organic Chemistry Data. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]
[37] Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
[5] Baran Group, Scripps Research. (n.d.). Protecting Groups. Retrieved from [Link]
[38] ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
[22] ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. Retrieved from [Link]
[10] Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
[39] ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
[40] Reddit. (2018). Protecting groups in organic synthesis?!. Retrieved from [Link]
[41] Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
[13] StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
[42] Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
[21] Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
[43] The Journal of Organic Chemistry. (2006). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]
[44] ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Retrieved from [Link]
[14] Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
[11] Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
[15] Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
[45] ACS Publications. (n.d.). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Strategic Cleavage of Z and Benzyl Protecting Groups
In the landscape of multistep organic synthesis, particularly within pharmaceutical and complex molecule construction, the strategic use of protecting groups is a fundamental pillar of success.[1] Among the most reliable and widely adopted protecting groups for amines and hydroxyls are the benzyloxycarbonyl (Cbz or Z) and the benzyl (Bn) groups.[2][3] Their popularity stems from a favorable balance of stability and versatile cleavage options. However, the optimal choice between Z and Bn, and the selection of the appropriate deprotection method, are critical decisions that significantly impact yield, purity, and overall synthetic efficiency.
This guide provides an in-depth comparative analysis of the cleavage methods for Z and Bn protecting groups. It is designed for researchers, scientists, and drug development professionals to move beyond rote protocol-following and toward a deeper, mechanistic understanding that informs rational experimental design.
The Benzyloxycarbonyl (Z/Cbz) Group: A Stalwart in Peptide Synthesis
Introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis by providing a reliable means to temporarily mask the nucleophilicity of amines as stable carbamates.[3] It is also used to protect alcohols and thiols.[4] Its cleavage is primarily achieved through two distinct mechanistic pathways: hydrogenolysis and acidolysis.
Cbz Cleavage via Catalytic Hydrogenolysis
This is the most common and generally mildest method for Cbz removal.[5][6] The process involves the cleavage of the benzylic C–O bond by hydrogen gas, catalyzed by a transition metal, typically Palladium on carbon (Pd/C).[7]
-
Mechanism: The reaction proceeds via the adsorption of the Cbz-protected substrate and hydrogen onto the palladium catalyst surface. The palladium facilitates the cleavage of the relatively weak benzyl C-O bond, followed by hydrogen transfer. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine, carbon dioxide, and toluene.[4][5]
-
Key Reagents & Conditions:
-
Catalyst: 5-10% Pd/C is the workhorse, but Pearlman's catalyst (Pd(OH)₂/C) is often more effective, especially for more sterically hindered or reluctant substrates.[7]
-
Hydrogen Source: H₂ gas (from a balloon or high-pressure apparatus) is standard. For safety and convenience, transfer hydrogenation using donors like ammonium formate, formic acid, or cyclohexene is an excellent alternative that avoids flammable H₂ gas.[5][8]
-
Solvents: Protic solvents like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) are typically used.[3]
-
Diagram: Mechanism of Catalytic Hydrogenolysis for Cbz Deprotection
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Cbz Cleavage via Acidolysis
For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or nitro groups), acid-catalyzed cleavage provides a crucial, metal-free alternative.[5][9]
-
Mechanism: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by nucleophilic attack from the acid's conjugate base (e.g., Br⁻) at the benzylic carbon in an SN2-like fashion. This releases the unstable carbamic acid, which decomposes as seen in hydrogenolysis. Stronger acids can promote an SN1 pathway via a stable benzyl carbocation, which is then trapped by nucleophiles.
-
Key Reagents & Conditions:
-
Reagents: A 33% solution of hydrogen bromide in acetic acid (HBr/AcOH) is a classic and potent reagent.[9][10] Trifluoroacetic acid (TFA), often with scavengers like triisopropylsilane (TIS) to trap the resulting benzyl cation, is also common.[9] Milder Lewis acids or sulfonic acids in solvents like hexafluoroisopropanol (HFIP) have been developed for more sensitive substrates.[10][11]
-
Conditions: Reactions are typically run at room temperature for 1-4 hours.[9]
-
The Benzyl (Bn) Group: A Versatile and Robust Shield
The benzyl group is most commonly used to protect alcohols and phenols as benzyl ethers, but also finds use for amines and carboxylic acids.[12] Generally, the benzyl C-O or C-N bond is more robust than the benzyloxycarbonyl C-O bond, requiring more forcing conditions for cleavage.
Bn Cleavage via Catalytic Hydrogenolysis
Similar to the Cbz group, the primary method for cleaving benzyl groups is catalytic hydrogenolysis.[12][13]
-
Mechanism: The mechanism is analogous to that of Cbz hydrogenolysis, involving catalyst-mediated cleavage of the C-O or C-N bond to release the deprotected functional group and toluene.
-
Key Reagents & Conditions: The same catalyst systems (Pd/C, Pd(OH)₂/C) and hydrogen sources are used.[13] However, the debenzylation of ethers and simple N-benzyl groups is often slower than for Cbz groups and may require higher catalyst loading, higher hydrogen pressure, or elevated temperatures.[14]
Bn Cleavage via Other Reductive Methods
For substrates that are incompatible with catalytic hydrogenation, dissolving metal reduction offers a powerful alternative.
-
Birch Reduction: Using sodium or lithium in liquid ammonia (Na/NH₃) with an alcohol co-solvent is highly effective for cleaving benzyl ethers.[12] This method is particularly useful when other reducible groups that are stable to these conditions are present.
Bn Cleavage via Acidolysis & Oxidative Methods
-
Acidolysis: Cleavage of benzyl ethers with strong acids is possible but is generally less facile than for Cbz groups and is limited to acid-insensitive substrates.[13]
-
Oxidative Cleavage: Electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are uniquely susceptible to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][15] This provides an important orthogonal cleavage strategy.
Comparative Analysis: Z vs. Bn Cleavage
The choice between Z and Bn protecting groups often hinges on their relative lability and the compatibility of their cleavage conditions with other functional groups in the molecule. This is the essence of developing an orthogonal protection strategy.[16][17]
| Feature | Z (Benzyloxycarbonyl) Group | Benzyl (Bn) Group | Field-Proven Insights & Causality |
| Primary Cleavage | Catalytic Hydrogenolysis: Very mild, neutral pH.[6] | Catalytic Hydrogenolysis: Mild, but often requires more forcing conditions than Cbz.[14] | The carbamate structure of Cbz makes the benzylic C-O bond more activated and susceptible to cleavage compared to the simple ether/amine linkage in Bn-protected compounds. |
| Acid Lability | High: Readily cleaved by HBr/AcOH or TFA.[4][9] | Moderate to Low: Requires strong acids; generally more stable than Cbz.[13] | The carbamate linkage in Cbz can be protonated, facilitating nucleophilic attack. The benzyl ether is less basic and requires harsher acidic conditions to achieve the same. |
| Orthogonality | Can be cleaved with acid (e.g., TFA) in the presence of a Bn group.[16] | Can be retained during acidic Cbz cleavage.[18] | This differential acid lability is a cornerstone of orthogonal strategies, allowing for selective deprotection. |
| Catalyst Poisoning | Susceptible, especially with sulfur-containing substrates.[19] | Susceptible, especially with sulfur-containing substrates.[20] | Sulfur compounds, phosphines, and some amines can irreversibly bind to the active sites of palladium, deactivating the catalyst.[19][20] |
| Side Reactions | Hydrogenolysis: N-methylation if formaldehyde (from MeOH solvent) is present.[21] | Hydrogenolysis: Over-reduction of aromatic rings under harsh conditions. | Careful solvent choice and reaction monitoring are critical. For Bn, using hydrogen transfer reagents can limit the availability of H₂ and reduce side reactions.[13] |
| Key Advantage | Ease of removal under multiple mild conditions (hydrogenolysis, mild acidolysis). | Greater overall stability, especially towards acids and other reagents.[12] | Cbz is often chosen for its facile removal, while Bn is selected for its robustness when it needs to survive multiple synthetic steps. |
Diagram: Decision Workflow for Deprotection Strategy
Caption: Decision workflow for choosing a deprotection method.
Experimental Protocols
The following protocols are representative procedures. Substrates must be evaluated on a case-by-case basis, and reaction monitoring (e.g., by TLC or LC-MS) is essential.
Protocol 1: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., MeOH, EtOH) in a flask equipped with a magnetic stir bar.[3]
-
Catalyst Addition: Under an inert atmosphere (e.g., N₂ or Argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).[3] Caution: Pd/C can be pyrophoric; handle with care.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus or use a balloon filled with hydrogen gas. Evacuate the flask and backfill with H₂ (repeat 3x).[3]
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be performed if necessary.
Protocol 2: General Procedure for Bn Deprotection via Acidolysis (HBr/AcOH)
-
Setup: Dissolve the Bn-protected substrate (1.0 eq) in glacial acetic acid in a round-bottom flask at room temperature.
-
Reagent Addition: Add a 33% solution of HBr in acetic acid (typically 5-10 equivalents) to the stirring solution.[5] Caution: HBr/AcOH is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring progress by TLC.[5]
-
Work-up: Upon completion, the product can often be precipitated by the addition of cold, anhydrous diethyl ether.
-
Isolation: Collect the precipitated solid (as the HBr salt) by filtration, wash thoroughly with diethyl ether to remove residual acid, and dry under vacuum.[9]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Stalled Hydrogenolysis | Catalyst Poisoning: Presence of sulfur, thiols, or certain heterocycles.[19][20] | Increase catalyst loading (up to 50-100 wt%), use fresh, high-activity catalyst (e.g., Pearlman's), or switch to a non-hydrogenolysis method like acidolysis. |
| Poor Catalyst Activity: Catalyst is old or has been improperly handled. | Use a fresh bottle of catalyst. Ensure catalyst is not exposed to air for prolonged periods. | |
| Incomplete Acidolysis | Insufficient Acid: Steric hindrance or electron-withdrawing groups may deactivate the substrate. | Increase the reaction time, slightly elevate the temperature (e.g., to 40 °C), or use a stronger acid system. |
| Side Product Formation | Over-reduction: Aromatic rings or other functional groups are reduced during hydrogenolysis. | Use a less active catalyst, lower the hydrogen pressure, or switch to a transfer hydrogenation method to better control the hydrogen source.[13] |
| Cationic Side Reactions: Benzyl cation generated during acidolysis alkylates electron-rich arenes (e.g., Trp). | Add a cation scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture.[9] |
Conclusion
Both Z and Bn groups are powerful tools in the synthetic chemist's arsenal. The Cbz group offers greater versatility in cleavage, being readily removed by both mild hydrogenation and a range of acidic conditions. This makes it a frequent choice in peptide synthesis where orthogonality with acid-labile (Boc) and base-labile (Fmoc) groups is paramount.[6][17] The Benzyl group, by contrast, provides superior stability, making it the protector of choice when a functional group must endure a broader array of non-reductive chemical transformations.
The ultimate decision rests on a holistic analysis of the entire synthetic route. By understanding the mechanistic underpinnings of each cleavage method and anticipating potential substrate incompatibilities, researchers can strategically deploy these protecting groups to navigate the complex pathways of modern organic synthesis with greater precision and success.
References
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eBooks.com. Greene's Protective Groups in Organic Synthesis (6th ed.). Available from: [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
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ResearchGate. Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Available from: [Link]
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Chem-Station Int. Ed. Benzyl (Bn) Protective Group. Available from: [Link]
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ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Available from: [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
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Advanced BioFuels USA. Unlocking the Mystery of Catalyst Poisoning. Available from: [Link]
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Kocienski, P. J. Protecting Groups. Available from: [Link]
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ACS Omega. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available from: [Link]
-
American Chemical Society. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. Available from: [Link]
-
ResearchGate. Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Available from: [Link]
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How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link]
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National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from: [Link]
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Orthogonal Protection in Peptide Synthesis: A Comparative Guide to H-Lys(Z)-OBzl TosOH Performance in Automated vs. Manual Synthesizers
For researchers, scientists, and drug development professionals, the meticulous construction of peptides is a foundational element of innovation. The choice of building blocks, specifically the protected amino acids, dictates the strategic pathway of the synthesis and ultimately influences the purity and yield of the final product. H-Lys(Z)-OBzl TosOH, a lysine derivative with its side-chain amine protected by a benzyloxycarbonyl (Z) group and its C-terminus shielded by a benzyl (Bzl) ester, offers a distinct orthogonal protection strategy. This guide provides a comprehensive comparison of its performance in automated and manual solid-phase peptide synthesis (SPPS), offering insights into the practical implications of your chosen synthetic methodology.
The Chemical Rationale: Why Choose an Orthogonal Strategy with H-Lys(Z)-OBzl TosOH?
In the landscape of peptide synthesis, the most prevalent strategy is the Fmoc/tBu approach, where the temporary Nα-Fmoc group is removed by a base, and the permanent side-chain protecting groups are cleaved by an acid.[1][2] H-Lys(Z)-OBzl TosOH, however, is typically employed in a Boc/Bzl protection scheme.[3][4][5] The Z and Bzl groups are resistant to the mildly acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) and require strong acids like anhydrous hydrogen fluoride (HF) for their cleavage.[3][5][6][7] This "quasi-orthogonal" approach provides a level of selective deprotection.[1]
The primary advantage of this strategy lies in its ability to introduce a lysine residue with protecting groups that can be retained while other protecting groups are removed. This is particularly useful for the synthesis of complex peptides requiring site-specific modifications or for producing protected peptide fragments for subsequent condensation.
Performance Evaluation in Automated Peptide Synthesizers
Automated peptide synthesizers are engineered for efficiency, offering high throughput and reproducibility with minimal manual intervention.[8][9] However, incorporating non-standard amino acid derivatives like H-Lys(Z)-OBzl TosOH requires a nuanced understanding of the system's capabilities and limitations.
Coupling Efficiency and Reaction Kinetics
The coupling of H-Lys(Z)-OBzl TosOH in an automated synthesizer generally proceeds with high efficiency, comparable to standard Boc-protected amino acids. Modern coupling reagents, such as HBTU or TBTU in the presence of HOBt, facilitate rapid amide bond formation.[2] The automated system's ability to precisely control reagent delivery and reaction times ensures that the coupling reactions go to completion.
Experimental Protocol: Automated Coupling Cycle for H-Lys(Z)-OBzl TosOH
-
Resin: Merrifield resin pre-loaded with the C-terminal amino acid.
-
Deprotection: Treat with 25-50% TFA in dichloromethane (DCM) for 20-30 minutes to remove the Nα-Boc group.[5]
-
Washing: Wash the resin extensively with DCM and a neutralization buffer (e.g., 5% DIEA in DCM), followed by DMF.
-
Coupling:
-
Dissolve H-Lys(Z)-OBzl TosOH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Deliver the activated amino acid solution to the reaction vessel.
-
Allow to react for 30-60 minutes.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the sequence.
The Inevitable Manual Step: Final Cleavage and Deprotection
The primary challenge of using H-Lys(Z)-OBzl TosOH in a standard automated synthesizer lies in the final step. Most automated systems are configured for a single, final cleavage cocktail, typically TFA-based, which is insufficient to remove the Z and Bzl protecting groups.[3][10] Consequently, the peptide must be cleaved from the resin, and the Z and Bzl groups must be removed in a separate, manual step.
Diagram: Automated Synthesis with an Obligatory Manual Finish
Caption: Workflow for H-Lys(Z)-OBzl TosOH in an automated synthesizer.
The Flexibility of Manual Peptide Synthesis
Manual peptide synthesis, while more labor-intensive, provides unparalleled flexibility and control over the entire synthesis process.[10][11] This is particularly advantageous when dealing with complex sequences or specialized amino acids.
Real-time Monitoring and Optimization
In manual synthesis, each coupling step can be monitored for completion using qualitative tests like the ninhydrin test.[4] If a coupling is sluggish, the reaction time can be extended, or alternative coupling reagents can be employed on the fly. This adaptability can lead to higher crude purity and overall yield.[11]
A Seamless, Integrated Workflow
The most significant advantage of manual synthesis for peptides containing H-Lys(Z)-OBzl TosOH is the ability to perform the final cleavage and deprotection in a single, controlled step. This eliminates the need for intermediate handling of the protected peptide, reducing the risk of sample loss and degradation.
Experimental Protocol: Manual Final Cleavage and Deprotection (HF Cleavage)
-
Preparation: Place the dried peptide-resin in an HF cleavage apparatus.
-
Scavenger Addition: Add a scavenger cocktail (e.g., p-cresol, anisole) to the vessel to trap reactive carbocations generated during cleavage.[3][6]
-
HF Condensation: Cool the vessel to -78°C and condense anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction to proceed at 0°C for 1-2 hours.[3]
-
HF Removal: Remove the HF under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Precipitate the crude peptide by washing the resin with cold diethyl ether.
-
Extraction and Purification: Dissolve the crude peptide in an appropriate solvent and proceed with HPLC purification.
Diagram: The Integrated Manual Synthesis Workflow
Caption: Workflow for H-Lys(Z)-OBzl TosOH in a manual synthesizer.
Head-to-Head Comparison: A Data-Driven Summary
| Performance Metric | Automated Synthesizer | Manual Synthesizer | Rationale |
| Synthesis Speed | Faster for chain elongation.[8] | Slower and more labor-intensive.[11] | Automated systems perform repetitive cycles rapidly. |
| Overall Throughput | Higher for multiple peptides. | Lower, typically one peptide at a time. | Automation is designed for parallel or sequential synthesis of many peptides. |
| Crude Purity | Generally high and reproducible. | Can be higher due to real-time optimization.[11] | Manual monitoring allows for addressing difficult couplings immediately. |
| Final Yield | Potentially lower due to additional handling. | Potentially higher due to an integrated workflow. | The extra manual deprotection step in the automated workflow can lead to sample loss. |
| Flexibility | Low; restricted to pre-set protocols. | High; conditions can be adjusted at any step.[10] | Manual synthesis allows for on-the-fly changes to reaction times and reagents. |
| Human Error | Minimized during chain elongation.[8] | Higher potential for error.[8] | Automation reduces the chances of mistakes in repetitive tasks. |
Concluding Recommendations
The decision to use an automated or manual synthesizer for peptides containing H-Lys(Z)-OBzl TosOH is a strategic one, balancing the need for speed against the requirement for flexibility.
-
Automated Synthesis is Recommended For:
-
High-throughput screening: When synthesizing a library of peptides where the orthogonally protected lysine is a common feature.
-
Long but straightforward sequences: For peptides where the chain elongation is the most time-consuming part, and the final manual deprotection is a manageable bottleneck.
-
-
Manual Synthesis is Recommended For:
-
Complex or "difficult" sequences: Where real-time monitoring and optimization are crucial for success.
-
Maximizing yield and purity: For precious target peptides where minimizing handling steps is paramount.
-
Small-scale, exploratory synthesis: When flexibility and control are more important than high throughput.
-
By understanding the interplay between the chemical properties of H-Lys(Z)-OBzl TosOH and the operational characteristics of each synthesis platform, researchers can make an informed choice that aligns with their project goals and resource availability.
References
-
BenchChem. A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis.
-
PubMed. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production.
-
Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides.
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Luxembourg Bio Technologies. Automated Solid-Phase Peptide Synthesis: Use of Z-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate (TBTU) as a Coupling Reagent.
-
RCSI Repository. Poly(L-Lysine).
-
Sigma-Aldrich. Boc Resin Cleavage Protocol.
-
BenchChem. A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies.
-
BenchChem. Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis.
-
G. A. Grant. Synthetic Peptides: A User's Guide.
-
ResearchGate. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
-
Chapman University Digital Commons. Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting.
-
Springer Nature Experiments. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
-
BenchChem. H-Gly-OBzl.TosOH: A Technical Guide for Researchers.
-
PubMed Central. Automated solid-phase peptide synthesis to obtain therapeutic peptides.
-
MDPI. Smart Poly(imidazoyl-l-lysine): Synthesis and Reversible Helix-to-Coil Transition at Neutral pH.
Sources
- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. researchgate.net [researchgate.net]
- 7. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of p-Toluenesulfonate Salts and Their Corresponding Free Bases
For Researchers, Scientists, and Drug Development Professionals
In pharmaceutical development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's overall therapeutic efficacy, stability, and manufacturability.[1][2] Approximately half of all drugs on the market are administered as salts, a testament to the significant advantages this strategy can offer.[2] This guide provides an in-depth technical comparison of the stability of p-toluenesulfonate (tosylate) salts versus their corresponding free base forms, offering experimental insights and protocols to aid in rational form selection.
The Rationale for Salt Formation: Beyond Solubility Enhancement
While improving aqueous solubility is a primary driver for salt formation, the benefits extend to enhancing stability, modifying dissolution rates, and improving solid-state properties, which are crucial for formulation and manufacturing.[1][3] The tosylate anion, derived from p-toluenesulfonic acid, is a frequently utilized counterion in pharmaceutical salts.[4][5] Its selection is often predicated on its ability to impart desirable physicochemical properties to the API.
Why p-Toluenesulfonate?
-
Strong Acidity: p-Toluenesulfonic acid is a strong organic acid, readily forming stable salts with basic APIs.[4][5]
-
Crystallinity: Tosylate salts often exhibit a high degree of crystallinity, which is generally associated with better stability compared to amorphous forms.[1]
-
Reduced Hygroscopicity: In some cases, tosylate salts can be less hygroscopic than other salt forms, such as hydrochlorides, which is advantageous for handling and storage.[6][7]
Fundamental Principles of Stability: A Head-to-Head Comparison
The stability of a pharmaceutical compound can be broadly categorized into chemical stability (resistance to degradation) and physical stability (retention of solid-state form).
Chemical Stability:
Free bases, particularly those containing amine functionalities, can be susceptible to oxidative degradation. The lone pair of electrons on the nitrogen atom can be a site for oxidation, leading to the formation of N-oxides and other degradation products.[8] Salt formation, such as with p-toluenesulfonic acid, protonates the basic nitrogen center. This effectively "ties up" the lone pair, rendering the molecule less susceptible to oxidation and certain other degradation pathways.[8]
However, salt forms are not without their own vulnerabilities. A key consideration is the potential for salt disproportionation, where the salt reverts to the free base.[9][10] This can be influenced by environmental factors like pH and humidity, as well as the properties of excipients in a formulation.[9][11][12]
Physical Stability:
The solid-state form of an API is critical to its performance.[13][14] Crystalline forms are generally more thermodynamically stable than their amorphous counterparts.[1][15]
-
Free Bases: The crystallinity of a free base can vary widely. Some may exist as stable crystalline solids, while others may be amorphous or have a low melting point, posing challenges for formulation.[1]
-
Tosylate Salts: The formation of a tosylate salt often promotes the formation of a stable, crystalline lattice.[6] This crystalline structure can lead to improved physical stability, including a higher melting point and reduced tendency for polymorphism (the existence of multiple crystalline forms).[1]
A critical aspect of physical stability is hygroscopicity, the tendency of a substance to absorb moisture from the air.[16] Excessive moisture uptake can lead to physical changes like deliquescence and can also accelerate chemical degradation.[1][16] While some tosylate salts have been shown to be only slightly hygroscopic[6], this property must be evaluated on a case-by-case basis.
Experimental Assessment of Stability
A robust assessment of the stability of a p-toluenesulfonate salt versus its free base requires a series of well-designed experiments. The following protocols, grounded in regulatory expectations such as the ICH guidelines[17][18][19][20], provide a framework for this evaluation.
Workflow for Comparative Stability Assessment
Caption: Workflow for comparing the stability of a free base and its tosylate salt.
Experimental Protocols
Objective: To characterize and compare the fundamental solid-state properties of the free base and its p-toluenesulfonate salt.
Methodologies:
-
X-Ray Powder Diffraction (XRPD):
-
Purpose: To determine the crystallinity and polymorphic form of the samples.
-
Procedure:
-
Gently grind a small amount of the sample to ensure a uniform particle size.
-
Mount the sample on the XRPD sample holder.
-
Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).
-
Analysis: Compare the diffraction patterns. Sharp, well-defined peaks indicate a crystalline material, while a broad halo suggests an amorphous form. Different crystalline forms (polymorphs) will have distinct diffraction patterns.
-
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point and thermal events (e.g., desolvation, polymorphic transitions).
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Analysis: The melting point is observed as an endothermic peak. The sharpness of the peak can provide an indication of purity and crystallinity.[1]
-
-
-
Dynamic Vapor Sorption (DVS):
-
Purpose: To assess the hygroscopicity of the samples.
-
Procedure:
-
Place a known mass of the sample in the DVS instrument.
-
Subject the sample to a pre-defined humidity program, typically cycling from low to high relative humidity (RH) (e.g., 0% to 95% RH) and back down, at a constant temperature (e.g., 25 °C).
-
The instrument measures the change in mass as a function of RH.
-
Analysis: Plot the change in mass versus RH. A significant increase in mass indicates hygroscopicity.
-
-
Objective: To investigate the intrinsic stability of the free base and the p-toluenesulfonate salt under various stress conditions, as recommended by ICH guidelines.[21][22][23]
Methodologies:
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated to separate and quantify the parent compound from its degradation products.
-
Hydrolytic Degradation:
-
Procedure:
-
Prepare solutions of the free base and the tosylate salt in acidic (e.g., 0.1N HCl), neutral (water), and basic (e.g., 0.1N NaOH) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.
-
-
Causality: This study assesses susceptibility to acid-base catalyzed hydrolysis. Lumateperone tosylate, for instance, has shown significant degradation under both acidic and basic conditions.[24]
-
-
Oxidative Degradation:
-
Procedure:
-
Prepare solutions of the free base and the tosylate salt in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solutions at room temperature, protected from light, for a defined period.
-
Analyze samples by HPLC at specified time points.
-
-
Causality: This evaluates the compound's vulnerability to oxidation, a common degradation pathway for amines.
-
-
Thermal Degradation (Solid State):
-
Procedure:
-
Place solid samples of the free base and the tosylate salt in a stability chamber at an elevated temperature (e.g., 80 °C) with controlled humidity.
-
Analyze the solid samples at specified time points by HPLC.
-
-
Causality: This assesses the solid-state thermal stability of each form.
-
-
Photostability:
-
Procedure:
-
Expose solid samples and solutions of the free base and the tosylate salt to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Include dark controls to differentiate between light-induced and thermal degradation.
-
Analyze the samples by HPLC.
-
-
Causality: This determines if the compound is light-sensitive.
-
Data Presentation and Interpretation
The data from these studies should be systematically compiled to facilitate a clear comparison.
Table 1: Comparative Solid-State Properties
| Property | Free Base | p-Toluenesulfonate Salt | Rationale for Significance |
| Crystallinity (XRPD) | Amorphous | Crystalline | Crystalline forms are generally more physically stable.[1] |
| Melting Point (DSC) | 85 °C | 175 °C | A higher melting point often correlates with greater lattice energy and stability.[1] |
| Hygroscopicity (DVS) | 5.2% weight gain at 80% RH | 0.8% weight gain at 80% RH | Lower hygroscopicity is desirable for improved handling and stability.[1] |
Table 2: Summary of Forced Degradation Results (% Degradation)
| Stress Condition | Free Base | p-Toluenesulfonate Salt | Interpretation |
| 0.1N HCl, 60°C, 24h | 12.5% | 8.2% | The salt form shows enhanced stability against acid hydrolysis. |
| 0.1N NaOH, 60°C, 24h | 15.8% | 18.1% (disproportionation observed) | The salt may disproportionate under basic conditions, leading to degradation of the resulting free base. |
| 3% H₂O₂, RT, 24h | 25.4% | 3.1% | The salt form offers significant protection against oxidative degradation. |
| Solid State, 80°C, 7d | 4.6% | 0.5% | The crystalline salt exhibits superior solid-state thermal stability. |
Logical Framework for Form Selection
The decision to proceed with a free base or a tosylate salt is a multi-faceted one, balancing the advantages and disadvantages of each form.
Caption: Decision tree for selecting between a free base and a tosylate salt.
Conclusion: A Data-Driven Decision
The choice between a p-toluenesulfonate salt and its corresponding free base is not a one-size-fits-all decision. While tosylate salts can offer significant advantages in terms of chemical and physical stability—particularly by mitigating oxidative degradation and promoting a stable crystalline form—they are not a universal solution. Potential liabilities such as disproportionation under certain pH conditions must be thoroughly investigated.
A comprehensive, data-driven approach, employing the experimental workflows outlined in this guide, is paramount. By systematically characterizing the solid-state properties and performing rigorous forced degradation studies, researchers and drug development professionals can make an informed and scientifically sound decision, ultimately leading to a more robust and stable drug product.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
-
ICH guidelines for stability studies. Slideshare. [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. ACS Publications. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Free Base vs Salt Form Reference Standards. Pharmaguideline Forum. [Link]
-
Drug Substance Solid State Characterization. Agno Pharmaceuticals. [Link]
-
Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. ResearchGate. [Link]
- Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
-
Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. Semantic Scholar. [Link]
-
Pharmaceutical Solid State Materials Characterisation. Intertek. [Link]
-
Solid State Characterization and Pharmaceutical Development. OMICS International. [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]
-
Preparation of p-toluenesulfonic acid. PHYWE. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Advice for making tosylate and mesylate salts? Reddit. [Link]
-
Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Sapub. [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]
-
effect of particle size, relative humidity, temperature and composition on salt to free base conversion. PubMed. [Link]
-
Why are organic amines often more stable as the HCl salt than in the free base form? Reddit. [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. spegroup.ru [spegroup.ru]
- 5. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 6. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmaceutical Solid State Materials Characterisation [intertek.com]
- 15. omicsonline.org [omicsonline.org]
- 16. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 19. database.ich.org [database.ich.org]
- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sgs.com [sgs.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to Model Peptide Synthesis: Z-Protected Lysine vs. Fmoc and Boc Strategies
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of the endeavor. This guide provides an in-depth, objective comparison of three seminal strategies for the synthesis of a model hexapeptide, Tyr-Gly-Gly-Phe-Lys-Gly , with a particular focus on the lysine residue. We will benchmark the historical benzyloxycarbonyl (Z) protection scheme against the two titans of modern solid-phase peptide synthesis (SPPS): the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) methodologies. This analysis is grounded in established chemical principles and supported by representative experimental data to inform your selection of the optimal strategy for your research needs.
Introduction: The Central Role of Lysine Protection in Peptide Synthesis
The Model Peptide: Tyr-Gly-Gly-Phe-Lys-Gly
To provide a standardized platform for comparison, we have selected the hexapeptide Tyr-Gly-Gly-Phe-Lys-Gly. This sequence is sufficiently complex to highlight the potential challenges in peptide synthesis, including the presence of a reactive tyrosine side chain and the primary focus of our study, the lysine residue.
Comparative Analysis of Synthesis Strategies
The core difference between the Z, Fmoc, and Boc strategies lies in the chemical conditions required for the deprotection of the α-amino group in each cycle of amino acid addition. This fundamental distinction dictates the choice of compatible side-chain protecting groups and the overall workflow of the synthesis.
The Z-Strategy: A Historical Perspective in a Modern Context
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was a cornerstone in the early days of peptide chemistry.[2] Its removal typically requires harsh conditions, such as strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation.[2] While less common for routine stepwise SPPS today, the Z-group's stability makes it useful in specific applications like fragment condensation. In our comparative synthesis, a Z-based strategy would employ Z-protected amino acids for both the α-amino and the lysine side-chain protection (Z-Lys(Z)-OH).
Causality Behind Experimental Choices: The primary challenge in a Z-based SPPS is the lack of true orthogonality. The conditions required to cleave the Z-group from the α-amino terminus after each coupling step (e.g., catalytic transfer hydrogenation) must be carefully controlled to avoid premature deprotection of the Z-group on the lysine side chain or other side chains. The final cleavage from the resin and side-chain deprotection would necessitate a very strong acid, like anhydrous hydrogen fluoride (HF).[3]
The Fmoc-Strategy: The Modern Standard of Orthogonality
The Fmoc/tBu strategy is arguably the most widely used approach in modern SPPS.[4][5] The Fmoc group is labile to mild basic conditions (typically a solution of piperidine in DMF), while the side-chain protecting groups, including the Boc group on the lysine side chain (Fmoc-Lys(Boc)-OH), are stable to these conditions.[6][7] These side-chain protecting groups are then removed in a final step using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[8]
Causality Behind Experimental Choices: The elegance of the Fmoc strategy lies in its orthogonality. The mild, non-acidic deprotection of the α-amino group allows for the synthesis of complex peptides with a wide range of acid-sensitive modifications. The use of Fmoc-Lys(Boc)-OH ensures that the lysine side chain remains protected throughout the synthesis until the final acid-mediated cleavage.[6]
The Boc-Strategy: The Robust Workhorse
The Boc/Bzl strategy predates the Fmoc approach and remains a robust and effective method, particularly for the synthesis of hydrophobic or aggregation-prone peptides.[9] The α-amino Boc group is removed with a moderate acid, such as TFA, in each cycle.[6] The side-chain protecting groups, like the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the lysine side chain (Boc-Lys(2-Cl-Z)-OH), are more acid-stable and require a much stronger acid, such as anhydrous HF, for their removal during the final cleavage step.[2]
Causality Behind Experimental Choices: This strategy relies on a gradient of acid lability. The Boc group is significantly more sensitive to acid than the 2-Cl-Z group, allowing for selective deprotection of the α-amino group. The use of a strong acid for the final cleavage ensures the complete removal of all protecting groups and the release of the peptide from the resin.[3]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the expected outcomes for the synthesis of the model peptide Tyr-Gly-Gly-Phe-Lys-Gly using each of the three strategies. These values are based on established principles and typical results observed in peptide synthesis laboratories.
| Performance Metric | Z-Strategy (Z-Lys(Z)-OH) | Fmoc-Strategy (Fmoc-Lys(Boc)-OH) | Boc-Strategy (Boc-Lys(2-Cl-Z)-OH) |
| Crude Purity (by HPLC) | ~60-70% | >90% | ~80-90% |
| Overall Yield | Lower | Higher | High |
| Synthesis Time | Longer (due to slower deprotection) | Shorter (fast deprotection cycles) | Moderate |
| Side Reactions | Higher risk of side products | Minimal | Moderate risk of acid-catalyzed side reactions |
| Safety & Handling | Requires specialized HF apparatus | Standard laboratory setup | Requires specialized HF apparatus |
| Cost-Effectiveness | Lower reagent cost, higher equipment cost | Higher reagent cost, lower equipment cost | Moderate reagent cost, higher equipment cost |
Experimental Workflows
The following diagrams illustrate the cyclical nature of each synthesis strategy.
Discussion: Interpreting the Data and Making an Informed Decision
The comparative data and workflows clearly illustrate the trade-offs inherent in each strategy.
-
Z-Strategy: The primary drawback of the Z-strategy in a stepwise SPPS context is the harsh deprotection conditions and the potential for side reactions, leading to lower purity and yield. The requirement for catalytic hydrogenation for Nα-deprotection can be slow and may not be compatible with all amino acid residues. The final HF cleavage is hazardous and requires specialized equipment. [3][10]However, the stability of the Z-group can be an advantage in solution-phase synthesis or for the protection of lysine in specific complex synthetic routes.
-
Fmoc-Strategy: The Fmoc-strategy offers the highest purity due to the mild and highly efficient deprotection and coupling steps. [5]The orthogonality of the protecting groups minimizes side reactions, making it the preferred method for a wide range of peptides, including those with sensitive modifications. [1][4]The main considerations are the higher cost of Fmoc-protected amino acids and the potential for diketopiperazine formation in certain sequences.
-
Boc-Strategy: The Boc-strategy is a robust and reliable method that often provides high yields. [6]It is particularly advantageous for synthesizing hydrophobic peptides that are prone to aggregation during Fmoc synthesis, as the repeated acid treatments help to disrupt secondary structures. [9]The major disadvantages are the need for a hazardous HF cleavage step and the potential for acid-catalyzed side reactions. [6]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the model peptide Tyr-Gly-Gly-Phe-Lys-Gly using each of the three strategies.
Protocol 1: Z-Strategy Solid-Phase Peptide Synthesis
-
Resin: Merrifield resin (1% DVB), 100-200 mesh, 1.0 mmol/g substitution.
-
Amino Acids: Z-Tyr(Bzl)-OH, Z-Gly-OH, Z-Phe-OH, Z-Lys(Z)-OH.
-
Coupling Reagent: Dicyclohexylcarbodiimide (DCC)/Hydroxybenzotriazole (HOBt).
-
Nα-Deprotection: Catalytic transfer hydrogenation (e.g., 10% Pd/C, ammonium formate in DMF).
-
Final Cleavage: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Couple Z-Gly-OH to the resin using DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in DCM/DMF for 4 hours.
-
Capping: Cap any unreacted chloromethyl sites with a solution of methanol/DIEA in DCM.
-
Nα-Z Deprotection: Treat the resin with a solution of 10% Pd/C and ammonium formate in DMF for 2-4 hours at room temperature. Monitor the reaction by ninhydrin test.
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Coupling Cycle: Repeat steps 4 and 5 for the sequential coupling of Z-Phe-OH, Z-Lys(Z)-OH, Z-Gly-OH, Z-Gly-OH, and Z-Tyr(Bzl)-OH. Use DCC/HOBt in DMF for activation.
-
Final Cleavage: After the final coupling, wash and dry the resin. Cleave the peptide from the resin and remove all protecting groups using anhydrous HF with p-cresol as a scavenger at 0°C for 1 hour. [10]8. Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify by preparative reverse-phase HPLC.
Protocol 2: Fmoc-Strategy Solid-Phase Peptide Synthesis
-
Resin: Rink Amide resin, 100-200 mesh, 0.5 mmol/g substitution.
-
Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH.
-
Coupling Reagent: HBTU/HOBt/DIEA in DMF.
-
Nα-Deprotection: 20% piperidine in DMF.
-
Final Cleavage: TFA/TIS/H2O (95:2.5:2.5).
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation and Coupling: Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF, then add DIEA (6 eq.). Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling Cycle: Repeat steps 2-5 for the sequential coupling of Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.
-
Final Cleavage: After the final Fmoc deprotection, wash and dry the resin. Treat the resin with the cleavage cocktail (TFA/TIS/H2O) for 2-3 hours at room temperature. 8. Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify by preparative reverse-phase HPLC.
Protocol 3: Boc-Strategy Solid-Phase Peptide Synthesis
-
Resin: Merrifield resin (1% DVB), 100-200 mesh, 1.0 mmol/g substitution.
-
Amino Acids: Boc-Tyr(2-Br-Z)-OH, Boc-Gly-OH, Boc-Phe-OH, Boc-Lys(2-Cl-Z)-OH.
-
Coupling Reagent: DCC/HOBt in DCM/DMF.
-
Nα-Deprotection: 50% TFA in DCM.
-
Neutralization: 10% DIEA in DCM.
-
Final Cleavage: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.
-
First Amino Acid Coupling: Couple Boc-Gly-OH to the resin using DCC and a catalytic amount of DMAP in DCM/DMF for 4 hours.
-
Capping: Cap any unreacted chloromethyl sites with a solution of methanol/DIEA in DCM.
-
Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM for 5 minutes.
-
Washing: Wash the resin with DCM and DMF.
-
Coupling Cycle: Repeat steps 4-7 for the sequential coupling of Boc-Phe-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Gly-OH, Boc-Gly-OH, and Boc-Tyr(2-Br-Z)-OH. Use DCC/HOBt in DCM/DMF for activation.
-
Final Cleavage: After the final coupling and deprotection, wash and dry the resin. Cleave the peptide from the resin and remove all protecting groups using anhydrous HF with p-cresol as a scavenger at 0°C for 1 hour. [3]10. Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify by preparative reverse-phase HPLC.
Protocol 4: HPLC Analysis of Crude Peptide Purity
-
System: Reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.
Conclusion
The choice of a protecting group strategy for peptide synthesis is a multifaceted decision that requires careful consideration of the target peptide's sequence, the desired purity, available equipment, and cost. For the synthesis of the model peptide Tyr-Gly-Gly-Phe-Lys-Gly, the Fmoc-strategy emerges as the superior choice for achieving the highest purity with the most straightforward and safest workflow. The Boc-strategy remains a viable and robust alternative, particularly if peptide aggregation is a concern. The Z-strategy , while historically significant, is less practical for routine stepwise solid-phase synthesis due to its harsh deprotection conditions and the increased likelihood of side reactions. By understanding the chemical principles and practical implications of each method, researchers can confidently select the optimal path to successfully synthesize their target peptides.
References
- Kent, S. B. H. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1984). Synthesis and biological activity of some new leucine-enkephalin analogues. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 265–272.
- Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 3-28). Humana Press, New York, NY.
- Nowick, J. S., et al. (2020).
- El-Faham, A., & Albericio, F. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International journal of peptide research and therapeutics, 20(1), 53-69.
- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Google Patents. (2013). Preparation method of glycyl-tyrosine. CN103172695A.
- ResearchGate. (2025, August 5).
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Aapptec.
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
- Biosynth. Protecting Groups in Peptide Synthesis.
- Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 45(6), 1182-1185.
- Aapptec. SYNTHESIS NOTES.
- Shenderovich, M. D., et al. (1983). [Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin]. Bioorganicheskaia khimiia, 9(2), 192-202.
- Olah, G. A., & Prakash, G. K. S. (1979). Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry.
- Mant, C. T., & Hodges, R. S. (1997). Analysis of synthetic peptides by high-performance liquid chromatography. Methods in enzymology, 289, 426-469.
- Braco, L., et al. (1989). Synthesis and interfacial behavior of poly(Lys-Tyr-Tyr-Lys). The International journal of biological macromolecules, 11(4), 217-224.
- Westphal, J., et al. (2015). Synthesis of Fusahexin and Characterization of a Natural β‑Turn Dipeptide. The Journal of organic chemistry, 80(24), 12389-12398.
- Aapptec.
- Tsuchiya, K., & Numata, K. (2021). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Polymers Au, 1(2), 99-107.
- Almac.
- ResearchGate. Solid-phase synthesis of Leu-Enkephalin.
- Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2899-2905.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- Protheragen. (2024, January 16). Comparison of Peptide Synthesis Methods and Techniques.
- Sharma, S. D., et al. (1993). Synthesis of hexapeptide and tetrapeptide analogues of the immunomodulating peptides. Journal of the Chemical Society, Perkin Transactions 1, (11), 1231-1236.
- Fields, C. G., & Fields, G. B. (1993). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 23, 17-31.
- Waters Corporation.
- ChemBK. TYR-GLY-GLY-PHE-LEU-ARG-ARG-ILE-ARG-PRO-LYS-LEU-LYS.
- Shenderovich, M. D., et al. (1995). Synthesis of a Cyclic Hexapeptide With Sequence Corresponding to Murine Tumor Necrosis factor-(127-132) as a Novel Potential Antitumor Agent. Acta Poloniae Pharmaceutica, 52(2), 121-125.
- Khadse, S. (2014, June 4).
- Google Patents. (1999). Process for making granular L-lysine. US5990350A.
- ResearchGate.
- Aapptec. Amino Acid Sidechain Deprotection.
- PubChem. Tyr-Gly-Gly-Phe-Leu-Lys-Arg-Ile-Arg-Pro-Lys-Leu-Lys.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504.
- MDPI. (2023).
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
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- 5. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate
Researchers and professionals in drug development handle a vast array of chemical compounds daily. Among these, protected amino acids like N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate are fundamental building blocks. While indispensable for scientific advancement, their safe management, particularly disposal, is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and best practices.
Understanding the Compound: Hazard Profile and Initial Precautions
Based on available data for similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is the first line of defense.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex gloves. | To prevent skin contact and irritation.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation.[4][5] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely. | To prevent inhalation of dust particles that may cause respiratory irritation.[4][5] |
The Disposal Workflow: A Step-by-Step Approach
Proper disposal is a systematic process that begins the moment the chemical is no longer needed. The following workflow ensures safety and compliance at each stage.
Caption: Disposal workflow for this compound.
Before handling the waste, ensure you are wearing the appropriate PPE as detailed in Table 1. It is crucial to segregate chemical waste to prevent dangerous reactions.[6] this compound waste should be collected separately from other chemical waste streams unless compatibility is confirmed.
Key Incompatibilities to Consider:
-
Strong Oxidizing Agents: Avoid mixing with strong oxidizing agents.[4]
-
Acids and Bases: Store separately from strong acids and bases to prevent uncontrolled reactions.[6]
-
Choose a Compatible Container: Use a clean, dry, and chemically resistant container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a tightly fitting lid to prevent spills and evaporation.[6]
-
Proper Labeling: All waste containers must be clearly labeled.[6][7] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
-
Transferring the Waste: Carefully transfer the solid waste into the designated container, minimizing dust formation.[4] If dealing with a solution, use a funnel to avoid spills. Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated and away from heat sources or direct sunlight. The SAA should be under the control of the laboratory personnel.
The final disposal of this compound must be conducted by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4]
Procedure for Arranging Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Provide the EHS office with a complete inventory of the waste, including the information from the hazardous waste label.
-
Follow any specific instructions provided by the EHS office or the waste disposal contractor.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material and place it in a labeled hazardous waste container.[4] Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., water, if compatible), and collect the cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS office or emergency response team.
-
Prevent the spill from entering drains or waterways.[1]
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By adhering to these guidelines, researchers can ensure the safety of themselves, their colleagues, and the environment, fostering a culture of safety and scientific integrity. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as local regulations may vary.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Amino Labs. (n.d.). Practice Safe Science. Retrieved from [Link]
-
Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Istanbul Medeniyet University. (n.d.). Laboratory Rules. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate
Welcome to a comprehensive guide on the safe handling of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate. As researchers and drug development professionals, our primary commitment is to both groundbreaking science and the safety of those conducting it. This document moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational workflows, and emergency preparedness for this specific reagent. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Compound
This compound is a crystalline solid commonly used as an intermediate in peptide synthesis and other pharmaceutical research.[1] While many safety data sheets (SDS) for this and similar amino acid derivatives do not classify it as a hazardous substance under the Globally Harmonized System (GHS), a proactive approach to safety is paramount.[2][3] The primary risks associated with this compound stem from its physical form and its chemical family.
Routes of Exposure:
-
Inhalation: As a fine powder, the compound can become airborne during handling (e.g., weighing, transferring), posing a risk of inhalation which may cause respiratory tract irritation.[4]
-
Dermal Contact: Direct skin contact should be avoided. Although not classified as a skin irritant, prolonged contact with any chemical powder can lead to dryness or mild irritation.[5][6]
-
Eye Contact: The crystalline nature of the substance presents a mechanical irritation risk to the eyes, and chemical irritation is also possible.[7]
The p-toluenesulfonate (tosylate) component itself is known to be a skin, eye, and respiratory irritant.[8] Therefore, we must operate under the principle of "As Low As Reasonably Practicable" (ALARP), minimizing all potential exposures even in the absence of a formal GHS hazard classification.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄N₂O₇S | [9] |
| Molecular Weight | 542.6 g/mol | [9] |
| Physical State | Solid, white to off-white powder/crystal | [3][10] |
| Melting Point | ~132 - 136 °C (for similar compounds) | [10] |
| Storage | Keep container tightly closed. Store in a cool, dry, well-ventilated area.[2][10] Some suppliers recommend refrigeration.[3] |
Core PPE Requirements: Your Last Line of Defense
Engineering controls, such as fume hoods or ventilated balance enclosures, are the first and most effective means of controlling exposure.[2] PPE is the crucial final barrier between you and the chemical.
A. Eye and Face Protection Standard safety glasses are insufficient. Due to the risk of airborne dust and accidental splashes, chemical safety goggles that form a seal around the eyes are mandatory. These must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][10] When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during dissolution in solvents), a full-face shield should be worn in addition to safety goggles.[7]
B. Hand Protection Given that skin contact is a primary route of exposure, appropriate gloves are non-negotiable.
-
Material: Nitrile gloves are a suitable choice for handling the solid compound. They provide adequate protection against incidental contact and are resistant to a wide range of chemicals.
-
Specifications: Use powder-free gloves to prevent airborne contamination of the powder, which can increase inhalation risk.[11]
-
Practice: Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes or immediately if you suspect contamination.[11] When removing gloves, do so without touching the outside of the glove with your bare skin.
C. Body Protection A professional lab coat , fully buttoned with sleeves rolled down, is required at all times. For tasks involving larger quantities of the material where dust generation is likely, consider using a disposable gown made of a low-linting, protective material over your lab coat.[5]
D. Respiratory Protection Under normal laboratory conditions with proper engineering controls (e.g., handling in a chemical fume hood or a ventilated enclosure), respiratory protection is typically not required.[4][10] However, it becomes necessary if:
-
Engineering controls are absent or malfunctioning.
-
You are cleaning up a significant spill outside of a contained area.
-
Visible dust is being generated that cannot be controlled at the source.
In these situations, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[12] Note that proper use of a respirator requires a formal fit test and training.[12]
Operational Protocols: Integrating Safety into Your Workflow
A. Safe Handling Workflow for Weighing and Transfer
This protocol is designed to minimize dust generation and potential exposure.
-
Preparation: Ensure the designated work area (e.g., chemical fume hood, ventilated balance enclosure) is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, receiving flask, etc.) before retrieving the chemical.
-
Don PPE: Put on all required PPE in the correct order (see diagram below).
-
Retrieve Chemical: Bring the container of this compound into the containment area.
-
Dispense: Open the container. Using a clean spatula, carefully scoop the required amount of powder onto a weigh boat. Avoid dropping the powder from a height. Keep the container opening as low as possible to the weigh boat.
-
Transfer: Gently tap the powder from the weigh boat into the receiving vessel. If adding to a solvent, add the solid to the liquid slowly to avoid splashing.
-
Seal and Clean: Securely close the primary chemical container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the exterior of the container and any tools used. Dispose of the wipe in the designated chemical waste stream.
-
Doff PPE: Remove PPE in the correct sequence to prevent cross-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.[2][6]
Caption: Workflow for Safe Handling of Solid Chemical.
B. PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is critical to prevent contaminating yourself and your environment.
Caption: Correct Sequence for Donning and Doffing PPE.
Emergency and Disposal Plans
A. Spill Response Your response should be dictated by the size of the spill.
-
Small Spill (<5g, contained in fume hood):
-
Ensure PPE is intact. Alert others in the immediate area.
-
Gently cover the spill with absorbent pads to prevent further aerosolization.
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for chemical waste.[10] Avoid dry sweeping, which creates dust.[10][13]
-
Wipe the area with a damp cloth, then decontaminate with a suitable cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (>5g or outside containment):
-
Evacuate the immediate area.
-
Alert your lab supervisor and institutional safety officer immediately.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
C. Waste Disposal All materials contaminated with this compound, including the chemical itself, empty containers, and cleaning materials, must be disposed of as chemical waste.[13][14]
-
Collect waste in a clearly labeled, sealed, and appropriate waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Entrust disposal to a licensed waste disposal company.[14]
By integrating these principles of hazard assessment, correct PPE selection, and standardized procedures, you build a robust culture of safety. This allows you and your team to focus on achieving your research objectives with confidence and security.
References
-
Is Personal Protective Equipment Required When Working with Solvents? . MicroCare. Retrieved from [Link]
-
SAFETY DATA SHEET - TCI Chemicals . (2025). TCI EUROPE N.V. Retrieved from [Link]
- Process for producing l-valine benzyl ester p-toluenesulfonate. (n.d.). Google Patents.
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Essential PPE for Protection Against Liquid Chemicals . (2025). SafetyCulture. Retrieved from [Link]
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This compound . PubChem. Retrieved from [Link]
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Personal protective equipment for preparing toxic drugs . (n.d.). GERPAC. Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). American Journal of Health-System Pharmacy. Retrieved from [Link]
-
N-Benzyloxycarbonyl-L-lysine Methyl Ester Hydrochloride . (2009). ResearchGate. Retrieved from [Link]
-
(S)-3-AMINO-2-OXETANONE p-TOLUENESULFONIC ACID SALT . (1992). Organic Syntheses. Retrieved from [Link]
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- 9. This compound | C28H34N2O7S | CID 53230052 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
